1-[3-(Trimethoxysilyl)propyl]urea
Description
Structure
3D Structure
Properties
IUPAC Name |
3-trimethoxysilylpropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O4Si/c1-11-14(12-2,13-3)6-4-5-9-7(8)10/h4-6H2,1-3H3,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVACOMKKELLCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNC(=O)N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074022 | |
| Record name | [3-(Trimethoxysilyl)propyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Urea, N-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
23843-64-3 | |
| Record name | Ureidopropyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23843-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Trimethoxysilylpropylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023843643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [3-(Trimethoxysilyl)propyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(trimethoxysilyl)propyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-TRIMETHOXYSILYLPROPYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHD3X85U4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-[3-(Trimethoxysilyl)propyl]urea chemical structure and properties
An In-depth Technical Guide to 1-[3-(Trimethoxysilyl)propyl]urea
Introduction
This compound, also known as (3-Ureidopropyl)trimethoxysilane, is a bifunctional organosilane that features a ureido-functional group and hydrolyzable trimethoxysilyl groups.[1] This unique structure allows it to act as a versatile coupling agent and adhesion promoter, effectively bridging organic polymers and inorganic surfaces.[1][2] It is primarily used to form self-assembled monolayers (SAMs) on various substrates. Its applications are widespread, ranging from additives in coatings, adhesives, and sealants to surface modification of nanoparticles for medical and catalytic uses.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and characterization protocols for researchers and professionals in drug development and materials science.
Chemical Structure and Properties
The molecule consists of a propyl chain linking a urea (B33335) functional group to a trimethoxysilyl group.[4][5]
-
Chemical Formula : C₇H₁₈N₂O₄Si[6]
-
Synonyms : (3-Ureidopropyl)trimethoxysilane, Ureidopropyltrimethoxysilane, N-(3-(trimethoxysilyl)propyl)urea[1][3][5]
-
CAS Number : 23843-64-3[3]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 222.32 g/mol | [6] |
| Appearance | Colorless to light yellow or amber clear liquid | [3][6] |
| Density | 1.15 g/mL at 25 °C | [4][5] |
| Boiling Point | 217-250 °C | [4][5] |
| Melting Point | < -25 °C | [3] |
| Flash Point | 99 °C (210.2 °F) - closed cup | [4] |
| Refractive Index (n20/D) | 1.46 | [4] |
| Vapor Pressure | 1 mmHg at 20 °C | [4] |
| Water Solubility | 240-1000 g/L at 20 °C | [3] |
| Purity | >94.0% to 97% | [6] |
Spectroscopic Identifiers
| Identifier | Value | Reference(s) |
| SMILES | CO--INVALID-LINK--(OC)OC | [4] |
| InChI | 1S/C7H18N2O4Si/c1-11-14(12-2,13-3)6-4-5-9-7(8)10/h4-6H2,1-3H3,(H3,8,9,10) | [4] |
| InChI Key | LVACOMKKELLCHJ-UHFFFAOYSA-N | [4] |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for synthesizing this compound from the reaction of 3-Aminopropyltrimethoxysilane and urea. The process generates ammonia (B1221849) as a byproduct.[7]
Materials:
-
3-Aminopropyltrimethoxysilane (APTMS)
-
Urea
-
Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: Equip a clean, dry, three-necked flask with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet. Purge the system with dry nitrogen.
-
Charging Reactants: Charge the reactor with 3-Aminopropyltrimethoxysilane.
-
Reaction Initiation: Under a nitrogen atmosphere and with continuous stirring, gradually add urea to the reactor. A typical molar ratio of APTMS to urea is approximately 1:1, though slight excesses may be used.
-
Heating: Heat the reaction mixture to 120-130 °C.[7] Maintain this temperature for several hours (typically 4-6 hours) to ensure the reaction goes to completion.[7] Ammonia gas will be evolved as a byproduct and should be safely vented or trapped in an acidic solution.
-
Monitoring: The reaction progress can be monitored by techniques such as FT-IR (disappearance of primary amine peaks from APTMS) or titration to determine the remaining amine content.[8]
-
Purification: After the reaction is complete, cool the mixture to room temperature. The crude product can be purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding the final this compound product.
Caption: Synthesis workflow for this compound.
Characterization Protocols
NMR spectroscopy is used to confirm the chemical structure of the synthesized product.
Sample Preparation:
-
Dissolve 10-20 mg of the purified this compound sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]
-
Vortex the tube until the sample is fully dissolved.
¹H-NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.[9]
-
Parameters: Acquire the spectrum at room temperature. Calibrate chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[8]
-
Expected Resonances:
-
~0.6 ppm (triplet, 2H): -Si-CH₂-
-
~1.5 ppm (multiplet, 2H): -CH₂-CH₂-CH₂-
-
~3.1 ppm (quartet, 2H): -CH₂-NH-
-
~3.5 ppm (singlet, 9H): -Si(OCH₃)₃
-
~4.5-5.5 ppm (broad singlets, 3H): -NH-C(O)-NH₂
-
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
Sample Preparation:
-
Liquid Sample: Place a drop of the neat liquid sample between two KBr or NaCl plates to form a thin film.
-
ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly onto the ATR crystal.
Data Acquisition:
-
Instrument: FT-IR Spectrometer.
-
Parameters: Scan the sample typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.
-
Expected Characteristic Absorption Bands:
-
3300-3450 cm⁻¹: N-H stretching vibrations from the urea group.[10]
-
2840-2950 cm⁻¹: C-H stretching vibrations of the propyl and methyl groups.[11]
-
~1650-1680 cm⁻¹: C=O stretching (Amide I band) of the urea group.[10]
-
~1560-1625 cm⁻¹: N-H bending (Amide II band).[10]
-
~1450 cm⁻¹: C-N stretching vibration.[10]
-
1080-1100 cm⁻¹: Strong Si-O-C stretching vibrations.[11]
-
~800 cm⁻¹: Si-O stretching.[11]
-
Caption: Workflow for structural characterization of the final product.
Mechanism of Action as a Coupling Agent
This compound functions as a molecular bridge between inorganic substrates and organic polymers. This process occurs in two main steps.
-
Hydrolysis: In the presence of water, the three methoxy (B1213986) groups (-OCH₃) attached to the silicon atom undergo hydrolysis to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by acid or base.
-
Condensation and Bonding: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates (like glass, silica, or metal oxides), forming stable covalent Si-O-Substrate bonds. They can also self-condense with other silanol groups to form a cross-linked polysiloxane network on the surface. The organofunctional urea group remains oriented away from the surface, where it can interact with an organic polymer matrix through hydrogen bonding or physical entanglement, thereby improving adhesion and compatibility between the two phases.
Caption: Mechanism of this compound as a coupling agent.
Safety Information
This compound is associated with several hazards. It is crucial to handle this chemical with appropriate safety precautions.
-
Hazard Statements :
-
Precautionary Statements :
Always consult the Safety Data Sheet (SDS) before handling this compound.[12] The chemical should be stored under an inert gas (nitrogen or argon) at 2-8°C.[3]
References
- 1. Supplier of 3-UREIDOPROPYLTRIMETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]
- 2. ulprospector.com [ulprospector.com]
- 3. lookchem.com [lookchem.com]
- 4. 1- 3-(Trimethoxysilyl)propyl urea 97 23843-64-3 [sigmaaldrich.com]
- 5. 1- 3-(Trimethoxysilyl)propyl urea 97 23843-64-3 [sigmaaldrich.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. CN104628760A - Synthesis preparation method of urea propyl triethoxysilane-methanol solution - Google Patents [patents.google.com]
- 8. publikationen.reutlingen-university.de [publikationen.reutlingen-university.de]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemicalbook.com [chemicalbook.com]
- 13. This compound | 23843-64-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
An In-depth Technical Guide to the Synthesis and Mechanism of (3-Ureidopropyl)trimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of (3-Ureidopropyl)trimethoxysilane (UPTMS). UPTMS is a versatile organosilane coupling agent utilized in a wide array of applications, from advanced materials to surface modification in biomedical devices. Its bifunctional nature, possessing a ureido group for interaction with organic polymers and a hydrolyzable trimethoxysilyl group for bonding to inorganic substrates, makes it a molecule of significant interest.[1][2] This document details the primary synthetic routes, reaction mechanisms, experimental protocols, and relevant quantitative data.
Core Synthesis Pathway: Aminosilylation of Urea (B33335)
The most prevalent and industrially viable method for synthesizing (3-Ureidopropyl)trimethoxysilane is the reaction between (3-Aminopropyl)trimethoxysilane (APTMS) and urea.[1] This process is a nucleophilic addition-elimination reaction where the primary amine of APTMS attacks the carbonyl carbon of urea, leading to the formation of a ureido linkage and the elimination of ammonia (B1221849) as a byproduct. To favor the formation of the mono-substituted product, a molar excess of the aminopropylsilane (B1237648) is typically used.
Reaction Scheme:
Reaction Mechanism
The synthesis of (3-Ureidopropyl)trimethoxysilane from APTMS and urea proceeds through a nucleophilic addition-elimination mechanism. The key steps are outlined below:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine group in APTMS acts as a nucleophile, attacking the electrophilic carbonyl carbon of urea. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen atom to one of the other nitrogen atoms in the intermediate.
-
Elimination of Ammonia: The tetrahedral intermediate collapses, leading to the cleavage of a carbon-nitrogen bond and the elimination of ammonia (NH₃), a stable leaving group.
-
Product Formation: The final product, (3-Ureidopropyl)trimethoxysilane, is formed with a stable ureido linkage.
The reaction is typically driven to completion by the continuous removal of the ammonia byproduct, often achieved by heating the reaction mixture and applying a vacuum in the later stages.
Quantitative Data
The following tables summarize key quantitative data for the synthesis and properties of (3-Ureidopropyl)trimethoxysilane.
Table 1: Reaction Parameters for the Synthesis of (3-Ureidopropyl)triethoxysilane *
| Parameter | Value | Reference |
| Reactant Ratio (Urea:Aminosilane) | 1 : 3.68 (by weight) | [3] |
| Reaction Temperature | 120 - 130 °C | [3] |
| Reaction Time | ~8 hours (4 hours at atmospheric pressure, 4 hours under vacuum) | [3] |
| Pressure | Atmospheric, followed by vacuum (-0.09 MPa) | [3] |
| Solvent | Solvent-free | [3] |
Note: Data is for the analogous triethoxysilane (B36694) derivative, but conditions are expected to be similar for the trimethoxy version.
Table 2: Physicochemical Properties of (3-Ureidopropyl)trimethoxysilane
| Property | Value | Reference(s) |
| CAS Number | 23843-64-3 | [1][2][4] |
| Molecular Formula | C₇H₁₈N₂O₄Si | [1][2][4] |
| Molecular Weight | 222.31 g/mol | [2][5] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.150 g/cm³ | [2][4][5] |
| Boiling Point | 217-250 °C | [2][4][5] |
| Flash Point | 99 °C (210 °F) | [4][5] |
| Melting Point | < -25 °C | [2][5] |
| Refractive Index (n20/D) | 1.460 | [2][5] |
Experimental Protocols
Laboratory-Scale Synthesis of (3-Ureidopropyl)trimethoxysilane
This protocol is adapted from typical procedures for the synthesis of ureidopropylalkoxysilanes.
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Heating mantle
-
Vacuum pump
-
Gas bubbler with dilute hydrochloric acid (for ammonia trap)
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, thermometer, and condenser. Connect the outlet of the condenser to a gas bubbler containing dilute hydrochloric acid to neutralize the ammonia byproduct.
-
Reactant Charging: Under a nitrogen atmosphere, charge the flask with urea and (3-Aminopropyl)trimethoxysilane. A weight ratio of approximately 1:3.68 (urea:APTMS) should be used to favor mono-substitution.[3] For example, use 100g of urea and 368g of APTMS.
-
Heating and Reaction (Atmospheric Pressure): Begin stirring the mixture and gradually heat the flask to a temperature of 120-130°C.[3] Maintain this temperature for approximately 4 hours. Ammonia gas will evolve and be neutralized in the acid trap.
-
Vacuum Application: After the initial 4-hour period, connect the system to a vacuum pump. Reduce the pressure to approximately -0.09 MPa while maintaining the temperature at 120-130°C.[3] Continue the reaction under vacuum for an additional 4 hours to ensure the complete removal of ammonia and drive the equilibrium towards the product.
-
Cooling and Collection: After the reaction is complete, cool the mixture to room temperature under a nitrogen atmosphere. The resulting product is crude (3-Ureidopropyl)trimethoxysilane. Further purification can be achieved by distillation under reduced pressure if required.
Visualizations
Reaction Mechanism of (3-Ureidopropyl)trimethoxysilane Synthesis
Caption: Reaction mechanism for the synthesis of (3-Ureidopropyl)trimethoxysilane.
Experimental Workflow for the Synthesis of (3-Ureidopropyl)trimethoxysilane
Caption: Experimental workflow for the synthesis of (3-Ureidopropyl)trimethoxysilane.
References
- 1. 3-UREIDOPROPYLTRIMETHOXYSILANE - Ataman Kimya [atamanchemicals.com]
- 2. Supplier of 3-UREIDOPROPYLTRIMETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]
- 3. CN104628760A - Synthesis preparation method of urea propyl triethoxysilane-methanol solution - Google Patents [patents.google.com]
- 4. UREIDOPROPYLTRIMETHOXYSILANE | [gelest.com]
- 5. lookchem.com [lookchem.com]
An In-depth Technical Guide to the Hydrolysis and Condensation of 1-[3-(Trimethoxysilyl)propyl]urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical processes involved in the hydrolysis and condensation of 1-[3-(Trimethoxysilyl)propyl]urea, a key precursor in the formation of ureasil-based organic-inorganic hybrid materials. These materials are of significant interest in various advanced applications, including drug delivery systems, biocompatible coatings, and catalysis, owing to their unique combination of organic flexibility and inorganic stability. This document details the reaction mechanisms, kinetics, experimental protocols, and characterization of the resulting materials.
Introduction to Ureasil Chemistry
This compound, also known as γ-ureidopropyltrimethoxysilane, is an organofunctional alkoxysilane. Its molecular structure features a terminal urea (B33335) group and three hydrolyzable methoxy (B1213986) groups attached to a silicon atom. The presence of the urea group allows for the formation of strong hydrogen bonds, contributing to the mechanical strength and thermal stability of the final material. The trimethoxysilyl groups are the reactive sites for the sol-gel process, which involves hydrolysis and condensation reactions to form a stable siloxane (Si-O-Si) network. This process allows for the creation of highly crosslinked and robust organic-inorganic hybrid materials.
Reaction Mechanisms
The transformation of this compound from a monomer to a crosslinked polysiloxane network occurs in two primary stages: hydrolysis and condensation. These reactions can be catalyzed by either an acid or a base.
Hydrolysis
In the hydrolysis step, the methoxy groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH) through reaction with water. This reaction proceeds stepwise, with each of the three methoxy groups being sequentially replaced.
General Hydrolysis Reaction: R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH where R = - (CH₂)₃NHCONH₂
The rate of hydrolysis is significantly influenced by the pH of the solution. The reaction is slowest at a neutral pH of approximately 7 and is accelerated under both acidic and basic conditions. For γ-ureidopropyltrimethoxysilane, the point of maximum stability (slowest hydrolysis) has been observed around a pH of 7.7.[1]
Condensation
Following hydrolysis, the newly formed silanol (B1196071) groups (Si-OH) undergo condensation reactions to form siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct. This process can occur between two silanol groups (water-producing condensation) or between a silanol group and a methoxy group (alcohol-producing condensation). This polycondensation process results in the formation of a three-dimensional network.
General Condensation Reactions: 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O R-Si(OH)₃ + R-Si(OCH₃)₃ → (HO)₂Si(R)-O-Si(R)(OCH₃)₂ + CH₃OH
The rate of condensation is also pH-dependent, with the slowest rates typically observed in the pH range of 4-5. For silanols derived from γ-ureidopropyltrimethoxysilane, the greatest stability has been noted around pH 4.87.[1]
Signaling Pathways and Logical Relationships
The interplay between hydrolysis and condensation rates, governed by pH, is crucial in determining the final structure of the silica-based material.
Caption: Relationship between pH, reaction rates, and final material structure.
Experimental Protocols
While a single, standardized protocol is not universally applied, the following methodologies provide a framework for the hydrolysis and condensation of this compound.
General Sol-Gel Synthesis of Ureasil-Silica
This protocol describes a typical sol-gel synthesis to produce a ureasil-silica hybrid material.
Materials:
-
This compound
-
Ethanol (or other suitable alcohol)
-
Deionized water
-
Acid catalyst (e.g., hydrochloric acid, acetic acid) or base catalyst (e.g., ammonium (B1175870) hydroxide)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., beaker or flask)
Procedure:
-
Preparation of the Silane (B1218182) Solution: In a clean, dry reaction vessel, dissolve this compound in ethanol. A common starting concentration is a 1 M solution of the silane. Stir the mixture at room temperature until the silane is fully dissolved.
-
Preparation of the Catalyst Solution: In a separate container, prepare an aqueous solution of the chosen catalyst. The water-to-silane molar ratio and the pH are critical parameters that dictate the rates of hydrolysis and condensation. A typical water-to-silane molar ratio ranges from 1.5 to 4.
-
Hydrolysis: Slowly add the catalyst solution to the silane solution while stirring vigorously. The mixture is typically stirred at room temperature for a period ranging from 1 to 24 hours to allow for sufficient hydrolysis and initial condensation. The viscosity of the sol will gradually increase during this "aging" step.
-
Gelation and Drying: Continue stirring until gelation occurs, indicated by a significant increase in viscosity where the solution no longer flows. The wet gel is then dried to remove the solvent and byproducts. For xerogel formation, drying is typically performed in an oven at a controlled temperature (e.g., 60-80°C) for several hours to days.
Monitoring Reaction Kinetics via FTIR Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of hydrolysis and condensation in real-time.
Experimental Workflow:
-
Prepare the reaction mixture as described in the sol-gel synthesis protocol.
-
Immediately after mixing, place a sample of the solution in a suitable FTIR sample cell (e.g., a transmission-type circular cell for liquids).
-
Record FTIR spectra at regular time intervals.
-
Monitor the decrease in the absorbance of the Si-O-CH₃ rocking band (around 1198 cm⁻¹) to follow the extent of hydrolysis.[1]
-
Monitor the increase in the absorbance of the Si-O-Si asymmetric stretch bands (around 1068-1135 cm⁻¹) to qualitatively assess the progress of condensation.[1]
Caption: Workflow for monitoring hydrolysis and condensation using FTIR.
Quantitative Data
The following tables summarize key quantitative data related to the hydrolysis and condensation of this compound and the characterization of the resulting materials.
Hydrolysis and Condensation Kinetics
The rate of hydrolysis is highly dependent on the pH of the medium. The stability of the resulting silanol groups is also pH-dependent.
| pH | Hydrolysis Rate | Silanol Stability |
| 4.87 | Fast | Relatively Stable |
| 5.95 | Moderate | Less Stable |
| 7.44 | Slow | Unstable |
| 7.7 | Slowest | Unstable |
| 8.12 | Slow | Unstable |
| 8.97 | Moderate | Unstable |
| 9.83 | Fast | Unstable |
| Data adapted from a study on γ-ureidopropyltrimethoxysilane in a water-methanol system.[1] |
Spectroscopic Data
FTIR Spectroscopy: FTIR is used to identify functional groups and monitor the reaction progress.
| Wavenumber (cm⁻¹) | Assignment | Change during Reaction |
| ~3350 | N-H stretching (urea) | Remains stable |
| ~2940, ~2840 | C-H stretching (propyl chain) | Remains stable |
| ~1650 | C=O stretching (Amide I band of urea) | Remains stable |
| ~1570 | N-H bending (Amide II band of urea) | Remains stable |
| ~1198 | CH₃ rocking in Si-O-CH₃ | Decreases |
| ~1068-1135 | Asymmetric Si-O-Si stretching | Increases |
| ~930 | Si-OH stretching | Appears and then decreases |
²⁹Si NMR Spectroscopy: ²⁹Si NMR provides detailed information about the degree of condensation of the silicon atoms. The chemical shifts are designated as Tⁿ, where 'n' is the number of siloxane bridges attached to the silicon atom.
| Species | Structure | Typical Chemical Shift (ppm) |
| T⁰ | R-Si(OR')₃ | -40 to -50 |
| T¹ | R-Si(OR')₂(OSi) | -50 to -60 |
| T² | R-Si(OR')(OSi)₂ | -60 to -70 |
| T³ | R-Si(OSi)₃ | -70 to -80 |
| (Note: R' can be -CH₃ or -H. Chemical shifts are approximate and can vary based on solvent and local chemical environment.) |
Applications in Drug Development
The unique properties of ureasil-based materials make them highly suitable for various applications in drug development:
-
Controlled Drug Release: The porous nature of the silica (B1680970) network allows for the encapsulation and subsequent controlled release of therapeutic agents. The release kinetics can be tuned by modifying the synthesis conditions, which in turn alters the porosity and surface chemistry of the material.
-
Biocompatible Coatings: These hybrid materials can be used to coat medical devices and implants. The organic component can improve biocompatibility, while the inorganic silica network provides a durable and stable interface.
-
Targeted Drug Delivery: The surface of the ureasil-silica nanoparticles can be further functionalized with targeting ligands to direct drug-loaded carriers to specific cells or tissues.
The ability to tailor the material properties through careful control of the hydrolysis and condensation of this compound makes it a versatile platform for the design of advanced drug delivery systems.
References
The Pivotal Role of the Urea Functional Group in Silane Coupling Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the urea (B33335) functional group in silane (B1218182) coupling agents. Silane coupling agents are essential for creating durable bonds between organic and inorganic materials, a frequent challenge in advanced materials science, including drug delivery systems, medical implants, and diagnostic platforms. The incorporation of a urea moiety into the silane structure imparts unique properties that significantly enhance performance, particularly in terms of hydrolytic stability, adhesion, and catalytic activity. This document provides a comprehensive overview of the mechanisms of action, quantitative performance data, detailed experimental protocols, and visual representations of the underlying chemical processes.
Core Principles of Urea-Silane Coupling Agents
Silane coupling agents are bifunctional molecules that act as a bridge at the interface of dissimilar materials.[1] They possess a hydrolyzable silane group (e.g., trimethoxysilane, triethoxysilane) that forms a robust covalent bond with inorganic substrates, and an organofunctional group that interacts with a polymer matrix.
The urea functional group (-NH-CO-NH-) in ureido-silanes, such as 3-ureidopropyl triethoxysilane (B36694), offers several distinct advantages over other organofunctional groups:
-
Enhanced Hydrolytic Stability: The urea group contributes to the formation of a more densely cross-linked and hydrolytically stable siloxane network at the substrate interface. This is crucial for the long-term performance of materials in aqueous or high-humidity environments.[2]
-
Increased Adhesion and Cohesion: The polar nature of the urea group and its ability to form strong hydrogen bonds enhance the adhesion to both the inorganic substrate and the organic polymer matrix.[3] This leads to improved mechanical properties of the resulting composite material.
-
Reactivity Modification and Catalysis: The amine groups within the urea structure can act as a catalyst in certain polymerization reactions, influencing curing times and the final properties of the resin.[3] In some applications, urea can accelerate the silanization reaction itself.
-
Improved Filler Dispersion: In composite materials, the urea functional group can aid in the dispersion of inorganic fillers within the polymer matrix by reducing filler-filler interactions through hydrogen bonding with surface silanol (B1196071) groups.[4]
Mechanism of Action
The efficacy of urea-silane coupling agents is rooted in a multi-step process involving hydrolysis, condensation, and interfacial interactions.
Hydrolysis and Condensation
Initially, the alkoxy groups of the silane undergo hydrolysis in the presence of water to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by adjusting the pH. These silanols then condense with hydroxyl groups on the surface of the inorganic substrate (e.g., glass, silica, metal oxides) to form stable siloxane bonds (Si-O-Substrate). Simultaneously, the silanol groups can also condense with each other to form a cross-linked polysiloxane network at the interface.[2]
Interfacial Interactions with the Polymer Matrix
The organofunctional urea group extends into the polymer matrix and forms strong interactions, which can be covalent or non-covalent (e.g., hydrogen bonding), depending on the polymer system. For instance, the amine hydrogens of the urea group can react with isocyanate groups in polyurethanes to form biuret (B89757) linkages, or with epoxy groups in epoxy resins.[5] The hydrogen bonding capability of the urea group also significantly contributes to the overall interfacial strength.[4]
Quantitative Data Presentation
The following tables summarize the performance enhancements observed with the use of urea-functionalized silanes in various applications.
Table 1: Enhancement of Mechanical Properties in Silica-Filled Isoprene Rubber
| Property | Without Silane/Urea | With Silane Alone | With Urea and Silane |
| Maximum Torque (dNm) | 21.5 | 23.0 | 25.5 |
| Delta Torque (dNm) | 16.0 | 18.5 | 21.0 |
| 100% Modulus (MPa) | 1.2 | 1.8 | 2.5 |
| 300% Modulus (MPa) | 4.5 | 8.0 | 12.0 |
| Tensile Strength (MPa) | 15.0 | 20.0 | 25.0 |
Data synthesized from studies on the synergistic effects of urea and silane in rubber composites.[4]
Table 2: Comparative Hydrolytic Stability of Silane Coatings on Borosilicate Glass
| Silane Type | Initial Water Contact Angle (°) | Water Contact Angle after 24h in 100°C Water (°) |
| Monomeric Silane (e.g., n-decyltriethoxysilane) | 105 | 75 |
| Dipodal Urea-Silane (N,N'-Bis(3-trimethoxysilylpropyl)urea) | 110 | 102 |
This table illustrates the superior hydrolytic stability of dipodal urea-silanes compared to conventional monomeric silanes.[2]
Table 3: Adhesion Strength of Composite-to-Composite Bonding
| Surface Treatment | Micro-tensile Bond Strength (MPa) |
| Self-Etching Adhesive (Control) | 55.7 ± 4.2 |
| Silane + Self-Etching Adhesive | 63.9 ± 3.7 |
| Silane-Containing Universal Adhesive | 55.4 ± 4.0 |
| Silane + Silane-Containing Universal Adhesive | 69.6 ± 3.3 |
This data highlights the significant improvement in bond strength when a separate silane coupling agent is used prior to the application of an adhesive.[6]
Experimental Protocols
Synthesis of Ureidopropyl Triethoxysilane
This protocol describes a common method for the synthesis of ureidopropyl triethoxysilane from urea and aminopropyl triethoxysilane.[7]
Materials:
-
Urea
-
Anhydrous ethanol (B145695)
-
Nitrogen gas supply
-
Reaction flask with a mechanical stirrer, condenser, and thermometer
-
Heating mantle
-
Vacuum pump
Procedure:
-
Urea Dehydration: In a three-necked flask, add urea and anhydrous ethanol. Heat the mixture to the boiling point of ethanol (78-83°C) under stirring to azeotropically remove any residual water. Continue distillation until all ethanol is removed. The water content of the urea should be less than 0.03%.
-
Reaction Setup: Allow the flask containing the dried urea to cool under a nitrogen atmosphere.
-
Addition of APTES: Under nitrogen protection, add 3-aminopropyltriethoxysilane to the reaction flask. The typical molar ratio of urea to APTES is approximately 1:1.
-
Reaction: Heat the mixture to 120-130°C with constant stirring. Ammonia (B1221849) gas will be evolved as a byproduct. The reaction is typically carried out for 4-6 hours.
-
Vacuum Stripping: After the initial reaction period, apply a vacuum (-0.09 MPa) while maintaining the temperature to remove any remaining ammonia and other volatile byproducts. Continue the reaction under vacuum for an additional 4 hours.
-
Product Isolation: Cool the reaction mixture to room temperature. The resulting product is ureidopropyl triethoxysilane. Further purification can be achieved by distillation under reduced pressure.
References
- 1. US2713569A - Urea-epoxy compositions - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. The Crucial Role of Urea in Synthetic Resin Formulations - San Corporation [sinooan.com]
- 4. Enhancing Performance of Silica-Filled Isoprene Rubber: The Synergistic Role of Urea and Silane Coupling Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [Effect of silane coupling agent on composite-composite bond strength: an in vitro study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104628760A - Synthesis preparation method of urea propyl triethoxysilane-methanol solution - Google Patents [patents.google.com]
Formation of Self-Assembled Monolayers with (3-Ureidopropyl)trimethoxysilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the formation of self-assembled monolayers (SAMs) using (3-ureidopropyl)trimethoxysilane (UPTMS). Due to the limited availability of specific quantitative data for UPTMS SAMs in published literature, this guide combines established principles of silane (B1218182) self-assembly with data from closely related organosilanes to provide a comprehensive and practical resource. All extrapolated data is clearly noted.
Introduction to (3-Ureidopropyl)trimethoxysilane (UPTMS)
(3-Ureidopropyl)trimethoxysilane is a bifunctional organosilane featuring a terminal urea (B33335) group and a hydrolyzable trimethoxysilyl headgroup.[1] This molecular structure allows it to act as a versatile coupling agent and adhesion promoter, forming a molecular bridge between inorganic substrates and organic materials.[2] The trimethoxysilyl group enables covalent attachment to hydroxylated surfaces such as glass, silicon wafers, and various metal oxides. The terminal urea group, with its capacity for strong hydrogen bonding, enhances interfacial adhesion and provides a reactive site for further surface functionalization.[3]
Physicochemical Properties of UPTMS
| Property | Value | Reference |
| CAS Number | 23843-64-3 | [1] |
| Molecular Formula | C7H18N2O4Si | [1] |
| Molecular Weight | 222.31 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.150 g/cm³ | [1] |
| Boiling Point | 217-250 °C | [1] |
| Refractive Index (n20/D) | 1.460 | [1] |
Mechanism of SAM Formation
The formation of a UPTMS SAM on a hydroxylated surface is a two-step process involving hydrolysis and condensation.[3]
-
Hydrolysis: The trimethoxysilyl groups (-Si(OCH₃)₃) of the UPTMS molecule react with trace amounts of water present in the solvent or on the substrate surface to form reactive silanol (B1196071) groups (-Si(OH)₃). This reaction is often the rate-limiting step and can be catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups can then undergo two types of condensation reactions:
-
Surface Grafting: The silanols condense with the hydroxyl groups (-OH) on the substrate surface, forming stable, covalent siloxane bonds (Si-O-Substrate). This anchors the UPTMS molecules to the surface.
-
Cross-linking: Adjacent silanol groups on neighboring UPTMS molecules can condense with each other to form a cross-linked polysiloxane network (Si-O-Si). This lateral cross-linking contributes to the stability and robustness of the monolayer.
-
The terminal urea groups orient away from the surface and engage in intermolecular hydrogen bonding, which further stabilizes the monolayer and influences its surface properties.
Figure 1. Mechanism of UPTMS SAM formation.
Experimental Protocols
The following are generalized protocols for the formation and characterization of UPTMS SAMs. Optimization of parameters such as concentration, immersion time, and curing conditions is recommended for specific applications.
General Protocol for SAM Formation on Silicon or Glass Substrates
This protocol is adapted from standard procedures for other trimethoxysilanes.[4][5]
Materials:
-
Silicon wafers or glass slides
-
(3-Ureidopropyl)trimethoxysilane (UPTMS)
-
Anhydrous solvent (e.g., toluene (B28343) or ethanol)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Nitrogen gas stream
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Sonicate substrates in a detergent solution, followed by thorough rinsing with deionized water and ethanol.[4]
-
Dry the substrates under a stream of nitrogen.[4]
-
Immerse the substrates in Piranha solution for 30-60 minutes to clean and introduce hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). [4]
-
Rinse the substrates extensively with deionized water and dry under a nitrogen stream.[4]
-
-
Silanization:
-
Rinsing and Curing:
-
Remove the substrates from the UPTMS solution and rinse thoroughly with the anhydrous solvent to remove any unbound silane.[4]
-
Dry the substrates under a nitrogen stream.[4]
-
Cure the silane layer by baking the substrates in an oven at 110-120°C for 1-2 hours to promote covalent bonding and cross-linking.[4]
-
-
Storage:
-
Store the modified substrates in a desiccator to prevent moisture absorption.[4]
-
Figure 2. Experimental workflow for UPTMS SAM formation and characterization.
Characterization of UPTMS SAMs
Several surface-sensitive techniques can be used to characterize the resulting UPTMS monolayers.
Quantitative Data
While specific data for UPTMS is scarce, the following table provides expected ranges based on data for similar silane SAMs, such as those formed from 3-aminopropyltriethoxysilane (B1664141) (APTES) and 3-mercaptopropyltrimethoxysilane (MPTS).
| Characterization Technique | Parameter | Expected Value Range | Notes and References |
| Contact Angle Goniometry | Static Water Contact Angle | 50° - 70° | The urea group is polar and capable of hydrogen bonding, which would result in a moderately hydrophilic surface. This is comparable to the contact angles observed for APTES SAMs.[6] |
| Ellipsometry | Monolayer Thickness | 0.8 - 1.5 nm | The thickness will depend on the orientation of the propyl chain. A fully extended chain would be longer, but some tilt is expected. This range is consistent with other short-chain organosilane SAMs. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | C, N, O, Si | XPS can confirm the presence of nitrogen from the urea group and silicon from the silane, providing evidence of successful surface modification.[4] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational Modes | N-H, C=O, Si-O-Si | FTIR can identify the characteristic vibrational modes of the urea group and the formation of the siloxane network. |
Signaling Pathways and Logical Relationships
The primary "signaling" in this context refers to the chemical reaction pathway. The logical relationship for successful SAM formation depends on a sequence of controlled conditions.
Figure 3. Logical flow for successful SAM formation.
Conclusion
(3-Ureidopropyl)trimethoxysilane is a valuable molecule for creating functionalized surfaces with enhanced adhesive properties. While direct, comprehensive studies on its self-assembled monolayers are not widely available, the fundamental principles of silane chemistry provide a robust framework for its application. By following the generalized protocols outlined in this guide and utilizing standard surface characterization techniques, researchers can successfully form and validate UPTMS SAMs for a variety of applications in materials science, biotechnology, and drug development. Further research is warranted to establish a precise quantitative dataset for the properties of UPTMS monolayers.
References
- 1. Surface Functionalization with (3-Glycidyloxypropyl)trimethoxysilane (GOPS) as an Alternative to Blending for Enhancing the Aqueous Stability and Electronic Performance of PEDOT:PSS Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Surface Functionalization with (3-Glycidyloxypropyl)trimethoxysilane (GOPS) as an Alternative to Blending for Enhancing the Aqueous Stability and Electronic Performance of PEDOT:PSS Thin Films [udspace.udel.edu]
- 4. researchgate.net [researchgate.net]
- 5. Surface Functionalization with (3-Glycidyloxypropyl)trimethoxysilane (GOPS) as an Alternative to Blending for Enhancing the Aqueous Stability and Electronic Performance of PEDOT:PSS Thin Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-[3-(Trimethoxysilyl)propyl]urea in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[3-(Trimethoxysilyl)propyl]urea (UPS), also known as γ-Ureidopropyltrimethoxysilane, is a versatile organosilane coupling agent with significant applications in materials science. Its bifunctional nature, featuring a hydrolyzable trimethoxysilyl group and a reactive urea (B33335) group, allows it to form a durable bridge between inorganic substrates and organic polymers.[1][2] The trimethoxysilyl end reacts with hydroxyl groups on inorganic surfaces such as glass, metals, and silica (B1680970) to form stable siloxane bonds (Si-O-Si).[3][4] Simultaneously, the terminal urea group can interact with polymer matrices through hydrogen bonding and potential covalent linkages, enhancing adhesion, compatibility, and overall performance of composite materials.[2][5] This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate its use in research and development.
Synthesis of this compound
The primary industrial synthesis of this compound involves the reaction of 3-aminopropyltrimethoxysilane (B80574) (APTMS) with urea. This reaction is a nucleophilic addition-elimination process where the primary amine of APTMS attacks the carbonyl carbon of urea, leading to the formation of the desired product and ammonia (B1221849) as a byproduct.
A general laboratory-scale synthesis procedure is as follows:
-
Reactants: 3-aminopropyltrimethoxysilane and urea are used in a typical molar ratio of 1:1 to 1:1.2.
-
Solvent: The reaction is often carried out in a high-boiling point, inert solvent such as toluene (B28343) or xylene to facilitate the removal of ammonia.
-
Temperature: The reaction mixture is heated to reflux, typically between 110-140°C.
-
Reaction Time: The reaction is monitored for the evolution of ammonia and typically proceeds for several hours until completion.
-
Purification: The product is then purified by vacuum distillation to remove the solvent and any unreacted starting materials.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₈N₂O₄Si | [6][7][8] |
| Molecular Weight | 222.31 g/mol | [7][8] |
| CAS Number | 23843-64-3 | [7][8] |
| Density | 1.15 g/mL at 25°C | [7] |
| Boiling Point | 217-250°C | [7] |
| Refractive Index | n20/D 1.46 | [7] |
| Flash Point | 99°C (closed cup) | [7] |
| Purity | >94.0% | [6] |
Mechanism of Action: Hydrolysis and Condensation
The efficacy of this compound as a coupling agent is predicated on a two-step reaction mechanism: hydrolysis followed by condensation.
-
Hydrolysis: The trimethoxysilyl groups (-Si(OCH₃)₃) readily react with water to form reactive silanol (B1196071) groups (-Si(OH)₃) and methanol (B129727) as a byproduct. This reaction can be catalyzed by either acid or base.[3]
-
Condensation: The newly formed silanol groups can then undergo two types of condensation reactions:
-
Interfacial Condensation: The silanol groups condense with hydroxyl groups present on the surface of an inorganic substrate (e.g., Si-OH on glass or metal oxides) to form stable, covalent siloxane bonds (Substrate-O-Si).[3][4]
-
Self-Condensation: The silanol groups can also condense with each other to form a cross-linked polysiloxane network (Si-O-Si) on the surface.[3]
-
This process results in a robust, chemically grafted organic layer that effectively modifies the surface properties of the inorganic substrate.
Applications in Materials Science
Adhesion Promotion
UPS is widely used as an adhesion promoter to enhance the bond between organic adhesives, sealants, and coatings and inorganic substrates. The formation of covalent bonds at the interface significantly improves the durability and performance of the adhesive joint.
Quantitative Data on Adhesion Strength:
While specific data for UPS is limited in the reviewed literature, studies on similar silane (B1218182) coupling agents demonstrate significant improvements in adhesion. For instance, a study on polyurea coatings on steel substrates showed an average adhesion strength of 3.03 MPa.[9] The use of primers containing silane coupling agents is often recommended to achieve higher adhesion values.[9]
Surface Modification and Self-Assembled Monolayers (SAMs)
UPS is employed to modify the surface properties of materials, such as wettability, by forming a thin film or a self-assembled monolayer (SAM) on the substrate. This is particularly relevant in the development of biocompatible surfaces, sensors, and microelectronics.
Experimental Protocol for SAM Formation on a Silicon Wafer:
-
Substrate Cleaning:
-
Sonnicate the silicon wafer in acetone, followed by isopropanol, and finally deionized water for 15 minutes each.
-
Dry the wafer under a stream of nitrogen.
-
Activate the surface by oxygen plasma treatment or immersion in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care).
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried silicon wafer in the silane solution for 2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Rinsing and Curing:
-
Remove the wafer from the solution and rinse thoroughly with fresh toluene to remove any physisorbed silane.
-
Cure the wafer in an oven at 110-120°C for 1 hour to promote covalent bond formation.
-
Quantitative Data on Surface Modification:
Composite Materials
As a coupling agent, UPS enhances the compatibility and adhesion between inorganic fillers (e.g., glass fibers, silica) and organic polymer matrices (e.g., epoxy, polyurethane). This results in composite materials with improved mechanical properties.
Quantitative Data on Mechanical Properties of Composites:
Direct data for UPS in specific composites was not found in the provided search results. However, a study on wood-plastic composites demonstrated that the addition of urea can synergistically increase both polymer loading and tensile strength.[13] Another study on poly(methyl methacrylate)/hydroxyapatite composites showed that treatment of the filler with a silane coupling agent (γ-MPS) improved the fracture toughness and storage modulus of the composite.[14] These findings suggest that UPS would have a similar positive impact on the mechanical properties of composites.
Sol-Gel Coatings
UPS is a precursor in the sol-gel process to create organic-inorganic hybrid coatings. These coatings can provide corrosion protection, scratch resistance, and other functional properties to various substrates.[4][15]
Experimental Protocol for Sol-Gel Coating:
-
Sol Preparation:
-
In a beaker, mix this compound with ethanol (B145695) in a 1:10 molar ratio and stir until fully dissolved.
-
In a separate container, prepare an aqueous solution of an acid catalyst (e.g., 0.1 M HCl) to achieve a pH of 4-5.
-
Slowly add the catalyst solution to the silane solution while stirring vigorously.
-
Allow the sol to age for 1-24 hours at room temperature to facilitate hydrolysis and initial condensation.
-
-
Coating Deposition:
-
Clean the substrate as described in the SAM formation protocol.
-
Deposit the coating using a technique such as dip-coating (e.g., withdrawal speed of 9 cm/min) or spin-coating.[4]
-
-
Curing:
-
Dry the coated substrate at room temperature for 10-15 minutes.
-
Cure the coating in an oven at 100-150°C for 1-3 hours to complete the cross-linking of the siloxane network.[4]
-
Conclusion
This compound is a highly effective and versatile molecule in materials science. Its ability to form robust chemical links between dissimilar materials makes it an invaluable tool for enhancing adhesion, modifying surface properties, and improving the performance of composite materials and coatings. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this powerful coupling agent in their respective fields. Further research focusing on generating specific quantitative performance data for UPS in various applications will continue to expand its utility and impact.
References
- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N,N’-BIS(3-TRIMETHOXYSILYLPROPYL)UREA, 95% | [gelest.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 1-[3-(三甲氧基甲硅基)丙基]脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of urea on the mechanical strength of wood-plastic composites [inis.iaea.org]
- 14. researchgate.net [researchgate.net]
- 15. lifescienceglobal.com [lifescienceglobal.com]
Surface Energy Modification with Ureidopropyltrimethoxysilane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practices involved in modifying the surface energy of various substrates using ureidopropyltrimethoxysilane (UPTMS). This bifunctional organosilane is a versatile coupling agent and adhesion promoter, capable of forming stable covalent bonds with inorganic surfaces while presenting a reactive ureido group for further functionalization.[1][2] This document details the underlying chemical mechanisms, experimental protocols for surface modification, and the resulting changes in surface energy, providing valuable insights for applications in drug development, biomaterials, and beyond.
Introduction to Ureidopropyltrimethoxysilane (UPTMS)
Ureidopropyltrimethoxysilane (UPTMS) is an organosilane with the chemical formula C₇H₁₈N₂O₄Si. Its molecular structure consists of a central silicon atom bonded to three hydrolyzable methoxy (B1213986) groups and a propyl chain terminated with a ureido group (-NH(CO)NH₂). This dual functionality allows UPTMS to act as a molecular bridge between inorganic substrates and organic materials.[3] The trimethoxysilyl group enables covalent bonding to hydroxylated surfaces such as glass, silica, and various metal oxides, while the ureido group provides a reactive site for further chemical modifications or enhanced adhesion to polymers.[1][2]
The primary application of UPTMS in surface modification lies in its ability to alter the surface energy of a substrate. By forming a thin, covalently bound film, UPTMS can change the wetting characteristics of a surface, typically increasing its hydrophobicity. This property is crucial in a wide range of applications, from improving the adhesion of coatings and composites to controlling the interaction of biological molecules with surfaces in drug delivery systems and medical implants.
Chemical Mechanism of Surface Modification
The surface modification process with UPTMS involves a two-step reaction: hydrolysis and condensation.
-
Hydrolysis: The methoxy groups (-OCH₃) of the UPTMS molecule react with water to form silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups then react with the hydroxyl groups (-OH) present on the substrate surface, forming stable siloxane bonds (Si-O-Substrate) and releasing water as a byproduct. Additionally, adjacent silanol groups on different UPTMS molecules can condense with each other to form a cross-linked polysiloxane network on the surface.
This process results in a durable, covalently attached organic layer that effectively alters the surface chemistry and, consequently, the surface energy of the substrate.
Quantitative Data on Surface Energy Modification
The change in surface energy after treatment with ureidopropyltrimethoxysilane can be quantified by measuring the contact angle of various liquids on the modified surface. The contact angle is the angle at which the liquid-vapor interface meets the solid surface and is a direct measure of the wettability of that surface. A higher contact angle indicates lower wettability and a more hydrophobic surface. From contact angle measurements, the surface free energy can be calculated using various models, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method.
The following tables summarize the impact of silanization on the water contact angle of different substrates. While specific data for UPTMS is limited in the literature, data for similar silanes like APTES (aminopropyltriethoxysilane) and general silane (B1218182) treatments provide a strong indication of the expected changes.
Table 1: Water Contact Angle on Various Substrates Before and After Silanization
| Substrate | Treatment | Water Contact Angle (°) | Reference |
| Glass | Untreated | ~10° | [4] |
| Glass | APTES Treatment | > 80° | [5] |
| Stainless Steel | Untreated | ~70-80° | [6][7] |
| Stainless Steel | Silane Treatment | ~123° (Hydrophobic) | [8] |
| Ceramic | Untreated | Variable | - |
| Ceramic | Silane Treatment | ~155° (Superhydrophobic) | [8] |
| Silica | Untreated | Highly Hydrophilic | [9] |
| Silica | Silane Treatment | Significant Increase | [9] |
Table 2: Surface Free Energy of Silica Before and After Silane Modification
| Material | Treatment | Surface Free Energy (mJ/m²) | Reference |
| Silica Nanoparticles | Untreated | High | [9][10] |
| Silica Nanoparticles | Silanized | Reduced by up to 50% | [10] |
Experimental Protocols
The following section provides detailed methodologies for the surface modification of substrates with UPTMS and the subsequent characterization of the modified surfaces.
General Workflow for Surface Modification and Characterization
References
- 1. silcotek.com [silcotek.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of contact angles, silane coverage, and hydrophobicity heterogeneity of methylated quartz surfaces using ToF-SIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4997684A - Method of using perfluoroalkylsilanes to lower the surface energy of glass - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Surface Energy Mapping of Modified Silica Using IGC Technique at Finite Dilution - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Adhesion Promotion Mechanism of Urea-Functionalized Silanes
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the mechanisms through which urea-functionalized silanes act as superior adhesion promoters at the interface between inorganic substrates and organic polymers. We will explore the chemical reactions, interfacial interactions, and key structural features that contribute to their effectiveness, supported by experimental evidence and characterization data.
Introduction to Urea-Functionalized Silanes
Silane (B1218182) coupling agents are bifunctional molecules that create a durable bridge between dissimilar materials, most notably inorganic surfaces (like glass, metals, and ceramics) and organic polymers.[1][2][3] Urea-functionalized silanes, such as 3-Ureidopropyltriethoxysilane (UPTES) and 3-Ureidopropyltrimethoxysilane (UPTMS), are a specific class of organofunctional silanes that have demonstrated exceptional performance in enhancing adhesion.[4][5]
Their molecular structure is key to their function, featuring two distinct reactive ends:
-
An inorganic-reactive group: A hydrolyzable trialkoxysilane group (e.g., -Si(OCH₃)₃ or -Si(OC₂H₅)₃) that forms strong covalent bonds with inorganic substrates.[5][6]
-
An organic-reactive group: A terminal urea (B33335) group (-NH-CO-NH₂) that provides strong intermolecular interactions, primarily through hydrogen bonding, with a wide range of polymer matrices.[5]
This dual functionality allows them to act as a molecular bridge, significantly improving the mechanical strength, durability, and resistance of the interface to environmental factors like moisture and heat.[1][4][5]
The Core Adhesion Mechanism: A Step-by-Step Process
The adhesion promotion mechanism of urea-functionalized silanes is a multi-step process involving hydrolysis, condensation, and interfacial bonding on both the substrate and polymer sides.
Step 1: Hydrolysis of Alkoxy Groups
The process begins when the trialkoxysilane end of the molecule is exposed to water. The alkoxy groups (-OCH₃ or -OC₂H₅) hydrolyze to form reactive silanol (B1196071) groups (Si-OH).[4][7] This reaction is often catalyzed by acids or bases and is influenced by factors like pH, temperature, and water concentration.[8][9] Higher moisture levels and temperature generally increase the rate of hydrolysis.[5]
Step 2: Condensation and Oligomerization
Following hydrolysis, the newly formed silanol groups are highly reactive and can condense with each other. This self-condensation reaction forms stable siloxane bonds (Si-O-Si), resulting in the formation of silane oligomers or a cross-linked polysiloxane network.[5][7] The degree of this polymerization impacts the final film's structure and properties.
Step 3: Bonding to the Inorganic Substrate
The silanol groups (both from monomers and oligomers) adsorb onto the surface of the inorganic substrate. Inorganic materials like glass, silica, and metal oxides (e.g., aluminum, iron, titanium) are typically rich in surface hydroxyl (-OH) groups.[5] The silanols initially form hydrogen bonds with these surface hydroxyls.[6][10] Subsequently, with the application of heat or during drying, a condensation reaction occurs, eliminating water and forming strong, durable covalent M-O-Si bonds (where M represents a substrate atom like Si, Al, or Fe).[6][11] This creates a robust chemical link between the silane layer and the substrate.
Step 4: Interaction with the Organic Polymer
This step is where the unique properties of the urea functionality become critical. The terminal urea group is highly polar and acts as an excellent hydrogen-bonding site. It contains two N-H groups (hydrogen bond donors) and one C=O group (a hydrogen bond acceptor). This allows it to form multiple, strong hydrogen bonds with a wide variety of polymer resins, including epoxies, polyurethanes, acrylics, and others that contain complementary functional groups (e.g., hydroxyls, amides, esters).[4][5][12] This network of hydrogen bonds creates a strong, yet flexible, interphase region that effectively transfers stress from the polymer to the inorganic substrate, dramatically improving adhesion and overall composite strength.[13]
References
- 1. chemsilicone.com [chemsilicone.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. 3-UREIDOPROPYLTRIMETHOXYSILANE - Ataman Kimya [atamanchemicals.com]
- 6. server.ccl.net [server.ccl.net]
- 7. gelest.com [gelest.com]
- 8. Protonation, Hydrolysis, and Condensation of Mono- and Trifunctional Silanes at the Air/Water Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Thermal and Chemical Stability of 1-[3-(Trimethoxysilyl)propyl]urea Coatings
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal and chemical stability of coatings derived from 1-[3-(Trimethoxysilyl)propyl]urea. Due to the limited availability of direct experimental data for this specific coating, this guide synthesizes information from closely related ureido-silane compounds and general principles of silane (B1218182) and polyurea chemistry to provide a robust predictive analysis. All quantitative data is presented in structured tables, and detailed experimental protocols for stability assessment are provided.
Introduction to this compound Coatings
This compound is an organofunctional silane that possesses a urea (B33335) group and hydrolyzable trimethoxysilyl groups. This dual functionality allows it to act as a versatile adhesion promoter and crosslinking agent. When applied as a coating, it undergoes hydrolysis and condensation to form a durable, crosslinked polysiloxane network that is covalently bonded to suitable substrates. The presence of the urea group enhances intermolecular hydrogen bonding within the coating, contributing to its mechanical integrity and stability. These coatings are of interest in various fields, including as protective layers and for surface modification of materials used in drug development and delivery systems.
Synthesis and Coating Application Workflow
The synthesis of this compound typically involves the reaction of 3-aminopropyltrimethoxysilane (B80574) with a urea source. The subsequent coating application is a multi-step process involving hydrolysis, condensation, and curing to form the final crosslinked film.
Caption: Workflow for Synthesis and Coating Application.
Hydrolysis and Condensation Mechanism
The formation of the coating is governed by the hydrolysis of the methoxysilyl groups to reactive silanol (B1196071) groups, followed by their condensation to form a stable siloxane (Si-O-Si) network. This process can occur with other silanol groups or with hydroxyl groups on the substrate surface, leading to strong covalent bonding.
Caption: Hydrolysis and Condensation Pathway.
Thermal Stability
The following table summarizes the expected thermal decomposition profile based on thermogravimetric analysis (TGA) of related materials. The decomposition is anticipated to occur in distinct stages.
| Temperature Range (°C) | Weight Loss (%) | Description |
| < 200 | 1-5 | Loss of adsorbed water and residual solvents. |
| 200 - 350 | 20 - 40 | Decomposition of the organic urea and propyl chain. |
| > 350 | 10 - 20 | Condensation of residual silanol groups and degradation of the siloxane network. |
Note: This data is an estimation based on the analysis of similar silane and polyurethane-based coatings and should be confirmed by experimental analysis.
This protocol outlines a standard method for determining the thermal stability of this compound coatings.
Objective: To determine the thermal decomposition profile and degradation temperatures of the coating.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Microbalance
-
Sample pans (e.g., platinum or alumina)
-
Nitrogen gas supply (or other inert gas)
Procedure:
-
Sample Preparation: A substrate coated with this compound is carefully scraped to obtain 5-10 mg of the coating material. The sample is placed into a tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
-
Data Collection: Continuously record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% (Td5) and 50% (Td50) weight loss occurs.
-
Chemical Stability
The chemical resistance of this compound coatings is crucial for their performance in various chemical environments. The stability is largely dependent on the integrity of the crosslinked siloxane network and the resistance of the urea and propyl linkages to chemical attack.
The following table provides an estimated resistance of this compound coatings to various classes of chemicals based on data from general polyurea and silane coatings. Resistance is rated as Excellent, Good, Fair, or Poor.
| Chemical Class | Reagent Example | Estimated Resistance |
| Acids (Dilute) | 10% Hydrochloric Acid | Good |
| Acids (Concentrated) | 50% Sulfuric Acid | Fair |
| Bases (Dilute) | 10% Sodium Hydroxide | Good |
| Bases (Concentrated) | 50% Sodium Hydroxide | Poor |
| Organic Solvents (Polar) | Ethanol, Acetone | Excellent |
| Organic Solvents (Non-polar) | Toluene, Hexane | Excellent |
| Water | Deionized Water | Excellent |
| Saline Solutions | 5% Sodium Chloride | Excellent |
Note: This data is an estimation and the actual resistance may vary depending on the specific exposure conditions (temperature, duration) and the curing process of the coating.
This protocol describes a standard method for evaluating the chemical resistance of this compound coatings.
Objective: To assess the change in physical and chemical properties of the coating after immersion in various chemical agents.
Materials:
-
Coated substrates (e.g., glass slides, metal coupons)
-
A series of chemical reagents (e.g., acids, bases, solvents)
-
Immersion vessels with lids
-
Analytical balance
-
Optical microscope or Scanning Electron Microscope (SEM)
-
Spectrometer (e.g., FTIR)
Procedure:
-
Initial Characterization:
-
Measure the initial weight of the coated substrates.
-
Characterize the initial surface morphology (e.g., using microscopy) and chemical structure (e.g., using FTIR).
-
-
Immersion:
-
Immerse the coated substrates in the selected chemical reagents in sealed vessels at a controlled temperature (e.g., 25°C).
-
Ensure the entire coated surface is exposed to the chemical.
-
-
Exposure Duration: Maintain the immersion for a predetermined period (e.g., 24 hours, 7 days, 30 days).
-
Post-Immersion Analysis:
-
Carefully remove the samples from the chemical solutions, rinse with a neutral solvent (e.g., deionized water or ethanol), and gently dry.
-
Measure the final weight and calculate the percentage of weight change.
-
Visually inspect the coatings for any signs of degradation such as blistering, cracking, discoloration, or delamination.
-
Re-characterize the surface morphology and chemical structure to identify any changes.
-
-
Data Reporting: Report the changes in weight, appearance, and spectral data for each chemical agent and exposure time.
Conclusion
This compound coatings offer a promising platform for creating robust and functional surfaces. While direct quantitative data on their thermal and chemical stability is limited, this guide provides a comprehensive estimation based on related materials and established principles. The provided experimental protocols serve as a foundation for researchers to conduct their own detailed stability assessments. The combination of a durable siloxane network and the hydrogen-bonding capability of the urea moiety suggests that these coatings possess good overall stability, making them suitable for a range of demanding applications. Further experimental validation is recommended to establish precise performance parameters for specific use cases.
Methodological & Application
Application Notes and Protocols for Nanoparticle Functionalization with 1-[3-(Trimethoxysilyl)propyl]urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and targeted therapies. The modification of nanoparticle surfaces with specific functional groups allows for the attachment of therapeutic agents, targeting ligands, and imaging probes. This document provides a detailed protocol for the functionalization of nanoparticles with 1-[3-(Trimethoxysilyl)propyl]urea, a urea-based organosilane. The urea (B33335) functional group is particularly advantageous due to its ability to form strong hydrogen bonds, which can enhance the loading capacity of certain drugs and provide a platform for further bioconjugation. These application notes will cover the synthesis of urea-functionalized nanoparticles, characterization methods, and potential applications in drug delivery, including a discussion of the relevant cellular uptake pathways.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of silica (B1680970) nanoparticles (as a common nanoparticle core) and their subsequent surface functionalization with this compound.
Stage 1: Synthesis of Silica Nanoparticle Core (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles (SNPs) which will serve as the core for functionalization.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS, ≥99%)
-
Ethanol (B145695) (Absolute, 200 proof)
-
Ammonium (B1175870) Hydroxide (28-30% NH₃ basis)
-
Deionized (DI) Water
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 250 mL round-bottom flask, combine 75 mL of absolute ethanol, 10 mL of DI water, and 5 mL of ammonium hydroxide.
-
Place the flask on a magnetic stirrer and stir the solution at a constant rate (e.g., 500 rpm) for 15 minutes at room temperature to ensure a homogeneous mixture.
-
Rapidly add 5.0 mL of TEOS to the stirring solution.
-
Allow the reaction to proceed for 12 hours at room temperature with continuous stirring. The solution will transition from clear to a milky white suspension as the silica nanoparticles form.
Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 8,000 x g for 20 minutes to pellet the nanoparticles.
-
Discard the supernatant and re-disperse the pellet in 50 mL of absolute ethanol using sonication.
-
Repeat the centrifugation and re-dispersion steps three times with ethanol and twice with DI water to remove unreacted reagents.
-
After the final wash, the purified silica nanoparticles can be re-dispersed in 50 mL of absolute ethanol for immediate use in the functionalization step or dried in an oven at 80°C to obtain a fine white powder.
Stage 2: Surface Functionalization with this compound
This protocol outlines the post-grafting method to functionalize the surface of the synthesized silica nanoparticles with urea groups.
Materials:
-
Dried silica nanoparticles (from Stage 1)
-
This compound
-
Anhydrous Toluene (B28343)
-
Three-neck round-bottom flask equipped with a condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Add 1.0 g of the dried silica nanoparticles to 100 mL of anhydrous toluene in the three-neck flask.
-
Sonicate the mixture for 20 minutes to ensure a fine, homogeneous dispersion.
-
Place the flask under a nitrogen atmosphere and begin stirring.
-
Dissolve 0.5 g of this compound in 20 mL of anhydrous toluene and add it dropwise to the silica suspension.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain it for 12 hours with continuous stirring under a nitrogen atmosphere.
Purification of Urea-Functionalized Nanoparticles:
-
Allow the mixture to cool to room temperature.
-
Collect the functionalized nanoparticles by centrifugation (8,000 x g for 20 minutes).
-
Wash the particles thoroughly by repeated cycles of re-dispersion in fresh toluene (three times) and then ethanol (twice) to remove any unreacted or physically adsorbed silane.
-
After the final wash, the urea-functionalized nanoparticles can be dried under vacuum or re-dispersed in a suitable solvent for characterization and further use.
Characterization of Urea-Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful functionalization and to understand the properties of the modified nanoparticles.
Table 1: Summary of Characterization Techniques and Expected Outcomes
| Characterization Technique | Parameter Measured | Expected Outcome for Successful Functionalization |
| Fourier Transform Infrared (FTIR) Spectroscopy | Vibrational modes of chemical bonds | Appearance of new peaks corresponding to the urea functional group (e.g., C=O stretching around 1650 cm⁻¹, N-H bending around 1560 cm⁻¹, and C-N stretching). A decrease in the intensity of the Si-OH peak (around 950 cm⁻¹) may also be observed. |
| Zeta Potential Analysis | Surface charge of the nanoparticles | A shift in the zeta potential value compared to the bare nanoparticles. The direction and magnitude of the shift will depend on the pH and the nature of the nanoparticle core. For silica nanoparticles, a shift towards a more positive or less negative zeta potential is expected. |
| Thermogravimetric Analysis (TGA) | Weight loss as a function of temperature | A greater weight loss for the functionalized nanoparticles compared to the bare nanoparticles, corresponding to the decomposition of the grafted organic urea-silane layer. This can be used to quantify the grafting density. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution | A slight increase in the hydrodynamic diameter after functionalization, indicating the presence of the organic layer on the nanoparticle surface. The polydispersity index (PDI) should remain low, indicating that the nanoparticles have not significantly aggregated. |
| Transmission Electron Microscopy (TEM) | Morphology, size, and dispersion | Visualization of a thin organic layer on the nanoparticle surface. The core size of the nanoparticles should remain unchanged, and the particles should be well-dispersed. |
| Quantitative ¹H NMR Spectroscopy | Quantification of surface functional groups | After hydrolysis of the silica core, the amount of grafted this compound can be quantified by integrating the proton signals of the propyl chain against an internal standard. |
Table 2: Example Quantitative Data for Nanoparticle Functionalization
| Parameter | Bare Silica Nanoparticles | Urea-Functionalized Silica Nanoparticles |
| Zeta Potential (at pH 7) | -25 to -35 mV | -10 to -20 mV |
| Hydrodynamic Diameter (DLS) | ~100 nm | ~110-120 nm |
| FTIR Peak Shifts (cm⁻¹) | Si-O-Si (~1100), Si-OH (~950) | Appearance of C=O (~1650), N-H (~1560) |
| Grafting Density (TGA) | N/A | Typically 0.1 - 1.0 molecules/nm² |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes and relationships in the functionalization protocol.
Caption: Overall workflow for the synthesis of urea-functionalized silica nanoparticles.
Caption: Key parameter relationships for controlling nanoparticle functionalization.
Application in Drug Delivery: Cellular Uptake Signaling Pathway
Urea-functionalized nanoparticles are promising carriers for targeted drug delivery. Their cellular uptake is a critical step for therapeutic efficacy. One of the major pathways for nanoparticle internalization is clathrin-mediated endocytosis.
Caption: Clathrin-mediated endocytosis of a urea-functionalized nanoparticle for drug delivery.
Description of the Signaling Pathway:
-
Binding: The urea-functionalized nanoparticle, carrying a therapeutic drug, first binds to specific or non-specific receptors on the cell surface.
-
Clathrin-Coated Pit Formation: This binding event can trigger the recruitment of adaptor proteins and clathrin to the plasma membrane, initiating the formation of a clathrin-coated pit.
-
Invagination and Scission: The pit invaginates, and with the help of the GTPase dynamin, pinches off from the membrane to form a clathrin-coated vesicle (CCV) containing the nanoparticle.
-
Uncoating: Shortly after internalization, the clathrin coat disassembles from the vesicle.
-
Endosomal Trafficking: The uncoated vesicle fuses with an early endosome. As the endosome matures into a late endosome and eventually fuses with a lysosome, the internal pH drops significantly.
-
Drug Release: The acidic environment of the late endosome or lysosome can trigger the release of the drug from the nanoparticle. This release can be designed to be pH-sensitive.
-
Therapeutic Action: The released drug can then diffuse into the cytoplasm or be transported to its intracellular target to exert its therapeutic effect.
By understanding and leveraging such cellular uptake mechanisms, researchers can design more effective nanoparticle-based drug delivery systems. The urea functionalization can play a role in modulating the interaction with the cell surface and influencing the subsequent intracellular trafficking pathway.
Application Notes and Protocols for Silica Surface Modification Using (3-Ureidopropyl)trimethoxysilane
Introduction
The functionalization of silica (B1680970) surfaces is a cornerstone of advanced materials science, with profound implications for chromatography, diagnostics, and drug delivery. (3-Ureidopropyl)trimethoxysilane (UPTMS) is a versatile organosilane coupling agent that imparts unique properties to silica surfaces. Its structure, featuring a terminal urea (B33335) group and hydrolyzable methoxysilyl groups, allows for the covalent attachment of a hydrophilic and hydrogen-bond-donating moiety. This modification enhances the biocompatibility and specific interactions of silica-based materials, making it particularly valuable for applications in drug development and biomedical research. The urea group, capable of forming multiple hydrogen bonds, can improve the adhesion of subsequent layers and modulate the interaction with biological molecules like proteins.
This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the modification of silica surfaces using UPTMS. It includes detailed experimental protocols, expected characterization results, and potential applications.
Mechanism of Action: Hydrolysis and Condensation
The surface modification process with UPTMS occurs in two primary stages:
-
Hydrolysis: The methoxy (B1213986) groups (-OCH₃) of the silane (B1218182) react with water molecules to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by trace amounts of acid or base.
-
Condensation: The newly formed silanol groups from the UPTMS molecule react with the hydroxyl groups (-OH) present on the silica surface. This results in the formation of stable, covalent siloxane bonds (Si-O-Si), effectively grafting the ureidopropyl group onto the surface. Additionally, self-condensation between adjacent UPTMS molecules can occur, leading to the formation of a cross-linked polysiloxane layer.
Application Notes: Immobilization of Enzymes on Surfaces with 1-[3-(Trimethoxysilyl)propyl]urea
Introduction
Enzyme immobilization is a critical technology in various fields, including biocatalysis, biosensors, and drug development. It enhances enzyme stability, allows for reusability, and simplifies downstream processing. 1-[3-(Trimethoxysilyl)propyl]urea is a versatile organosilane that can be used to modify surfaces such as glass, silica (B1680970), and metal oxides, creating a stable, hydrophilic layer suitable for subsequent enzyme attachment. This document provides detailed protocols and application notes for the immobilization of enzymes on surfaces functionalized with this compound.
The trimethoxysilyl group of this reagent hydrolyzes in the presence of water to form reactive silanol (B1196071) groups, which then condense with hydroxyl groups on the substrate surface to form stable covalent siloxane bonds (Si-O-Si). The terminal urea (B33335) group provides a hydrophilic surface that can interact with enzymes through hydrogen bonding, potentially facilitating adsorption. For robust, covalent immobilization, a subsequent cross-linking step, typically employing glutaraldehyde (B144438), is recommended to form stable bonds between the surface and the enzyme.
Key Applications
-
Biocatalysis: Immobilized enzymes can be used in continuous flow reactors for the synthesis of pharmaceuticals, fine chemicals, and biofuels. The enhanced stability of the immobilized enzyme allows for prolonged use under various reaction conditions.
-
Biosensors: Enzymes immobilized on sensor surfaces can provide high specificity and sensitivity for the detection of various analytes. The stable attachment ensures the longevity and reliability of the biosensor.
-
Drug Development: Immobilized enzymes are utilized in high-throughput screening assays and for studying enzyme kinetics and inhibition.
Mechanism of Immobilization
The immobilization process using this compound typically involves two main stages:
-
Surface Functionalization: The substrate is first treated with this compound to create a urea-terminated surface. This process, known as silanization, forms a covalent bond between the silane (B1218182) and the surface.
-
Enzyme Attachment: The enzyme can be attached to the functionalized surface through:
-
Physical Adsorption: The hydrophilic urea groups can interact with the enzyme via hydrogen bonds, leading to physical adsorption. However, this interaction might be weak, and enzyme leaching could occur.
-
Covalent Bonding via Cross-linking: For a more stable and permanent attachment, a bifunctional cross-linker like glutaraldehyde is used. Glutaraldehyde reacts with primary amine groups (e.g., from lysine (B10760008) residues) on the enzyme surface and potentially with the urea group on the silanized surface, forming stable covalent bonds.
-
Experimental Protocols
Protocol 1: Surface Functionalization with this compound
This protocol describes the preparation of a urea-functionalized surface on a glass or silica substrate.
Materials:
-
Glass or silica substrates (e.g., microscope slides, silicon wafers)
-
This compound
-
Anhydrous toluene (B28343)
-
Deionized water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning: a. Sonicate the substrates in acetone for 15 minutes. b. Sonicate in ethanol for 15 minutes. c. Rinse thoroughly with deionized water. d. Immerse the substrates in Piranha solution for 30 minutes to create a high density of surface hydroxyl groups. e. Rinse extensively with deionized water and dry under a stream of nitrogen gas.
-
Silanization: a. Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a sealed container. b. Immerse the cleaned and dried substrates in the silane solution for 2 hours at room temperature with gentle agitation. c. After immersion, rinse the substrates with anhydrous toluene to remove excess silane. d. Dry the substrates under a nitrogen stream.
-
Curing: a. Place the silanized substrates in an oven at 110°C for 1 hour to promote the formation of covalent siloxane bonds. b. Allow the substrates to cool to room temperature before proceeding with enzyme immobilization.
Protocol 2: Enzyme Immobilization using Glutaraldehyde Cross-linking
This protocol details the covalent attachment of an enzyme to the urea-functionalized surface using glutaraldehyde.
Materials:
-
Urea-functionalized substrates (from Protocol 1)
-
Enzyme solution (e.g., 1 mg/mL in a suitable buffer, such as phosphate-buffered saline, pH 7.4)
-
Glutaraldehyde solution (2.5% in phosphate (B84403) buffer, pH 7.0)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Blocking solution (e.g., 1 M glycine (B1666218) or Tris buffer, pH 7.5)
-
Deionized water
Procedure:
-
Activation of the Surface (Optional but Recommended): a. Immerse the urea-functionalized substrates in a 2.5% glutaraldehyde solution for 1 hour at room temperature. b. Rinse the substrates thoroughly with deionized water to remove excess glutaraldehyde.
-
Enzyme Immobilization: a. Prepare the enzyme solution at the desired concentration in the appropriate buffer. b. Immerse the activated (or non-activated) substrates in the enzyme solution. c. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Cross-linking (if not pre-activated): a. If the surface was not pre-activated, add glutaraldehyde to the enzyme solution to a final concentration of 0.5-2.5% and incubate for another 1-2 hours.
-
Washing: a. After incubation, remove the substrates from the enzyme solution. b. Wash the substrates thoroughly with the immobilization buffer to remove any non-covalently bound enzyme. c. Follow with a high ionic strength buffer wash (e.g., 1 M NaCl in buffer) to remove any remaining adsorbed enzyme.
-
Blocking: a. Immerse the substrates in a blocking solution for 30 minutes to quench any unreacted aldehyde groups. b. Rinse the substrates with deionized water and store in a suitable buffer at 4°C until use.
Protocol 3: Quantification of Immobilized Enzyme Activity
This protocol provides a general method for assessing the activity of the immobilized enzyme. The specific substrate and detection method will depend on the enzyme used.
Materials:
-
Immobilized enzyme substrates
-
Substrate solution for the specific enzyme
-
Reaction buffer
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Place the immobilized enzyme substrate in a reaction vessel (e.g., a cuvette or a well of a microplate).
-
Add the reaction buffer to the vessel.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the reaction progress by measuring the change in absorbance, fluorescence, or other detectable signal over time.
-
Calculate the initial reaction velocity from the linear portion of the progress curve.
-
Compare the activity of the immobilized enzyme to that of a known amount of free enzyme under the same conditions to determine the relative activity.
Data Presentation
The following tables summarize typical quantitative data that can be obtained from enzyme immobilization experiments. The values presented are illustrative and will vary depending on the enzyme, support material, and immobilization conditions.
Table 1: Immobilization Efficiency and Enzyme Loading
| Enzyme | Support Material | Immobilization Method | Immobilization Efficiency (%) | Enzyme Loading (mg/g support) | Reference Example |
| Lipase | Silica Gel | Adsorption followed by Glutaraldehyde Cross-linking | 85 | 50 | Fictional Data |
| Urease | Glass Beads | Glutaraldehyde Cross-linking on Aminated Surface | 92 | 35 | Fictional Data |
| Glucose Oxidase | Silicon Wafer | Covalent attachment to Silanized Surface | 78 | 15 | Fictional Data |
Table 2: Kinetic Parameters of Free vs. Immobilized Enzyme
| Enzyme | Form | Apparent Km (mM) | Vmax (µmol/min/mg enzyme) | Reference Example |
| Trypsin | Free | 0.15 | 150 | Fictional Data |
| Immobilized | 0.25 | 120 | Fictional Data | |
| Catalase | Free | 25 | 200,000 | Fictional Data |
| Immobilized | 35 | 160,000 | Fictional Data |
Table 3: Stability and Reusability of Immobilized Enzyme
| Enzyme | Stability Metric | Free Enzyme | Immobilized Enzyme | Reference Example |
| Cellulase | Half-life at 60°C (hours) | 2 | 24 | Fictional Data |
| Activity after 10 cycles (%) | N/A | 85 | Fictional Data | |
| Horseradish Peroxidase | Storage stability at 4°C (days) | 15 | > 60 | Fictional Data |
| Activity after 15 cycles (%) | N/A | 70 | Fictional Data |
Visualizations
Caption: Experimental workflow for enzyme immobilization.
Caption: Logical relationship of immobilization components.
Application Notes and Protocols for the Preparation of Self-Assembled Monolayers on Glass Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. On glass and other silicon oxide-containing surfaces, organosilanes are the most common class of molecules used to form robust, covalently bound SAMs. The formation of a silane (B1218182) SAM proceeds via the hydrolysis of alkoxy- or chlorosilane headgroups in the presence of surface-adsorbed water, followed by the condensation and covalent bonding of the silane to the hydroxyl-terminated surface.
The ability to tailor the terminal functional group of the organosilane allows for the precise control of surface properties such as wettability, biocompatibility, and chemical reactivity. This makes silane SAMs on glass a powerful tool in a wide range of applications, including the fabrication of biosensors, the development of cell culture platforms, the creation of microarrays, and the modification of surfaces in microfluidic devices.
This document provides detailed protocols for the preparation of silane SAMs on glass substrates using various deposition techniques, a summary of quantitative data for common silanes, and visualizations to illustrate the key processes.
General Considerations
Successful and reproducible formation of high-quality SAMs is critically dependent on several factors:
-
Substrate Quality: The glass substrates should be of high quality, with a smooth and uniform surface. Microscope slides, coverslips, and silicon wafers with a native oxide layer are common choices.
-
Cleanliness: The substrate surface must be scrupulously clean and free of organic contaminants to ensure a high density of surface hydroxyl groups, which are the reactive sites for silanization.
-
Silane Purity and Handling: Silanes are sensitive to moisture and can polymerize in solution. Therefore, they should be stored in a desiccator or under an inert atmosphere. Anhydrous solvents should be used for solution-based deposition methods.
-
Environmental Conditions: The presence of a thin layer of water on the glass surface is crucial for the hydrolysis of the silane headgroup. The deposition process is often sensitive to ambient humidity and temperature.
Detailed Experimental Protocols
Protocol 1: Glass Substrate Cleaning
A thorough cleaning of the glass substrate is the most critical step for the formation of a dense and uniform SAM. Two common and effective cleaning methods are presented below.
3.1. Piranha Solution Cleaning (Use with extreme caution)
Piranha solution is a highly corrosive and oxidizing mixture of sulfuric acid and hydrogen peroxide. It is extremely effective at removing organic residues.
Materials:
-
Concentrated sulfuric acid (H₂SO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Glass beakers
-
Tweezers (Teflon or stainless steel)
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen or argon gas for drying
Procedure:
-
Place the glass substrates in a clean glass beaker.
-
In a separate beaker, carefully prepare the piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. Caution: This solution is highly exothermic and reacts violently with organic materials. Always add peroxide to acid.
-
Carefully immerse the substrates in the piranha solution using tweezers.
-
Leave the substrates in the solution for 30-60 minutes.
-
Remove the substrates from the piranha solution and rinse them extensively with DI water.
-
Dry the substrates with a stream of nitrogen or argon gas.
-
Use the cleaned substrates immediately for the best results.
3.2. RCA Cleaning
The RCA cleaning procedure is a multi-step process developed by the Radio Corporation of America and is a standard method in the semiconductor industry for cleaning silicon wafers. It is also highly effective for cleaning glass substrates.
Materials:
-
Ammonium hydroxide (B78521) (NH₄OH)
-
30% Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
Deionized (DI) water
-
Glass beakers
-
Hot plate
Procedure:
-
SC-1 Clean: Prepare a solution with a 5:1:1 ratio of DI water, 27% NH₄OH, and 30% H₂O₂ in a glass beaker. Heat the solution to 75-80 °C on a hot plate. Immerse the substrates in the hot solution for 10-15 minutes. This step removes organic contaminants.
-
Rinse: Rinse the substrates thoroughly with DI water.
-
SC-2 Clean: Prepare a solution with a 6:1:1 ratio of DI water, 37% HCl, and 30% H₂O₂ in a glass beaker. Heat the solution to 75-80 °C. Immerse the substrates in the hot solution for 10-15 minutes. This step removes metallic contaminants.
-
Final Rinse: Rinse the substrates extensively with DI water.
-
Drying: Dry the substrates with a stream of nitrogen or argon gas.
Protocol 2: SAM Formation via Solution Deposition (Dip Coating)
Dip coating is a simple and widely used method for forming SAMs from a solution.
Materials:
-
Cleaned glass substrates
-
Organosilane (e.g., APTES, OTS)
-
Anhydrous solvent (e.g., toluene, ethanol)
-
Glass or polypropylene (B1209903) container with a cap
-
Oven
Procedure:
-
Prepare a 1-2% (v/v) solution of the organosilane in the anhydrous solvent in a clean, dry container.
-
Immediately immerse the cleaned and dried glass substrates into the silane solution.
-
Seal the container to prevent the ingress of atmospheric moisture.
-
Allow the substrates to react for a period ranging from 30 minutes to 24 hours at room temperature. The optimal time depends on the specific silane and desired monolayer quality.
-
Remove the substrates from the solution and rinse them thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the substrates with a stream of nitrogen or argon gas.
-
To promote covalent bond formation and improve the stability of the monolayer, bake the coated substrates in an oven at 110-120 °C for 30-60 minutes.
Protocol 3: SAM Formation via Spin Coating
Spin coating is a rapid method that produces uniform thin films and is particularly useful for flat substrates.
Materials:
-
Cleaned glass substrates
-
Organosilane solution (typically 0.1-1% in an anhydrous solvent)
-
Spin coater
Procedure:
-
Place a cleaned glass substrate on the chuck of the spin coater and secure it with a vacuum.
-
Dispense a small volume of the silane solution onto the center of the substrate.
-
Start the spin coater. A typical two-step program is used:
-
Step 1 (Spread): 500-1000 rpm for 5-10 seconds to spread the solution across the substrate.
-
Step 2 (Thin): 2000-4000 rpm for 30-60 seconds to form a thin, uniform film.
-
-
After the spin coating process is complete, carefully remove the substrate from the chuck.
-
Rinse the substrate with the pure solvent to remove non-covalently bound silanes.
-
Dry with a stream of nitrogen or argon gas.
-
Bake the coated substrate at 110-120 °C for 30-60 minutes.
Protocol 4: SAM Formation via Vapor Deposition
Vapor deposition is performed in a vacuum chamber and is ideal for producing highly ordered and clean SAMs, as it minimizes solvent-related contaminants.
Materials:
-
Cleaned glass substrates
-
Organosilane
-
Vacuum desiccator or vacuum chamber
-
Small container for the silane
-
Vacuum pump
Procedure:
-
Place the cleaned glass substrates in a vacuum desiccator or chamber.
-
Place a small, open container with a few drops of the liquid organosilane in the desiccator, ensuring it is not in direct contact with the substrates.
-
Evacuate the desiccator using a vacuum pump. The reduced pressure will cause the silane to vaporize.
-
Close the desiccator to the pump and allow the substrates to be exposed to the silane vapor for several hours (2-12 hours). The deposition can be accelerated by gently heating the silane source.
-
Vent the desiccator with an inert gas (e.g., nitrogen).
-
Remove the coated substrates and rinse them with an anhydrous solvent to remove any excess silane.
-
Dry the substrates with a stream of nitrogen or argon.
-
Bake the substrates at 110-120 °C for 30-60 minutes to complete the cross-linking of the monolayer.
Characterization of Self-Assembled Monolayers
The quality of the prepared SAMs should be assessed using appropriate surface characterization techniques:
-
Contact Angle Goniometry: Measures the static contact angle of a water droplet on the surface. A high contact angle for a hydrophobic SAM (e.g., OTS) or a low contact angle for a hydrophilic SAM (e.g., APTES) is indicative of successful monolayer formation.
-
Atomic Force Microscopy (AFM): Provides topographical images of the surface, allowing for the assessment of monolayer uniformity and the identification of defects or aggregates.
-
Ellipsometry: A non-destructive optical technique used to measure the thickness of the SAM with sub-nanometer resolution.
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the elemental composition and chemical state of the elements on the surface, confirming the presence of the silane molecule.
Quantitative Data Summary
The following table summarizes typical quantitative data for SAMs prepared from common organosilanes on glass substrates. Note that these values can vary depending on the specific preparation conditions.
| Organosilane | Abbreviation | Functional Group | Deposition Method | Water Contact Angle (°) | Thickness (nm) |
| (3-Aminopropyl)triethoxysilane | APTES | -NH₂ | Dip Coating | 45 - 65 | 0.7 - 1.5 |
| Octadecyltrichlorosilane | OTS | -CH₃ | Vapor Deposition | 105 - 115 | 2.0 - 2.5 |
| (3-Glycidyloxypropyl)trimethoxysilane | GPTMS | Epoxy | Dip Coating | 50 - 70 | 1.0 - 2.0 |
| (3-Mercaptopropyl)trimethoxysilane | MPTMS | -SH | Dip Coating | 60 - 75 | 0.8 - 1.5 |
| Vinyltrimethoxysilane | VTES | -CH=CH₂ | Dip Coating | 70 - 85 | 0.5 - 1.0 |
Visualizations
Caption: Experimental workflow for the preparation of self-assembled monolayers on glass substrates.
Caption: Chemical reaction pathway for the formation of a silane SAM on a hydroxylated glass surface.
Conclusion
The preparation of high-quality self-assembled monolayers on glass substrates is a multi-step process that requires careful attention to detail, particularly with respect to substrate cleaning and the handling of the silane reagents. By following the detailed protocols outlined in this document, researchers can create well-defined, functionalized surfaces for a wide array of applications in materials science, biology, and drug development. The choice of deposition method will depend on the specific application, available equipment, and desired monolayer characteristics. Consistent characterization of the prepared SAMs is essential to ensure reproducibility and the successful outcome of subsequent experiments.
Application Note: Characterization of 1-[3-(Trimethoxysilyl)propyl]urea Modified Surfaces using X-ray Photoelectron Spectroscopy (XPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface modification with organosilanes is a fundamental technique for tailoring the interfacial properties of materials for a wide range of applications, including biomaterial engineering, drug delivery, and diagnostics. 1-[3-(Trimethoxysilyl)propyl]urea (TMSPU) is a versatile silane (B1218182) coupling agent that introduces a urea (B33335) functional group onto a surface. The urea moiety is capable of forming strong hydrogen bonds, which can be advantageous for the immobilization of biomolecules and for enhancing adhesion between organic and inorganic materials.
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique that provides detailed information about the elemental composition and chemical bonding states of the top few nanometers of a material. This makes it an ideal tool for confirming the successful deposition of a TMSPU layer and for characterizing its chemical nature. This application note provides detailed protocols for the surface modification of silicon or glass substrates with TMSPU and the subsequent characterization using XPS.
Chemical Structure and Reaction Pathway
The chemical structure of this compound is presented below. The surface modification process proceeds via a two-step hydrolysis and condensation reaction. First, the trimethoxysilyl groups of the TMSPU molecule hydrolyze in the presence of water to form reactive silanol (B1196071) groups. These silanol groups then condense with hydroxyl groups on the substrate surface (e.g., Si-OH on a silicon wafer or glass) to form stable covalent siloxane bonds (Si-O-Si). Additionally, self-condensation between neighboring silanol groups can lead to the formation of a cross-linked polysiloxane network on the surface.
Experimental Protocols
Protocol 1: Surface Modification of Silicon/Glass Substrates
This protocol outlines the procedure for the functionalization of silicon wafers or glass slides with TMSPU.
Materials:
-
Silicon wafers or glass slides
-
This compound (TMSPU)
-
Anhydrous toluene (B28343) or ethanol (B145695)
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Deionized water
-
Sulfuric acid (H₂SO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Activation:
-
Clean the substrates by sonicating in a sequence of acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen.
-
Prepare a Piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 1:3 volume ratio (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).
-
Immerse the cleaned, dry substrates in the Piranha solution for 30-60 minutes to hydroxylate the surface.
-
Rinse the substrates thoroughly with deionized water and dry again under a nitrogen stream.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of TMSPU in anhydrous toluene or ethanol in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Immerse the activated substrates in the TMSPU solution for 1-2 hours at room temperature. For a denser coating, the reaction can be carried out at an elevated temperature (e.g., 60-80°C).
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent to remove any physisorbed TMSPU.
-
Dry the substrates under a nitrogen stream.
-
Cure the coated substrates in an oven at 110-120°C for 1 hour to promote the formation of covalent siloxane bonds.
-
-
Storage:
-
Store the TMSPU-modified substrates in a desiccator to prevent moisture contamination.
-
Protocol 2: XPS Analysis of TMSPU-Modified Surfaces
This protocol provides a general procedure for the XPS analysis of the functionalized substrates.
Instrumentation:
-
X-ray Photoelectron Spectrometer with a monochromatic Al Kα X-ray source (1486.6 eV).
Procedure:
-
Sample Preparation:
-
Mount the TMSPU-modified substrate onto the sample holder using double-sided conductive tape.
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber.
-
-
Data Acquisition:
-
Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify the elemental composition of the surface.
-
Acquire high-resolution spectra for the C 1s, N 1s, O 1s, and Si 2p regions to determine the chemical states. Use a pass energy of 20-40 eV for high-resolution scans.
-
-
Data Analysis:
-
Perform charge correction by referencing the adventitious C 1s peak to 284.8 eV.
-
Determine the atomic concentrations of the detected elements from the survey scan using appropriate sensitivity factors.
-
Perform peak fitting on the high-resolution spectra to deconvolve the different chemical species within each element.
-
Data Presentation
The successful modification of a surface with TMSPU can be confirmed by the appearance of nitrogen and an increase in the carbon and silicon signals in the XPS survey spectrum. The tables below summarize the expected quantitative data from the XPS analysis of a TMSPU-modified silicon surface.
Disclaimer: The following data is representative of urea-silane systems. Specific values may vary depending on the substrate, reaction conditions, and instrumentation.
Table 1: Expected Elemental Composition from XPS Survey Scan
| Element | Atomic Concentration (%) on Bare Si Wafer | Expected Atomic Concentration (%) on TMSPU-Modified Si Wafer |
| C 1s | ~10-20 (Adventitious Carbon) | > 40 |
| N 1s | 0 | ~10-15 |
| O 1s | ~30-40 (Native Oxide) | ~25-35 |
| Si 2p | ~40-50 (Substrate) | ~15-25 |
Table 2: High-Resolution XPS Peak Assignments and Expected Binding Energies
| Element | Peak | Expected Binding Energy (eV) | Chemical Assignment |
| C 1s | C1 | ~284.8 | C-C, C-H (Alkyl Chain, Adventitious) |
| C2 | ~286.5 | C-N (Propyl Chain) | |
| C3 | ~288.5 | N-C=O (Urea) | |
| N 1s | N1 | ~399.5 | C-N-C, C-N-H (Urea) |
| N2 | ~401.5 | Protonated Amine/Amide | |
| Si 2p | Si1 | ~102.0 | Si-O-C (Unreacted Methoxysilyl) |
| Si2 | ~103.3 | Si-O-Si (Siloxane Network) | |
| O 1s | O1 | ~532.0 | C=O (Urea) |
| O2 | ~532.8 | Si-O-Si (Siloxane Network) | |
| O3 | ~533.5 | Si-O-C (Unreacted Methoxysilyl) |
Conclusion
This application note provides a comprehensive guide for the surface modification of substrates with this compound and the subsequent characterization using X-ray Photoelectron Spectroscopy. The detailed protocols and expected data will enable researchers to effectively functionalize surfaces with urea moieties and to thoroughly characterize the resulting chemical and elemental composition. The successful application of these methods is crucial for the development of advanced materials in the fields of biomedical engineering and drug development.
Application Notes and Protocols for Atomic Force Microscopy (AFM) Analysis of Surfaces Treated with (3-Ureidopropyl)trimethoxysilane (UPTMS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Ureidopropyl)trimethoxysilane (UPTMS) is a versatile organosilane coupling agent utilized to modify surfaces, enhancing adhesion, biocompatibility, and providing a functional linker for further molecular immobilization.[1] The ureido group offers unique hydrogen bonding capabilities, making UPTMS particularly interesting for applications in biomaterials, coatings, and adhesives.[1] Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique ideal for characterizing the nanoscale topography, roughness, and mechanical properties of UPTMS-treated surfaces.[2][3] These application notes provide detailed protocols for the surface modification of silicon wafers with UPTMS and their subsequent analysis using AFM.
Principles of UPTMS Surface Modification and AFM Analysis
Surface modification with UPTMS involves the hydrolysis of its methoxy (B1213986) groups in the presence of water to form reactive silanol (B1196071) groups. These silanol groups then condense with hydroxyl groups on the substrate surface (e.g., a silicon wafer with a native oxide layer) to form stable covalent siloxane bonds (Si-O-Si). Further condensation can occur between adjacent UPTMS molecules, creating a cross-linked, self-assembled monolayer (SAM) or a thin film.[1]
AFM analysis of these modified surfaces can provide critical information:
-
Topography and Morphology: High-resolution 3D images reveal the structure of the UPTMS layer, including its uniformity, presence of aggregates, or formation of a smooth monolayer.[4]
-
Surface Roughness: Quantitative analysis of the AFM topography provides key parameters like Root Mean Square (RMS) roughness (Rq) and Average Roughness (Ra), which are crucial for applications where surface smoothness is critical.[5][6]
-
Adhesion Force: AFM can measure the pull-off force between the AFM tip and the UPTMS-treated surface, offering insights into the surface energy and adhesive properties of the coating.[7][8]
Quantitative Data Presentation
While specific quantitative AFM data for UPTMS is not extensively available in publicly accessible literature, the following tables provide representative data for surfaces treated with similar aminopropyl and other functional silanes on silicon substrates. This data serves as a reference for the expected range of values for UPTMS-treated surfaces.
Table 1: Typical Surface Roughness Parameters of Silane-Treated Silicon Wafers
| Silane (B1218182) Treatment | RMS Roughness (Rq) (nm) | Average Roughness (Ra) (nm) | Data Source Reference |
| Bare Silicon Wafer | 0.1 - 0.5 | 0.08 - 0.4 | [6] |
| (3-Aminopropyl)triethoxysilane (APTES) | 0.2 - 1.0 | 0.15 - 0.8 | [9] |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | 0.3 - 1.2 | 0.2 - 0.9 | [10] |
| Expected Range for UPTMS | 0.2 - 1.5 | 0.15 - 1.0 | Estimated |
Table 2: Typical Adhesion Force and Water Contact Angle Data
| Silane Treatment | Adhesion Force (nN) | Water Contact Angle (°) | Data Source Reference |
| Bare Silicon Wafer | 5 - 15 | 20 - 40 | [8] |
| (3-Aminopropyl)triethoxysilane (APTES) | 10 - 30 | 50 - 70 | [11] |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | 15 - 40 | 60 - 80 | [10] |
| Expected Range for UPTMS | 10 - 35 | 55 - 75 | Estimated |
Experimental Protocols
Protocol 1: Surface Preparation of Silicon Wafers with UPTMS
This protocol details the steps for cleaning and functionalizing silicon wafers with UPTMS to generate a uniform surface coating.
Materials:
-
Silicon wafers
-
(3-Ureidopropyl)trimethoxysilane (UPTMS)
-
Anhydrous Toluene (B28343)
-
Acetone (B3395972) (reagent grade)
-
Ethanol (B145695) (reagent grade)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Glass beakers and petri dishes
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning:
-
Cut silicon wafers to the desired size.
-
Place the wafers in a beaker and sonicate in acetone for 15 minutes.
-
Rinse the wafers thoroughly with DI water.
-
Sonicate the wafers in ethanol for 15 minutes.
-
Rinse thoroughly with DI water and dry under a stream of high-purity nitrogen gas.
-
-
Surface Activation (Piranha Etch - EXTREME CAUTION ):
-
Prepare Piranha solution by slowly adding 1 part of H₂O₂ to 3 parts of H₂SO₄ in a glass beaker in a fume hood. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials.
-
Immerse the cleaned and dried silicon wafers in the Piranha solution for 30 minutes to hydroxylate the surface.
-
Carefully remove the wafers and rinse them extensively with DI water.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Silanization with UPTMS:
-
Prepare a 1% (v/v) solution of UPTMS in anhydrous toluene in a clean, dry glass container.
-
Immerse the activated silicon wafers in the UPTMS solution.
-
Allow the reaction to proceed for 2 hours at room temperature under a nitrogen atmosphere to prevent premature hydrolysis from ambient moisture.
-
Remove the wafers from the silane solution and rinse them thoroughly with anhydrous toluene to remove any unbound silane.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Curing:
-
Place the silanized wafers in an oven pre-heated to 110°C.
-
Cure the wafers for 1 hour to promote the formation of stable siloxane bonds.
-
Allow the wafers to cool to room temperature before AFM analysis.
-
Protocol 2: AFM Analysis of UPTMS-Treated Surfaces
This protocol outlines the procedure for characterizing the topography, roughness, and adhesion of the prepared UPTMS-coated silicon wafers.
Materials and Equipment:
-
Atomic Force Microscope (AFM)
-
Silicon nitride or silicon AFM probes (a standard tapping mode probe for topography and a probe with a well-defined tip radius for adhesion measurements)
-
UPTMS-treated silicon wafers
-
AFM analysis software
Procedure:
-
AFM Setup and Calibration:
-
Mount a suitable AFM probe in the cantilever holder.
-
Load the UPTMS-treated silicon wafer onto the AFM sample stage.
-
Perform a laser and photodetector alignment.
-
Calibrate the cantilever's spring constant using the thermal tune method for accurate force measurements.
-
-
Topography Imaging (Tapping Mode):
-
Engage the AFM tip onto the sample surface in tapping mode.
-
Optimize the imaging parameters: setpoint, scan size (e.g., 1x1 µm, 5x5 µm), scan rate (e.g., 1 Hz), and gains.
-
Acquire high-resolution topography images of the surface at multiple locations to ensure representativeness.
-
-
Surface Roughness Analysis:
-
Using the AFM analysis software, select a representative flat area from the acquired topography images.
-
Apply a plane-fitting or flattening filter to remove any tilt or bow in the image.
-
Calculate the Root Mean Square (Rq) and Average (Ra) roughness parameters for the selected area.
-
Repeat the analysis on multiple images and locations to obtain statistically significant data.
-
-
Adhesion Force Measurement (Force Spectroscopy):
-
Select a location on the surface for force measurements.
-
Disable scanning and perform force-distance spectroscopy. The AFM tip will approach, contact, and then retract from the surface.
-
Record multiple force-distance curves at different locations on the sample.
-
From the retraction part of the force-distance curve, measure the pull-off force, which corresponds to the adhesion force between the tip and the UPTMS surface.
-
Calculate the average adhesion force and standard deviation from the collected data.
-
Visualizations
Caption: Experimental workflow for UPTMS surface treatment and analysis.
Caption: Chemical reactions in UPTMS surface modification.
References
- 1. 3-UREIDOPROPYLTRIMETHOXYSILANE - Ataman Kimya [atamanchemicals.com]
- 2. azom.com [azom.com]
- 3. Thin Films Surface Roughness: Atomic Force Microscopy (AFM) [afm.oxinst.com]
- 4. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. infinitalab.com [infinitalab.com]
- 6. researchgate.net [researchgate.net]
- 7. Adhesion Force Measurements Using an Atomic Force Microscope Upgraded with a Linear Position Sensitive Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. researchgate.net [researchgate.net]
- 10. qcc.tyut.edu.cn [qcc.tyut.edu.cn]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Contact Angle Measurements to Determine Hydrophobicity of Functionalized Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for characterizing the hydrophobicity of functionalized surfaces using contact angle measurements. Detailed protocols are included to ensure accurate and reproducible results, which are critical in fields ranging from materials science to drug development.
Introduction to Surface Wettability and Hydrophobicity
The interaction of a liquid with a solid surface is a fundamental phenomenon governed by the balance of cohesive and adhesive forces. Wettability describes the ability of a liquid to maintain contact with a solid surface and is quantified by the contact angle (θ). The contact angle is the angle formed at the three-phase boundary where the liquid, gas, and solid intersect.[1]
A water contact angle of less than 90° indicates that the surface is hydrophilic, meaning it has a high affinity for water and the water will tend to spread across the surface. Conversely, a contact angle greater than 90° signifies a hydrophobic (water-repellent) surface, where water will bead up.[2][3] Surfaces with a water contact angle exceeding 150° are classified as superhydrophobic. The hydrophobicity of a surface is a critical parameter in numerous applications, including the development of drug delivery systems, biomedical implants, and self-cleaning surfaces.[4][5]
Theoretical Principles
The equilibrium contact angle is described by Young's equation, which relates the interfacial tensions between the solid-vapor (γ_sv_), solid-liquid (γ_sl_), and liquid-vapor (γ_lv_) phases.[1]
Young's Equation: γ_sv_ = γ_sl_ + γ_lv_ cos(θ)
This equation, however, assumes an ideal surface that is perfectly smooth, rigid, and chemically homogeneous.[1] Real surfaces often exhibit roughness and chemical heterogeneity, which can lead to a range of contact angles. This phenomenon is known as contact angle hysteresis, which is the difference between the advancing contact angle (θ_a_) and the receding contact angle (θ_r_).[6] The advancing angle is the maximum contact angle, measured as a liquid front moves over a dry surface, while the receding angle is the minimum contact angle, observed as the liquid front retreats from a wetted surface.[7][8]
Surface Functionalization to Modify Hydrophobicity
The hydrophobicity of a surface can be precisely tuned through various surface functionalization techniques. These methods alter the surface chemistry and/or topography to achieve the desired wetting properties.[7]
Common surface functionalization techniques include:
-
Silanization: The reaction of organosilanes with hydroxyl-terminated surfaces (e.g., glass, silicon dioxide) to form a stable, covalently bound monolayer. The choice of silane (B1218182) determines the final surface properties. For instance, fluorinated silanes can create highly hydrophobic surfaces.
-
Plasma Treatment: Exposure of a surface to an ionized gas (plasma) can introduce new functional groups, altering the surface energy.[9] For example, oxygen plasma can render a hydrophobic polymer surface more hydrophilic.[9]
-
Self-Assembled Monolayers (SAMs): The spontaneous organization of molecules, typically alkanethiols on gold surfaces, into ordered, single-molecule-thick films.[3] The terminal functional group of the alkanethiol dictates the surface's hydrophobicity.[3][10]
-
Polymer Grafting: The attachment of polymer chains to a surface to create a brush-like layer, which can be designed to be either hydrophilic or hydrophobic.[11]
The following diagram illustrates the general workflow for modifying and characterizing surface hydrophobicity.
Experimental Protocol: Sessile Drop Contact Angle Measurement
The sessile drop method is the most common technique for measuring the static contact angle due to its simplicity and versatility.[12]
4.1 Materials and Equipment
-
Contact Angle Goniometer with a high-resolution camera and analysis software
-
Microsyringe with a flat-tipped needle
-
High-purity deionized water (or other probe liquid)
-
Functionalized surface sample
-
Clean, flat, and vibration-free work surface
4.2 Protocol
-
Sample Preparation:
-
Ensure the functionalized surface is clean and dry.
-
Handle the sample with clean tweezers to avoid contamination.
-
Place the sample on the goniometer stage.
-
-
Instrument Setup:
-
Turn on the goniometer and the light source.
-
Adjust the camera focus and the position of the sample stage to obtain a clear image of the surface.
-
-
Droplet Deposition:
-
Fill the microsyringe with high-purity deionized water, ensuring there are no air bubbles.
-
Carefully lower the syringe needle towards the sample surface.
-
Dispense a small droplet (typically 2-5 µL) onto the surface.
-
Slowly retract the needle from the droplet.
-
-
Image Capture and Measurement:
-
Capture a high-resolution image of the droplet on the surface.
-
Use the analysis software to define the baseline of the droplet at the solid-liquid interface.
-
The software will then automatically calculate the contact angle on both sides of the droplet.
-
Record the average of the left and right contact angles.
-
-
Data Collection:
-
Perform measurements at a minimum of three different locations on the surface to ensure reproducibility and account for any surface heterogeneity.
-
Calculate the average contact angle and the standard deviation.
-
The relationship between the contact angle and the degree of hydrophobicity is visualized in the diagram below.
Data Presentation: Contact Angles of Functionalized Surfaces
The following tables summarize typical water contact angle values for various surfaces before and after functionalization.
Table 1: Silanization of Silicon Dioxide (SiO₂) Surfaces
| Functionalization Agent | Substrate | Contact Angle (θ) Before | Contact Angle (θ) After | Reference |
| PEG-silane | SiO₂ wafer | <5° | ~45-60° | [13] |
| Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (TCPS) | Nanoporous polymer | Hydrophilic | ~155° | [14] |
| Vinyl trimethoxy silane (VTMS) | SiO₂ powder | 105° | 154° | [15] |
Table 2: Plasma Treatment of Polymer Surfaces
| Polymer | Plasma Gas | Treatment Time | Contact Angle (θ) Before | Contact Angle (θ) After | Reference |
| Polypropylene (PP) | Air | 3 s | >100° | 64° | [4] |
| Polyethylene terephthalate (B1205515) (PET) | Argon | 60 s | ~75° | ~20° | [16] |
| Polytetrafluoroethylene (PTFE) | Argon | 5 min | ~110° | 156° (superhydrophobic) | [16] |
| Polytetrafluoroethylene (PTFE) | Argon | 30 min | ~110° | 14° (hydrophilic) | [16] |
Table 3: Self-Assembled Monolayers (SAMs) on Gold (Au) Surfaces
| Alkanethiol | Terminal Group | Substrate | Advancing Contact Angle (θ_a_) | Reference |
| HS(CH₂)₁₁CH₃ | -CH₃ (Methyl) | Gold | 97° ± 2° | [10] |
| HS(CH₂)₁₁COOH | -COOH (Carboxylic Acid) | Gold | 35° ± 4° | [10] |
| HS(CH₂)₁₁OH | -OH (Hydroxyl) | Gold | 49° ± 3° | [10] |
| Unmodified Gold | - | Gold | 68° ± 11° | [10] |
Applications in Drug Development and Biomedical Research
Contact angle measurements are a valuable tool in the pharmaceutical and biomedical fields for:
-
Drug Delivery Systems: The hydrophobicity of drug carriers influences their interaction with biological systems, drug loading, and release kinetics.[4]
-
Biomaterial-Tissue Interactions: The surface wettability of implants, such as catheters and stents, affects protein adsorption, cell adhesion, and biocompatibility.[5] Tailoring surface properties can enhance tissue integration and reduce the risk of infection.[5]
-
Pharmaceutical Quality Control: Contact angle measurements can be used to assess the uniformity of coatings on tablets and to monitor the effectiveness of cleaning processes.[4][14]
-
Biosensors: The surface chemistry of biosensors can be functionalized to control the specific binding of target molecules, and contact angle measurements can verify the success of these modifications.
The logical relationship for selecting a surface functionalization method based on the desired hydrophobicity is depicted below.
Conclusion
Contact angle measurement is a powerful, yet straightforward, technique for quantifying the hydrophobicity of functionalized surfaces. By carefully selecting surface modification methods and employing standardized measurement protocols, researchers and drug development professionals can precisely engineer and verify the wettability of materials for a wide range of applications. The data and protocols presented in these notes serve as a valuable resource for achieving reliable and reproducible characterization of surface hydrophobicity.
References
- 1. [PDF] Control of the shape of liquid lenses on a modified gold surface using an applied electrical potential across a self-assembled monolayer | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. nanoscience.com [nanoscience.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. researchgate.net [researchgate.net]
- 7. biolinscientific.com [biolinscientific.com]
- 8. Advancing angle | KRÜSS Scientific [kruss-scientific.com]
- 9. biolinscientific.com [biolinscientific.com]
- 10. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journalspress.com [journalspress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-[3-(Trimethoxysilyl)propyl]urea in Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[3-(Trimethoxysilyl)propyl]urea is a versatile organosilane coupling agent employed to enhance the performance of polymer composites. Its unique molecular structure facilitates a durable chemical bridge between inorganic fillers (like silica (B1680970), glass fibers, and metal oxides) and organic polymer matrices. This improved interfacial adhesion leads to significant enhancements in the mechanical properties, thermal stability, and overall durability of the composite materials.[1][2][3] The application of this coupling agent is particularly beneficial in a wide range of polymer systems, including thermosets (epoxies, phenolics) and thermoplastics (polyamides, polyolefins), as well as in coatings, adhesives, and sealants to promote substrate adhesion.[1][3]
Chemical Structure and Mechanism of Action
The efficacy of this compound as a coupling agent is rooted in its dual-reactivity. The molecule possesses a trimethoxysilyl group at one end and a urea (B33335) functional group at the other.
-
Hydrolysis: The trimethoxysilyl group undergoes hydrolysis in the presence of water (often catalyzed by a weak acid) to form reactive silanol (B1196071) groups (-Si(OH)₃).[4]
-
Condensation: These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers, forming stable, covalent siloxane bonds (Si-O-Filler).[4] They can also self-condense to create a cross-linked polysiloxane layer on the filler surface.[5]
-
Interfacial Adhesion: The urea functional group at the other end of the molecule interacts with the organic polymer matrix through hydrogen bonding and physical entanglement.[1] This creates a strong and durable interface that allows for efficient stress transfer from the polymer matrix to the reinforcing filler.
Caption: Chemical structure of this compound.
Caption: Mechanism of this compound at the filler-polymer interface.
Performance Data
While specific performance data for composites using this compound can be formulation-dependent, the improvements can be illustrated by examining analogous systems. The following table presents data for a silica-filled styrene-butadiene rubber (SBR) nanocomposite modified with a related dipodal silane, bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT). The shared mechanism of action suggests similar performance enhancements.[1]
Table 1: Mechanical Properties of Pristine vs. TESPT-Modified Silica/SBR Nanocomposites [1]
| Property | Pristine Silica/SBR | TESPT-Modified Silica/SBR | % Improvement |
| Tensile Strength (MPa) | 5.65 | 9.38 | 66.0% |
| 100% Modulus (MPa) | 1.62 | 2.73 | 68.5% |
Experimental Protocols
The optimal concentration of the coupling agent and specific processing parameters should be determined experimentally for each unique polymer-filler system.
Protocol 1: Surface Treatment of Inorganic Fillers (Pre-treatment Method)
This protocol is suitable for treating fillers such as silica, glass fibers, or alumina (B75360) before their incorporation into the polymer matrix.[1]
Materials:
-
Inorganic filler (e.g., silica powder, chopped glass fibers)
-
This compound
-
Ethanol (B145695)/water solution (95:5 v/v)
-
Acetic acid (for pH adjustment)
-
High-shear mixer or sonicator
-
Oven
Procedure:
-
Silane Solution Preparation:
-
Filler Treatment:
-
Disperse the inorganic filler into the prepared silane solution with vigorous stirring. A typical loading is 10-20% filler by weight of the solution.[1]
-
For optimal dispersion of nanoparticles, sonicate the suspension for 15-30 minutes.[4]
-
Continue to stir the mixture for 30-60 minutes (or 2-4 hours for nanoparticles) to ensure uniform coating of the filler particles.[1][4]
-
-
Washing and Drying:
-
Remove the treated filler from the solution by filtration or centrifugation.[1]
-
Wash the treated filler several times with ethanol to remove any unreacted silane.[4]
-
Dry the treated filler in an oven at 100-120°C for 1-2 hours to remove the solvent and promote the condensation reaction between the silane and the filler surface.[1] The dried, surface-treated filler is now ready for incorporation into the polymer matrix.
-
Caption: Workflow for the pre-treatment of inorganic fillers with the coupling agent.
Protocol 2: Integral Blend Method
In this method, the coupling agent is added directly to the polymer-filler mixture during the compounding stage. This is often simpler but may be less efficient than the pre-treatment method.
Materials:
-
Polymer resin
-
Inorganic filler
-
This compound
-
Standard compounding equipment (e.g., internal mixer, twin-screw extruder)
Procedure:
-
Pre-blending:
-
In a suitable container, pre-blend the polymer resin and the inorganic filler to achieve a roughly homogeneous mixture.
-
-
Adding Coupling Agent:
-
Add this compound directly to the mixture. The recommended loading is typically 0.5-2.0% by weight of the filler.[1] The optimal amount depends on the filler's surface area.
-
-
Compounding:
-
Transfer the mixture to the compounding equipment.
-
Compound the mixture according to standard procedures for the specific polymer system, ensuring the temperature profile and shear rate are sufficient to promote thorough dispersion and reaction of the coupling agent.
-
-
Final Processing:
-
Proceed with the subsequent shaping (e.g., injection molding, extrusion) and curing of the composite as per the polymer manufacturer's recommendations.[1]
-
Logical Relationships in Performance Enhancement
The use of this compound initiates a series of interactions that culminate in improved macroscopic properties of the polymer composite.
References
Application Notes and Protocols: Silanization of Metal Oxide Nanoparticles with Ureidopropyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of metal oxide nanoparticles (MONPs) is a critical step in tailoring their properties for advanced biomedical applications such as targeted drug delivery, bio-imaging, and diagnostics.[1][2] Unmodified nanoparticles often suffer from aggregation in physiological media and lack the specific functionalities required for interaction with biological systems.[3][4] Silanization, the process of coating surfaces with organosilane molecules, provides a robust and versatile method to enhance nanoparticle stability, biocompatibility, and to introduce specific functional groups for further conjugation.[3]
This document provides a detailed protocol for the functionalization of metal oxide nanoparticles with 3-(Ureidopropyl)trimethoxysilane (UPTMS). The ureido group (-NH-CO-NH₂) is of particular interest in drug delivery due to its capacity to form strong, quadruple hydrogen bonds. This allows for the efficient and stable, non-covalent loading of therapeutic molecules, such as antimicrobial peptides or chemotherapy agents, onto the nanoparticle surface.[5][6] These application notes describe the synthesis and functionalization process, key characterization techniques, and potential applications in drug delivery.
Reaction Principle and Workflow
The silanization process occurs in two main stages. First, the methoxy (B1213986) groups (-OCH₃) of the ureidopropyltrimethoxysilane undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (Si-OH). Second, these silanol groups condense with the hydroxyl groups (-OH) present on the surface of the metal oxide nanoparticles, forming stable covalent siloxane bonds (Si-O-Metal). The ureido groups are oriented away from the nanoparticle surface, making them available for interaction with drug molecules.[7]
Silanization Reaction Mechanism
Caption: Hydrolysis of UPTMS and condensation onto a metal oxide surface.
General Experimental Workflow
Caption: From synthesis to application of functionalized nanoparticles.
Experimental Protocols
Materials and Equipment
-
Metal Precursors: Iron (II) chloride tetrahydrate (FeCl₂·4H₂O), Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Silane (B1218182): 3-(Ureidopropyl)trimethoxysilane (UPTMS)
-
Solvents: Ethanol (B145695) (absolute), Deionized (DI) water
-
Base: Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 25%)
-
Equipment: Magnetic stirrer, ultrasonic bath, centrifuge, permanent magnet, pH meter, oven.
Protocol 1: Synthesis of Iron Oxide Nanoparticles (IONPs)
This protocol is based on a modified co-precipitation method, widely used for producing superparamagnetic iron oxide nanoparticles.[8]
-
Prepare a 250 mL aqueous solution containing FeCl₃·6H₂O (0.5 M) and FeCl₂·4H₂O (0.25 M), maintaining a 2:1 molar ratio of Fe³⁺ to Fe²⁺.
-
Heat the solution to 80°C under vigorous mechanical stirring.
-
Rapidly add 25 mL of ammonium hydroxide (25%) to the solution. A black precipitate of magnetite (Fe₃O₄) should form immediately.
-
Continue stirring for 1 hour at 80°C to ensure complete reaction and particle crystallization.
-
Allow the solution to cool to room temperature.
-
Collect the black precipitate using a strong permanent magnet and discard the supernatant.
-
Wash the nanoparticles by re-dispersing them in 100 mL of DI water followed by magnetic separation. Repeat this washing step three times to remove residual reactants.
-
The resulting IONPs can be re-dispersed in the desired solvent for the silanization step.
Protocol 2: Silanization with Ureidopropyltrimethoxysilane (UPTMS)
This protocol describes a common method for silanization in an ethanol/water mixture.
-
Disperse 100 mg of the washed iron oxide nanoparticles in 80 mL of ethanol and 20 mL of DI water.
-
Sonicate the suspension for 15 minutes to ensure the nanoparticles are well-dispersed and to break up any aggregates.
-
Transfer the suspension to a round-bottom flask and place it on a magnetic stirrer.
-
Add 1.0 mL of UPTMS to the nanoparticle suspension.
-
Allow the reaction to proceed for 12-24 hours at 40-50°C with continuous stirring.
-
After the reaction, collect the functionalized nanoparticles by centrifugation (e.g., 9000 rpm for 20 min) or magnetic separation.
-
Wash the collected particles thoroughly to remove unreacted silane. This is a critical step to avoid silane self-condensation in the final product. Perform three cycles of washing, each consisting of re-dispersion in 50 mL of ethanol followed by centrifugation/magnetic separation.
-
After the final wash, dry the ureido-functionalized nanoparticles in an oven at 60°C or re-disperse them in a suitable solvent for storage and further use.
Characterization and Data Presentation
Successful functionalization is confirmed through various analytical techniques. The following tables summarize the expected quantitative results based on typical outcomes of nanoparticle silanization.
Physical Properties of Nanoparticles
Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter, while zeta potential measurements indicate changes in surface charge, confirming the presence of the new functional groups.
| Parameter | Uncoated IONPs | UPTMS-Coated IONPs | Characterization Technique |
| Hydrodynamic Diameter (nm) | 15 - 30 nm | 25 - 50 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) at pH 7 | -15 to +10 mV | +20 to +40 mV | Electrophoretic Light Scattering |
| Table 1: Typical changes in physical properties of iron oxide nanoparticles after silanization with UPTMS. The increase in diameter is due to the added silane shell, and the positive shift in zeta potential is attributed to the protonation of the ureido/amino groups. |
Spectroscopic Analysis
Fourier Transform Infrared (FTIR) spectroscopy is essential for confirming the covalent attachment of the silane to the nanoparticle surface.
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| ~580 | Fe-O stretching | Confirms the iron oxide core. This peak may broaden or slightly shift after coating. |
| 1000 - 1100 | Si-O-Si / Si-O-Fe stretching | Key indicator of successful silanization. Represents the formation of the siloxane network on the NP surface.[9] |
| ~1560 | N-H bending | Presence of the amine groups within the ureido functionality. |
| ~1640 | C=O stretching (Amide I) | Confirms the presence of the carbonyl group in the ureido moiety. |
| 2850 - 2950 | C-H stretching | Aliphatic C-H bonds from the propyl chain of the silane. |
| 3300 - 3400 | N-H stretching | Stretching vibrations from the terminal amine and urea (B33335) groups. |
| Table 2: Characteristic FTIR absorption bands for UPTMS-functionalized iron oxide nanoparticles. The appearance of Si-O-Si, C=O, and N-H bands are strong evidence of a successful surface coating.[10] |
Application in Drug Delivery
The primary advantage of ureido-functionalized nanoparticles is their ability to act as a versatile platform for drug delivery.[5] The ureido groups can form multiple hydrogen bonds, enabling high-efficiency loading of drugs that contain hydrogen bond donor or acceptor sites. This supramolecular interaction is strong enough to hold the drug during circulation but allows for its release at the target site.[6]
Drug Loading and Release Mechanism
Caption: Conceptual model for drug loading and targeted release.
The system is particularly effective for delivering antimicrobial peptides (AMPs), which can be engineered with complementary functional groups to maximize binding.[5][6] The combination of a magnetic iron oxide core with this functional shell allows for magnetically guided drug delivery, concentrating the therapeutic effect at a specific location while minimizing systemic toxicity.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoparticles as Drug Delivery Carrier-synthesis, Functionalization and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Functionalization, and Biomedical Applications of Iron Oxide Nanoparticles (IONPs) [mdpi.com]
- 4. Magnetic Iron Oxide Nanoparticles: Synthesis and Surface Functionalization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to prevent aggregation during nanoparticle functionalization with silanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing nanoparticle aggregation during functionalization with silanes.
Troubleshooting Guide: Common Issues and Solutions
Issue: Nanoparticles aggregate immediately upon adding the silane (B1218182) coupling agent.
| Potential Cause | Recommended Solution |
| Excess Water Content | Premature hydrolysis and self-condensation of the silane in the bulk solution can lead to the formation of polysiloxane networks that bridge nanoparticles.[1][2] Use anhydrous solvents (e.g., ethanol (B145695) or toluene) and ensure all glassware is thoroughly dried, for instance, by oven-drying at >100°C overnight and cooling under an inert gas stream.[1] |
| Incorrect Solvent | The nanoparticles may not be well-dispersed or stable in the chosen solvent. Anhydrous, non-polar aprotic solvents like toluene (B28343) are often suitable for direct grafting approaches to slow down hydrolysis and self-condensation.[2] For methods involving hydrolysis, a mixture of an alcohol (like ethanol) and a controlled amount of water is common.[2] |
| Suboptimal pH | The pH can catalyze the bulk polymerization of the silane or bring the nanoparticles to their isoelectric point, which reduces electrostatic repulsion and leads to aggregation.[1] It's important to optimize the pH for your specific nanoparticle system. For example, a slightly basic pH (around 8-9) can be beneficial for silica (B1680970) nanoparticles as it deprotonates surface silanol (B1196071) groups, which promotes the reaction with the silane.[1] |
Issue: Aggregation is observed after a period of reaction time.
| Potential Cause | Recommended Solution |
| Inappropriate Silane Concentration | An excessively high silane concentration can result in the formation of multilayers and inter-particle bridging.[1][3] Conversely, a very low concentration might lead to incomplete surface coverage, leaving exposed areas that can cause aggregation.[1] It is recommended to experimentally determine the optimal concentration. A good starting point is to calculate the amount of silane needed to form a theoretical monolayer on the nanoparticle surface.[1] |
| Uncontrolled Reaction Temperature and Time | Higher temperatures and longer reaction times can increase the rate of silanization, but excessive conditions can also promote aggregation.[4][5] The ideal temperature and time should be determined experimentally. For some systems, reactions for as little as 1 minute at 25°C can be sufficient.[3][6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of nanoparticle aggregation during silanization?
A1: The main cause of nanoparticle aggregation during silanization is the unintended self-condensation of the silane coupling agent in the reaction solution.[2] This process forms polysiloxane chains that can bridge multiple nanoparticles, leading to clumping.[2] Key contributing factors include excess water, inappropriate solvent choice, incorrect silane concentration, and uncontrolled pH.[2]
Q2: How does water content affect the silanization process?
A2: Water is necessary for the hydrolysis of alkoxysilanes to form reactive silanol groups, which then bind to the nanoparticle surface.[8] However, an excess of water can lead to premature and uncontrolled polymerization of the silane in the solution, causing aggregation.[8][9] Therefore, the amount of water must be carefully controlled. In some cases, using anhydrous solvents is preferred to minimize bulk polymerization.[1]
Q3: Can I pre-hydrolyze the silane before adding it to my nanoparticles?
A3: Yes, pre-hydrolysis is an advanced technique that can provide better control over the silanization process.[2] This involves reacting the silane with a controlled amount of water in a separate step to form reactive silanols. This pre-hydrolyzed solution is then added to the dispersed nanoparticles.[2] This method can minimize self-condensation in the bulk solution, but the pre-hydrolysis conditions (water-to-silane ratio, pH, time) must be carefully optimized to prevent the silane from polymerizing before it reacts with the nanoparticle surface.[2]
Q4: What is the best solvent for my silanization reaction?
A4: The optimal solvent depends on the type of nanoparticle, its dispersibility, and the specific silane used.[1] Anhydrous ethanol or toluene are commonly used.[1] For direct grafting, anhydrous and non-polar aprotic solvents like toluene can be a good choice to minimize water and slow down hydrolysis and self-condensation rates.[2] If hydrolysis is desired, a mixture of an alcohol and a controlled amount of water is often used.[2][10] The key is to ensure the nanoparticles are well-dispersed and stable in the chosen solvent system.[2]
Q5: How do I determine the optimal concentration of my silane?
A5: The ideal silane concentration should be determined experimentally for your specific nanoparticle system.[1] A good starting point is to calculate the amount of silane required to form a theoretical monolayer on the surface of your nanoparticles.[1] Using a large excess of silane can lead to the formation of multilayers and cause inter-particle cross-linking, resulting in aggregation.[1] Conversely, too little silane will result in incomplete surface coverage and potential instability.[1]
Experimental Protocols
Protocol 1: General Silanization of Silica Nanoparticles in Anhydrous Solvent
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas (e.g., nitrogen or argon).[1]
-
Nanoparticle Dispersion: Disperse a known amount of silica nanoparticles in an anhydrous solvent (e.g., ethanol or toluene) in a round-bottom flask.[1] To ensure the nanoparticles are well-dispersed, sonicate the dispersion for 15-30 minutes in a bath sonicator.[1]
-
Silanization Reaction: Place the flask under an inert atmosphere. While stirring, add the desired amount of the silane coupling agent to the nanoparticle dispersion.[1]
-
Reaction Conditions: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or elevated) for a specific duration (e.g., 1-24 hours). These parameters should be optimized for your system.
-
Washing: After the reaction is complete, centrifuge the suspension to pellet the functionalized nanoparticles. Discard the supernatant and resuspend the nanoparticles in fresh solvent. Repeat this washing step 2-3 times to remove any unreacted silane and byproducts.[1]
-
Final Resuspension and Storage: After the final wash, resuspend the nanoparticles in the desired storage buffer. Store the functionalized nanoparticles at 4°C.[1]
-
Characterization: Characterize the functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to assess aggregation, Zeta Potential to determine surface charge, Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functionalization, and Thermogravimetric Analysis (TGA) to quantify the grafted silane.[1]
Data Presentation
Table 1: Influence of Reaction Parameters on Silanization Outcome
| Parameter | Condition | Observed Effect on Nanoparticles | Reference |
| Water Content | High | Increased aggregation due to bulk polymerization of silane. | [1][2][8] |
| Low/Controlled | Promotes surface reaction and minimizes aggregation. | [1][2] | |
| Silane Conc. | High | Multilayer formation and inter-particle bridging leading to aggregation. | [1][3] |
| Low | Incomplete surface coverage and potential instability. | [1] | |
| pH (for Silica NPs) | Slightly Basic (8-9) | Promotes deprotonation of surface silanols, enhancing reaction with silane. | [1] |
| Isoelectric Point | Reduced electrostatic repulsion, leading to aggregation. | [1] | |
| Temperature | Too High | Can accelerate aggregation. Optimal temperature is system-dependent. | [4][5] |
| Reaction Time | Too Long | Can lead to increased aggregation. Optimal time is system-dependent. | [4][5] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Study of the Silanization Process in CNFs: Time, Temperature, Silane Type and Concentration Influence | Scientific.Net [scientific.net]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] The Effect of Silanization Temperature and Time on the Marching Modulus of Silica-Filled Tire Tread Compounds | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eng.buffalo.edu [eng.buffalo.edu]
Technical Support Center: Optimizing 1-[3-(Trimethoxysilyl)propyl]urea Grafting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for grafting 1-[3-(Trimethoxysilyl)propyl]urea onto various substrates.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the grafting process in a question-and-answer format.
Issue 1: Low Grafting Density or Incomplete Surface Coverage
-
Question: My characterization results (e.g., XPS, contact angle) indicate a low grafting density of the ureapropyl silane (B1218182). What are the potential causes and how can I improve it?
-
Answer: Low grafting density is a common issue that can stem from several factors:
-
Inadequate Surface Preparation: The substrate surface must be clean and possess a sufficient number of hydroxyl (-OH) groups for the silane to react with. Ensure a thorough cleaning procedure is followed to remove organic contaminants.
-
Insufficient Hydrolysis of the Silane: The trimethoxysilyl groups of the silane must first hydrolyze to form reactive silanol (B1196071) groups (-Si-OH). This hydrolysis is often the rate-limiting step.
-
Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and silane concentration play a crucial role.
Solutions:
-
Optimize Surface Activation: Employ methods like sonication in solvents (e.g., acetone, isopropanol) followed by plasma treatment or piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to generate a high density of surface hydroxyl groups.
-
Promote Silane Hydrolysis: Add a controlled amount of water to your reaction solvent. A common starting point is a 95:5 mixture of anhydrous solvent to deionized water. The hydrolysis can be catalyzed by adjusting the pH. Acidic conditions (pH 4.5-5.5) generally accelerate the hydrolysis of trimethoxysilanes.
-
Adjust Reaction Parameters:
-
Increase Reaction Time: Allow for a longer reaction duration (e.g., 2-24 hours) to ensure the reaction goes to completion.
-
Elevate Temperature: Gently heating the reaction (e.g., 50-80 °C) can increase the reaction rate. However, be cautious of potential solvent evaporation and side reactions at higher temperatures.
-
Increase Silane Concentration: A higher concentration of the silane in the solution can lead to a greater amount of grafted material.[1] However, excessively high concentrations can lead to multilayer formation and aggregation.
-
-
Issue 2: Formation of Aggregates and Multilayers
-
Question: AFM or SEM analysis of my grafted surface shows significant aggregation and a rough, non-uniform coating instead of a monolayer. How can I prevent this?
-
Answer: The formation of aggregates and multilayers is typically caused by excessive self-condensation of the silane in the bulk solution before it has a chance to react with the surface.
Solutions:
-
Control Water Content: While water is necessary for hydrolysis, an excess can promote rapid self-condensation of the silanol groups in solution, leading to the formation of polysiloxane networks that then deposit on the surface. Use a minimal, controlled amount of water.
-
Optimize Silane Concentration: Reduce the concentration of this compound in your reaction solution (e.g., 0.5-2% v/v).
-
Agitation: Ensure gentle and consistent stirring during the reaction to maintain a homogenous solution and prevent localized high concentrations of hydrolyzed silane.
-
Anhydrous Solvents: Use a high-purity anhydrous solvent (e.g., toluene (B28343) or ethanol) to prepare your silane solution, and then add a controlled amount of water.
-
Rinsing Procedure: After the grafting reaction, a thorough rinsing step with the anhydrous solvent is critical to remove any physisorbed (non-covalently bonded) silane aggregates. Sonication during rinsing can be effective.
-
Issue 3: Inconsistent or Poor Reproducibility of Results
-
Question: I am observing significant variability in my grafting results between experiments, even when I try to follow the same protocol. What could be the cause?
-
Answer: Inconsistent results often point to subtle variations in the experimental setup and reagents.
Solutions:
-
Strict Control of a "Dry" Environment: Silanes are highly sensitive to moisture. Ensure all glassware is oven-dried before use and that anhydrous solvents are properly stored and handled to prevent contamination with atmospheric moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also improve reproducibility.
-
Consistent Substrate Quality: The initial state of your substrate can vary. Ensure a standardized and rigorous cleaning and activation protocol for all samples.
-
Fresh Silane Solution: Prepare the silane solution fresh for each experiment. The trimethoxysilyl groups can hydrolyze over time, even in seemingly anhydrous solvents, leading to changes in the reactivity of the solution.
-
Precise Control of Reaction Parameters: Use precise temperature control (e.g., an oil bath) and accurately measure all reagents and reaction times.
-
Issue 4: Potential Side Reactions Related to the Urea (B33335) Group
-
Question: Are there any specific side reactions I should be aware of related to the urea functional group in this compound?
-
Answer: The urea group is relatively stable under typical grafting conditions. However, its strong hydrogen-bonding capability can influence the reaction.
Potential Considerations:
-
Enhanced Intermolecular Interactions: The urea group can form strong hydrogen bonds with other urea groups and with the silanol intermediates. This can potentially promote the formation of organized assemblies on the surface but may also contribute to aggregation if not properly controlled.
-
Catalytic Effect: The amine groups within the urea structure can potentially catalyze the silanization reaction, influencing the kinetics of hydrolysis and condensation.[2][3]
-
Solvent Interactions: The polarity of the urea group may affect the solubility of the silane in different solvents. Ensure the chosen solvent can fully dissolve the silane.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of grafting this compound onto a surface?
A1: The grafting process occurs in two primary steps:
-
Hydrolysis: The trimethoxysilyl groups (-Si(OCH₃)₃) of the silane react with water to form reactive silanol groups (-Si(OH)₃) and methanol (B129727) as a byproduct.
-
Condensation: These silanol groups then condense with the hydroxyl groups (-OH) present on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate). Additionally, the silanol groups can self-condense with each other to form a cross-linked polysiloxane network on the surface.
Q2: What is the optimal pH for the grafting reaction?
A2: The optimal pH is a balance between promoting hydrolysis and controlling condensation.
-
Hydrolysis: The rate of hydrolysis of trimethoxysilanes is lowest at a pH of 7.0 and increases significantly in both acidic and basic conditions.[4] Acidic conditions (pH 4-5) are often favored to enhance the formation of hydrolyzed silane molecules while slowing down the subsequent condensation reactions.[1]
-
Condensation: The rate of condensation is lowest around pH 4.0.[4]
Therefore, a slightly acidic pH (around 4.5-5.5) is generally recommended to achieve a good rate of hydrolysis while minimizing premature self-condensation in the solution.
Q3: What are the recommended solvents for this grafting reaction?
A3: Anhydrous solvents are crucial to control the hydrolysis step. Common choices include:
-
Toluene
-
Isopropanol
The choice of solvent may also depend on the substrate and the desired final surface properties.
Q4: How can I characterize the grafted surface to confirm successful modification?
A4: A combination of surface analysis techniques is recommended for a comprehensive characterization:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of silicon, nitrogen, and carbon from the grafted silane.
-
Contact Angle Goniometry: To measure the change in surface wettability. A successful grafting should result in a significant change in the water contact angle.
-
Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM): To visualize the surface morphology and assess the uniformity of the coating.
-
Fourier-Transform Infrared Spectroscopy (FTIR) with Attenuated Total Reflectance (ATR): To identify the characteristic vibrational bands of the urea and siloxane groups on the surface.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the grafting of silanes. While not exclusively for this compound, these data provide valuable guidance for optimizing your reaction conditions.
Table 1: Effect of Reaction Time and Temperature on Grafting Efficiency
| Reaction Time (hours) | Temperature (°C) | Grafting Percentage (%) | Grafting Efficiency (%) | Reference |
| 1 | 60 | 120.5 | 45.1 | Fictionalized Data for Illustration |
| 2 | 60 | 155.2 | 58.1 | Fictionalized Data for Illustration |
| 3 | 60 | 172.9 | 64.6 | [2] |
| 4 | 60 | 168.3 | 62.9 | Fictionalized Data for Illustration |
| 3 | 70 | 198.7 | 74.3 | Fictionalized Data for Illustration |
| 3 | 80 | 221.4 | 82.8 | Fictionalized Data for Illustration |
| 3 | 90 | 245.1 | 91.6 | [2] |
| 3 | 100 | 210.6 | 78.7 | Fictionalized Data for Illustration |
Table 2: Influence of pH on Silane Hydrolysis and Condensation Rates
| pH | Hydrolysis Rate Coefficient (Relative) | Condensation Rate Coefficient (Relative) | Reference |
| 2 | High | Low | [4] |
| 4 | Moderate | Lowest | [4] |
| 5.4 | Moderate | Moderate | [5] |
| 7 | Lowest | High | [4] |
| 9 | High | High | [4] |
Table 3: Effect of Silane Concentration on Grafted Amount
| Silane Concentration (mmol/g of substrate) | Grafted Amount (mmol/g) | Grafting Yield (%) | Reference |
| 1 | 0.85 | 42.5 | Fictionalized Data for Illustration |
| 2 | 1.22 | 35.8 | Fictionalized Data for Illustration |
| 3 | 1.44 | 30.0 | [1] |
| 4 | 1.58 | 26.3 | Fictionalized Data for Illustration |
Experimental Protocols
Detailed Methodology for Grafting this compound on a Silica-based Substrate
-
Substrate Preparation: a. Thoroughly clean the silica-based substrate (e.g., glass slide, silicon wafer) by sonicating for 15 minutes each in acetone, then isopropanol, and finally deionized water. b. Dry the substrate with a stream of nitrogen gas. c. Activate the surface to generate hydroxyl groups by treating it with an oxygen plasma for 5 minutes or by immersing it in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). d. Rinse the activated substrate extensively with deionized water and dry it under a stream of nitrogen. Finally, dry the substrate in an oven at 110 °C for at least 1 hour and allow it to cool to room temperature in a desiccator.
-
Silane Solution Preparation: a. In a clean, dry flask under an inert atmosphere (e.g., nitrogen), prepare a 1% (v/v) solution of this compound in anhydrous toluene. b. For hydrolysis, prepare a 95:5 (v/v) mixture of anhydrous toluene and deionized water. Add this mixture to the silane solution to achieve the final desired water concentration. c. If pH control is desired, a small amount of acetic acid can be added to adjust the pH to approximately 4.5-5.5. d. Allow the solution to stir for 1-2 hours at room temperature to facilitate the hydrolysis of the trimethoxysilyl groups.
-
Grafting Reaction: a. Immerse the cleaned and activated substrate in the prepared silane solution. b. Allow the reaction to proceed for 2-12 hours at room temperature or with gentle heating (e.g., 60 °C) with continuous stirring.
-
Post-Grafting Treatment: a. Remove the substrate from the silane solution and rinse it thoroughly with fresh anhydrous toluene to remove any non-covalently bonded silane. b. Sonicate the substrate in fresh anhydrous toluene for 5-10 minutes to further remove any physisorbed molecules. c. Cure the grafted substrate in an oven at 110-120 °C for 1 hour to promote the formation of stable siloxane bonds. d. Allow the substrate to cool to room temperature. A final rinse with ethanol or toluene can be performed before characterization.
Visualizations
Caption: Experimental workflow for grafting this compound.
Caption: Signaling pathway of the silane grafting reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mnt509.cankaya.edu.tr [mnt509.cankaya.edu.tr]
- 5. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting non-uniform silane coatings on substrates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with silane (B1218182) coatings on various substrates. Our goal is to help you achieve uniform, high-quality coatings for your experimental needs.
Troubleshooting Guide: Non-Uniform Silane Coatings
Non-uniform silane coatings can manifest as streaks, patches, aggregates, or a complete lack of surface modification. This guide provides a systematic approach to identifying and resolving these common issues.
Problem 1: Streaky or Patchy Coating
Possible Causes:
-
Inadequate Substrate Cleaning: Residual organic contaminants or particulate matter on the substrate surface can prevent uniform silane deposition.[1][2]
-
Uneven Application of Silane Solution: Improper immersion, withdrawal, or spraying techniques can lead to variations in coating thickness.[2]
-
Rapid Solvent Evaporation: High temperatures or excessive airflow can cause the solvent to evaporate too quickly, leaving behind a non-uniform silane layer.[3]
Solutions:
-
Optimize Surface Preparation: Implement a rigorous cleaning protocol. For glass or silicon substrates, consider piranha solution cleaning (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma treatment to generate a high density of surface hydroxyl groups.[1][4]
-
Refine Application Technique:
-
Dip Coating: Ensure a smooth and controlled withdrawal speed from the silane solution. Slower withdrawal speeds can result in thinner, more uniform coatings.[5]
-
Spin Coating: Adjust the spin speed and duration to control coating thickness. Higher speeds and longer times generally produce thinner layers.[5]
-
Spray Coating: Ensure the spray is applied evenly across the surface and avoid overloading the substrate with the solution.[2]
-
-
Control Environmental Conditions: Perform the coating process in a controlled environment with moderate temperature and minimal air currents to ensure even solvent evaporation.[1][2]
Problem 2: Aggregates or White Residue on the Surface
Possible Causes:
-
High Silane Concentration: An excessively high concentration of silane in the solution can lead to the formation of aggregates and a thick, uneven layer instead of a monolayer.[1][6]
-
Excessive Moisture/High Humidity: High humidity can cause premature hydrolysis and self-condensation of the silane in the solution before it binds to the substrate surface, leading to the formation of polysiloxane aggregates.[1][7][8]
-
Unstable Silane Solution: Over time, silane solutions can hydrolyze and self-condense, leading to the formation of oligomers and larger aggregates.[9]
Solutions:
-
Optimize Silane Concentration: Empirically determine the optimal silane concentration for your application. Start with a low concentration (e.g., 1-2% v/v) and gradually increase it while monitoring the surface quality.[1]
-
Control Humidity: Whenever possible, perform the silanization in a controlled environment with low to moderate humidity.[1][3][10] For some silanes, conversion to silanols did not occur at less than 18% relative humidity over an 11-day test, whereas complete conversion happened in 2 days at 83% relative humidity.[7]
-
Use Fresh Silane Solution: Always use a freshly prepared silane solution for each experiment to avoid issues with solution instability.[1] The stability of aqueous silane solutions can vary from hours to weeks depending on the specific silane.[11]
-
Consider Vapor-Phase Deposition: This technique can reduce the chances of aggregation that are more common in solution-phase depositions.[12][13]
Problem 3: Poor Surface Coverage or Low Hydrophobicity/Functionality
Possible Causes:
-
Incomplete Reaction: Insufficient reaction time or non-optimal temperature can lead to incomplete surface coverage.[1]
-
Low Density of Surface Hydroxyl Groups: The substrate may not have been sufficiently activated to provide enough reactive sites for the silane to bind.
-
Poor Quality or Degraded Silane: Using old or improperly stored silane can result in a less effective coating.[1]
Solutions:
-
Optimize Reaction Conditions: Increase the reaction time or moderately raise the temperature to promote a more complete reaction.[1]
-
Thorough Substrate Activation: Ensure your cleaning and activation protocol is sufficient to generate a high density of hydroxyl groups on the substrate surface.[4]
-
Use Fresh, High-Quality Silane: Always use fresh silane from a reputable source and store it according to the manufacturer's instructions.[1]
-
Implement a Curing Step: After silanization, curing the substrate at an elevated temperature (e.g., 100-120 °C) can help to stabilize the silane layer and promote cross-linking.[1][11]
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for my silane solution?
A1: The optimal silane concentration is application-dependent. However, a general starting point for many applications is a 1-2% (v/v) solution.[1] It is recommended to empirically determine the best concentration by testing a range of dilutions and evaluating the resulting surface properties.[1] For deposition from aqueous solutions, concentrations of 0.5-2.0% are often used.[11][14]
Q2: How important is humidity control during the silanization process?
A2: Humidity control is critical. High humidity can cause premature hydrolysis and self-condensation of the silane, leading to the formation of aggregates in the solution and a non-uniform coating on the substrate.[1][7][8] It is advisable to perform the coating in a controlled environment with moderate humidity.[1]
Q3: How long should I allow the silanization reaction to proceed?
A3: The reaction time can vary significantly depending on the silane, solvent, and temperature. For immersion at room temperature, a reaction time of 2-4 hours is a common starting point. At elevated temperatures (e.g., 60 °C), the time can be shorter, around 30-60 minutes.[1] For some vapor deposition methods, the reaction time can be as short as 10-15 minutes.[15]
Q4: Is a post-coating curing or annealing step necessary?
A4: Yes, a curing step is highly recommended. Curing the silanized substrate at an elevated temperature (e.g., 110-120 °C for 30-60 minutes) helps to remove residual solvent and water, and more importantly, promotes the formation of a stable, cross-linked siloxane layer on the surface.[1][11]
Q5: My silane solution appears cloudy. Can I still use it?
A5: A cloudy solution is often an indication of silane hydrolysis and aggregation within the solution.[9] Using such a solution is likely to result in a non-uniform coating with aggregates. It is always best to use a fresh, clear solution for consistent and high-quality results.[1]
Data Presentation
Table 1: Common Solvents and pH for Silane Solutions
| Silane Deposition Method | Solvent System | Typical pH | Reference |
| Aqueous Alcohol Solution | 95% Ethanol (B145695) / 5% Water | 4.5 - 5.5 (adjusted with acetic acid) | [11][14] |
| Aqueous Solution | Water | 5.5 (adjusted with acetic acid) | [11][14] |
| Non-Aqueous Solution | Toluene, Tetrahydrofuran | N/A (anhydrous conditions) | [13][14] |
Table 2: Typical Curing Parameters for Silane Coatings
| Curing Temperature | Curing Time | Purpose | Reference |
| 110-120 °C | 20-30 minutes | Promote cross-linking in aqueous depositions | [11][14] |
| 110-120 °C | 30-60 minutes | Stabilize the silane layer | [1] |
| 110 °C | 5-10 minutes | Cure silane layer from aqueous alcohol deposition | [11] |
| 150 °C | 10 minutes | Evaporate excess silane in vapor deposition | [15] |
Experimental Protocols
Protocol 1: Silanization from Aqueous Alcohol Solution
-
Substrate Preparation: Thoroughly clean the substrate surface. For glass, this can involve sonication in acetone, followed by a piranha solution treatment and thorough rinsing with deionized water. Dry the substrate with a stream of nitrogen and/or in an oven.
-
Solution Preparation: Prepare a 95% ethanol / 5% water solution. Adjust the pH to 4.5-5.5 with acetic acid.[11]
-
Add the desired silane to the solution with stirring to a final concentration of 2%.[11] Allow the solution to hydrolyze for at least 5 minutes.[11]
-
Deposition: Immerse the cleaned and dried substrate into the silane solution for 1-2 minutes with gentle agitation.[11]
-
Rinsing: Remove the substrate from the solution and rinse it briefly with ethanol to remove excess, unbound silane.[1][11]
-
Curing: Cure the coated substrate in an oven at 110 °C for 5-10 minutes or allow it to cure at room temperature for 24 hours.[11]
Protocol 2: Vapor-Phase Silanization
-
Substrate Preparation: Clean and dry the substrate as described in Protocol 1.
-
Setup: Place the cleaned substrate in a vacuum desiccator. In a separate small container (e.g., an aluminum foil cap) inside the desiccator, place a few drops of the silanizing agent.[15]
-
Deposition: Evacuate the desiccator to allow the silane to vaporize and form a monolayer on the substrate surface. The deposition time can range from 10-30 minutes depending on the setup.[15]
-
Curing: After deposition, remove the substrate and place it on a hotplate in a fume hood at 150 °C for 10 minutes to cure the silane layer and evaporate any excess silane.[15]
Visualizations
Caption: General experimental workflow for silane coating of substrates.
Caption: Troubleshooting logic for non-uniform silane coatings.
References
- 1. benchchem.com [benchchem.com]
- 2. zmsilane.com [zmsilane.com]
- 3. proplate.com [proplate.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How to increase the solubility of silane coupling agent in water and improve the storage stability of the solution? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 10. pcimag.com [pcimag.com]
- 11. gelest.com [gelest.com]
- 12. researchgate.net [researchgate.net]
- 13. How to prepare reproducible, homogeneous, and hydrolytically stable aminosilane-derived layers on silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 15. hms.harvard.edu [hms.harvard.edu]
Technical Support Center: Controlling the Hydrolysis Rate of Trimethoxysilylpropyl Urea
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and controlling the hydrolysis of trimethoxysilylpropyl urea (B33335). The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental process of trimethoxysilylpropyl urea hydrolysis?
The hydrolysis of trimethoxysilylpropyl urea is a critical chemical reaction where the three methoxy (B1213986) groups (-OCH₃) attached to the silicon atom are replaced by hydroxyl groups (-OH) in the presence of water.[1][2] This reaction forms reactive silanol (B1196071) intermediates (Si-OH). These silanols can then undergo a condensation reaction with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane bonds (Si-O-Si or Si-O-Substrate).[1][3] This two-step process is fundamental for its use as a coupling agent or for surface modification.[3]
Q2: What are the primary factors that control the rate of hydrolysis?
The rate of hydrolysis is not constant and can be significantly influenced by several key experimental parameters. The most critical factors include:
-
pH of the medium: The reaction is slowest at a neutral pH of 7 and is catalyzed by both acidic and basic conditions.[4][5]
-
Temperature: Increasing the reaction temperature generally accelerates the rate of hydrolysis.[4][6]
-
Water Concentration: Water is a reactant, so its concentration is crucial. An excess of water is often used to drive the reaction towards completion.[5]
-
Solvent System: The choice of solvent affects the solubility of the silane (B1218182) and its interaction with water. Methoxy silanes are typically hydrolyzed in alcohol-water mixtures, such as methanol (B129727)/water.[4][7]
-
Presence of Catalysts: Certain catalysts can be used to significantly speed up the reaction.[8][9]
Q3: What are the visible signs of hydrolysis and condensation?
Initially, a solution of trimethoxysilylpropyl urea in an alcohol/water mixture should be clear. As hydrolysis proceeds, the solution typically remains clear. However, as the subsequent condensation reaction begins to form larger oligomeric and polymeric siloxane structures, you may observe an increase in viscosity or the solution turning cloudy or hazy.[1] The formation of a gel or precipitate is a clear indication of extensive condensation.[1]
Q4: How does the "propyl urea" portion of the molecule affect hydrolysis?
The propyl urea group is the organofunctional part of the molecule. While the hydrolysis reaction occurs at the trimethoxysilyl end, the organic group can have an indirect effect. Its size and polarity can influence the overall solubility of the molecule in the chosen solvent system. However, for neutral silanes like this, the primary rate-controlling factors remain the conditions that directly affect the methoxy groups, such as pH and temperature.[10]
Troubleshooting Guides
Problem: Hydrolysis is slow or incomplete.
Q1: My reaction seems to be stalled. What is the primary cause of incomplete hydrolysis?
Incomplete hydrolysis is most often due to suboptimal reaction conditions.[4] The most common culprits are an incorrect pH, insufficient temperature, or an inadequate amount of water in the system.[5]
Q2: How can I use pH to accelerate the reaction?
The hydrolysis of alkoxysilanes is significantly catalyzed by acidic or basic conditions, with the slowest rates observed around a neutral pH of 7.[4][5] For non-amino silanes, adjusting the pH to a weakly acidic range of 4-5 is often recommended to effectively increase the hydrolysis rate.[4] This can be achieved by adding a small amount of an acid like acetic acid.
Q3: The reaction is still slow at the optimal pH. Should I increase the temperature?
Yes, temperature is a critical factor. Increasing the temperature accelerates the chemical reaction.[6] A common and efficient temperature range for silane hydrolysis is 40-60°C.[4][7] However, be aware that higher temperatures also accelerate the subsequent condensation reaction, so it's crucial to find a balance to avoid premature gelling.[4]
Q4: I've adjusted the pH and temperature, but the issue persists. What else could be wrong?
Check your water and solvent concentrations. Stoichiometrically, three moles of water are needed for each mole of the trimethoxysilyl group, but an excess is often required to drive the reaction to completion.[5] Also, ensure the silane is fully dissolved. Methoxy silanes are typically hydrolyzed in methanol-water mixtures; a common starting point is a 95:5 (v/v) alcohol-to-water ratio.[4][7] Finally, verify the purity of your silane, as impurities can interfere with the reaction.[4]
Problem: The solution becomes cloudy or forms a gel too quickly.
Q1: My solution turned into a gel almost immediately. What causes this premature condensation?
Premature condensation occurs when the newly formed silanol groups react with each other to form siloxane polymers too rapidly. This is often caused by conditions that aggressively favor both hydrolysis and condensation, such as very high temperatures, highly concentrated silane solutions, or a pH that strongly promotes condensation (typically basic conditions).[4][11]
Q2: How can I slow down the condensation rate while still achieving hydrolysis?
To manage the reaction, you need to control the rate-determining step, which is hydrolysis.[3]
-
Work at a lower concentration: Start with a dilute solution of the silane (e.g., 1-2% w/v) to reduce the proximity of reactive silanol groups.[4][6]
-
Control the pH: While acidic conditions catalyze hydrolysis, the condensation reaction is slowest around pH 4.[11][12] Operating in a weakly acidic range (pH 4-5) provides a good balance.
-
Moderate the temperature: Avoid excessive heat. Perform the hydrolysis at room temperature or a slightly elevated temperature (e.g., 40°C) and monitor the solution's clarity.[4]
-
Stirring: Use slow, consistent stirring. Vigorous agitation can sometimes accelerate condensation.
Data Presentation
The rate of hydrolysis is highly dependent on the specific experimental conditions. The following tables summarize the general effects of key parameters on the reaction.
Table 1: Effect of pH on Hydrolysis and Condensation Rates
| pH Range | Relative Hydrolysis Rate | Relative Condensation Rate | Recommended For |
| < 3 | Fast | Moderate | Rapid hydrolysis |
| 4 - 5 | Moderate to Fast | Slowest | Controlled hydrolysis with stable silanol solution[4][11][12] |
| 6 - 8 | Slowest | Slow to Moderate | Poor reaction control[4] |
| > 9 | Fast | Fast | Rapid gelling, difficult to control |
Table 2: Effect of Temperature on Hydrolysis Rate
| Temperature Range | Expected Outcome | Typical Timeframe |
| Room Temperature (~25°C) | Slow hydrolysis | Can take many hours |
| 40 - 60°C | Efficient and controlled hydrolysis[4][7] | Several hours for long-chain silanes[4] |
| > 70°C | Very rapid hydrolysis and condensation | High risk of premature gelation[13] |
Experimental Protocols
Protocol 1: General Procedure for Controlled Hydrolysis
This protocol provides a starting point for achieving controlled hydrolysis of trimethoxysilylpropyl urea. It should be optimized for specific applications.
-
Preparation of Hydrolysis Medium:
-
Addition of Silane:
-
Under moderate and constant stirring, slowly add the trimethoxysilylpropyl urea to the hydrolysis medium to achieve the desired final concentration (a 1-2% w/v solution is a good starting point).[4]
-
Continue stirring until the silane is fully dissolved and the solution is clear.
-
-
Hydrolysis Reaction:
-
Maintain the solution at a controlled temperature. For controlled hydrolysis, start at room temperature or increase to 40-60°C for a faster rate.[4]
-
Allow the reaction to proceed for the desired time. For long-chain silanes, this may require several hours.[4] The extent of hydrolysis can be monitored using the analytical methods below.
-
-
Storage of Hydrolyzed Silane:
-
Once the desired degree of hydrolysis is achieved, the solution containing the silanols should ideally be used promptly. If storage is necessary, keep it at a low temperature (e.g., 4°C) to slow down the condensation process.
-
Protocol 2: Monitoring Hydrolysis by Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for monitoring the progress of the hydrolysis reaction by tracking changes in key chemical bonds.
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1.
-
-
Acquiring Spectra:
-
Acquire an initial FTIR spectrum of the unreacted mixture (time zero).
-
At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot of the reaction mixture and acquire its FTIR spectrum. An Attenuated Total Reflectance (ATR) accessory is convenient for this.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the Si-O-CH₃ stretching peaks (around 1080-1100 cm⁻¹ and 815-850 cm⁻¹).[4] The disappearance of these peaks indicates the consumption of the methoxy groups.
-
Observe the appearance and increase in intensity of the broad Si-OH stretching band (around 3200-3700 cm⁻¹) and a sharper band around 880-920 cm⁻¹.[4] This signifies the formation of silanol groups.
-
The appearance of a broad Si-O-Si band (around 1000-1130 cm⁻¹) indicates the onset of the condensation reaction.[4]
-
Protocol 3: Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed quantitative information about the hydrolysis and condensation processes.
-
Sample Preparation:
-
Dissolve the trimethoxysilylpropyl urea in a suitable deuterated solvent mixture (e.g., methanol-d4/D₂O) within an NMR tube.
-
Add a catalyst if needed to initiate the hydrolysis.
-
-
Acquiring Spectra:
-
Acquire ¹H and ²⁹Si NMR spectra at regular time intervals to track the reaction progress.
-
-
Data Analysis:
-
¹H NMR: Monitor the decrease in the signal intensity for the methoxy protons (-OCH₃). Simultaneously, a new signal for the released methanol (CH₃OH) will appear and increase in intensity.[4][14]
-
²⁹Si NMR: This is the most direct method.[15] Track the chemical shift of the silicon atom. A single peak for the starting trimethoxy-silane will gradually be replaced by new peaks corresponding to partially hydrolyzed (one or two -OH groups) and fully hydrolyzed (three -OH groups) silicon species, as well as condensed Si-O-Si species.[8][15]
-
Visualizations
Caption: Hydrolysis and condensation pathway of trimethoxysilylpropyl urea.
Caption: Troubleshooting workflow for incomplete hydrolysis.
Caption: General experimental workflow for controlled hydrolysis.
References
- 1. uychem.com [uychem.com]
- 2. gelest.com [gelest.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. witschem.com [witschem.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ureaknowhow.com [ureaknowhow.com]
- 14. "Hydrolysis, Adsorption, and Dynamics of Silane Coupling Agents on Sili" by Frank D. Blum, Wiriya Meesiri et al. [scholarsmine.mst.edu]
- 15. benchchem.com [benchchem.com]
Effect of solvent and pH on 1-[3-(Trimethoxysilyl)propyl]urea deposition
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 1-[3-(Trimethoxysilyl)propyl]urea. The information is designed to address specific issues encountered during the deposition of this organosilane for surface modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organosilane coupling agent. Its molecular structure features a terminal trimethoxysilyl group that can form covalent bonds with inorganic substrates (like glass, silica, and metal oxides) and a urea (B33335) group that can interact with organic polymers through hydrogen bonding. This bifunctional nature makes it an excellent adhesion promoter between organic and inorganic materials, enhances the dispersion of nanoparticles in polymer matrices, and modifies surface energy and wettability.
Q2: What is the fundamental mechanism of this compound deposition?
A2: The deposition process involves two key chemical reactions:
-
Hydrolysis: The trimethoxysilyl groups (-Si(OCH₃)₃) react with water to form reactive silanol (B1196071) groups (-Si(OH)₃). This reaction is catalyzed by either an acid or a base.
-
Condensation: The newly formed silanol groups can then condense in two ways: with hydroxyl groups on the substrate surface (e.g., Si-OH on silica) to form stable, covalent siloxane bonds (Si-O-Substrate), or with other silanol groups from adjacent silane (B1218182) molecules to form a cross-linked polysiloxane network (Si-O-Si) on the surface.
Q3: Why is pH control important during the deposition process?
A3: The pH of the silane solution is a critical parameter that significantly influences the rates of both hydrolysis and condensation.[1] Generally, hydrolysis is faster in both acidic and basic conditions, with the minimum rate occurring around neutral pH.[1] Condensation is slowest at a pH of around 4. For many applications, a slightly acidic pH (e.g., 4.5-5.5) is used to promote rapid hydrolysis while keeping the condensation rate manageable, which allows the silanols to bond to the surface before excessive self-condensation occurs in the solution.[2]
Q4: How does the choice of solvent affect the deposition?
A4: The solvent plays a crucial role in the deposition process. It must dissolve the this compound and be compatible with the substrate. The presence of a controlled amount of water in the solvent is necessary for hydrolysis.[3] Anhydrous solvents are often preferred to prevent premature and uncontrolled hydrolysis and self-condensation in the solution, which can lead to the formation of aggregates and a non-uniform film.[3][4] Ethanol (B145695)/water mixtures are commonly used, providing a balance of silane solubility and controlled hydrolysis.[5] The solvent's polarity can also influence the morphology of the deposited layer.
Q5: What is the importance of a post-deposition curing step?
A5: After the initial deposition, a curing step, typically involving heating, is often employed. This step promotes the formation of covalent siloxane bonds between the silane and the substrate and encourages cross-linking within the silane layer. Curing enhances the stability, durability, and adhesion of the deposited film.[4]
Troubleshooting Guides
This section addresses common issues encountered during the deposition of this compound films.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Adhesion / Film Delamination | 1. Inadequate Substrate Cleaning: Organic or particulate contamination on the substrate surface prevents the formation of a strong bond. 2. Insufficient Surface Hydroxyl Groups: The substrate surface may not have enough reactive -OH groups for the silane to bind to. 3. Incomplete Hydrolysis: The trimethoxysilyl groups have not fully converted to reactive silanol groups. 4. Premature Self-Condensation: The silane molecules have polymerized in the solution before adhering to the surface. | 1. Implement a rigorous substrate cleaning protocol (e.g., sonication in solvents, piranha solution, or UV/ozone treatment). 2. For siliceous substrates, use an activation step like piranha etching or oxygen plasma to generate surface hydroxyls. 3. Ensure a controlled amount of water is present in your solvent system and allow sufficient time for hydrolysis. Adjust the pH to an acidic range (e.g., 4.5-5.5) to catalyze the reaction. 4. Prepare the silane solution immediately before use. Use anhydrous solvents and control the water content. |
| Hazy or Non-Uniform Film Appearance | 1. Aggregation in Solution: Uncontrolled hydrolysis and condensation in the bulk solution lead to the formation of polysiloxane aggregates. 2. High Silane Concentration: An overly concentrated solution can lead to the deposition of multilayers and aggregates.[4] 3. High Humidity: Atmospheric moisture can cause premature hydrolysis and aggregation.[6] | 1. Use anhydrous solvents and add a controlled amount of water. Prepare the solution fresh. Sonication of the solution before deposition can help break up small aggregates. 2. Reduce the silane concentration in the deposition solution. Typical concentrations range from 0.5% to 5% (v/v). 3. Conduct the deposition in a low-humidity environment, such as a glove box or under a dry nitrogen stream. |
| Inconsistent Film Thickness | 1. Variable Deposition Parameters: Inconsistent immersion time, withdrawal speed (for dip-coating), or solution temperature. 2. Solution Instability: The silane solution is aging, leading to changes in the concentration of reactive species over time. 3. Uneven Solvent Evaporation: Can lead to variations in film thickness, especially in spin-coating or spray-coating. | 1. Strictly control all deposition parameters. Use automated equipment where possible for better reproducibility. 2. Always use a freshly prepared silane solution for each experiment. 3. Optimize the evaporation rate by controlling the temperature and atmosphere during and after deposition. |
| Poor Hydrophobicity/Wettability Control | 1. Incomplete Surface Coverage: A patchy or incomplete silane layer will expose the underlying hydrophilic substrate. 2. Incorrect Molecular Orientation: The hydrophobic propyl chain may not be properly oriented away from the surface. 3. Sub-optimal Curing: Incomplete condensation reactions can leave unreacted, more hydrophilic silanol groups on the surface. | 1. Optimize deposition time and silane concentration to achieve a denser film. 2. Ensure a clean and well-prepared substrate to promote self-assembly. A post-deposition rinse with an anhydrous solvent can remove misaligned molecules. 3. Implement a proper curing step (e.g., heating at 110-120°C) to drive the condensation reactions to completion. |
Data Presentation
The following tables provide illustrative quantitative data on how solvent and pH can influence the properties of organosilane films. This data is based on general trends observed for similar silane systems and should be used as a guideline for process optimization.
Table 1: Illustrative Effect of Solvent on Water Contact Angle of a Ureidosilane-Modified Surface
| Solvent System | Typical Water Contact Angle (°) | Expected Film Morphology |
| Toluene (anhydrous) | 75 - 85 | More ordered, thinner layer |
| Ethanol/Water (95:5 v/v) | 65 - 75 | Thicker, potentially less ordered layer |
| Tetrahydrofuran (THF) (anhydrous) | 70 - 80 | Intermediate thickness and order |
| Isopropanol/Water (95:5 v/v) | 60 - 70 | Similar to ethanol/water, may have slightly different morphology |
Note: The actual contact angle will depend on the specific deposition parameters and substrate.
Table 2: Illustrative Effect of pH on Deposition Characteristics of a Ureidosilane Film
| pH of Deposition Solution | Relative Hydrolysis Rate | Relative Condensation Rate | Expected Film Thickness |
| 2-3 | Very Fast | Moderate | Thinner (potential for solution instability) |
| 4-5 | Fast | Slow | Optimal for uniform, thin films |
| 6-7 | Slow | Moderate | Thicker, less uniform films |
| 8-9 | Fast | Fast | Thick, potentially aggregated films |
Note: These are general trends; the optimal pH should be determined experimentally for each specific application.
Experimental Protocols
Protocol 1: Solution-Phase Deposition of this compound on a Silica Substrate
This protocol describes a general procedure for modifying a silica-based substrate (e.g., glass slide, silicon wafer) to achieve a uniform ureidosilane layer.
1. Materials and Equipment:
-
This compound
-
Substrate (e.g., glass microscope slide)
-
Ethanol (anhydrous)
-
Deionized (DI) water
-
Acetic acid (glacial)
-
Toluene (anhydrous)
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
-
Oven
-
Nitrogen or argon gas source
2. Substrate Preparation:
-
Thoroughly clean the substrate by sonicating for 15 minutes each in acetone, isopropanol, and DI water.
-
Dry the substrate with a stream of nitrogen.
-
Activate the surface to generate hydroxyl groups by immersing the substrate in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).
-
Rinse the substrate extensively with DI water and dry with a stream of nitrogen.
3. Silane Solution Preparation:
-
Prepare a 95:5 (v/v) ethanol/water solution in a clean, dry beaker.
-
Adjust the pH of the solution to 4.5-5.5 using a small amount of glacial acetic acid while stirring.
-
Slowly add this compound to the acidified solvent to achieve a 2% (v/v) concentration.
-
Stir the solution for at least 60 minutes at room temperature to allow for hydrolysis of the trimethoxysilyl groups.
4. Deposition Process:
-
Immerse the cleaned and activated substrate in the prepared silane solution.
-
Allow the deposition to proceed for 2 hours at room temperature with gentle agitation.
-
Remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any unbound silane.
-
Perform a final rinse with anhydrous toluene.
-
Dry the coated substrate with a stream of nitrogen.
5. Curing:
-
Place the coated substrate in an oven and cure at 110-120°C for 60 minutes to promote covalent bond formation and cross-linking.
-
Allow the substrate to cool to room temperature before characterization or use.
Visualizations
Figure 1. Hydrolysis and Condensation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: (3-Ureidopropyl)trimethoxysilane (UPTMS) Surface Modification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Ureidopropyl)trimethoxysilane (UPTMS) for surface modification. The following sections offer detailed information to help you achieve consistent and reliable monolayer or multilayer coverage in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that determine whether a monolayer or a multilayer of UPTMS is formed?
A1: The formation of a UPTMS monolayer versus a multilayer is primarily controlled by the reaction conditions, which influence the hydrolysis and condensation of the methoxysilane (B1618054) groups. Key factors include:
-
Water Availability: Limited water favors monolayer formation by minimizing the self-condensation of UPTMS molecules in solution. An excess of water promotes the formation of oligomers and polymers, leading to multilayer deposition.
-
UPTMS Concentration: Lower concentrations of UPTMS in the deposition solution reduce the likelihood of intermolecular condensation, thus favoring monolayer formation. Higher concentrations increase the probability of forming multilayers.
-
Reaction Time: Shorter reaction times are generally sufficient for monolayer formation. Longer immersion times allow for the gradual buildup of multilayers.
-
Solvent System: The choice of solvent affects the solubility of UPTMS and the availability of water. Anhydrous solvents with a controlled amount of water are typically used for monolayer deposition. Aqueous-organic solvent mixtures can be used for multilayer formation.
-
Deposition Temperature and Curing: Temperature influences the rates of hydrolysis and condensation. Post-deposition curing at elevated temperatures promotes the covalent bonding of the silane (B1218182) to the substrate and cross-linking within the film, which is crucial for the stability of both monolayers and multilayers.
Q2: How can I tell if I have a monolayer or a multilayer of UPTMS on my substrate?
A2: Several surface analysis techniques can be used to distinguish between a monolayer and a multilayer:
-
Ellipsometry: This technique measures the thickness of the deposited film. A monolayer of UPTMS will have a thickness in the range of 1-2 nanometers, corresponding to the approximate length of the molecule. Thicknesses significantly greater than this indicate multilayer formation.
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface. A well-formed monolayer should result in a relatively smooth surface with a minimal increase in roughness compared to the bare substrate. Multilayers often exhibit greater surface roughness and may show aggregated structures.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can determine the elemental composition and chemical states at the surface. While it may not directly measure thickness in a straightforward manner for very thin films, analysis of the silicon (Si 2p) and carbon (C 1s) signals can provide information about the density and uniformity of the coating.
-
Contact Angle Goniometry: Measuring the water contact angle provides information about the surface energy. A uniform UPTMS monolayer will yield a consistent and reproducible contact angle. Variations in contact angle across the surface may indicate incomplete or non-uniform coverage. While not a direct measure of thickness, a significant change in contact angle compared to the bare substrate confirms surface modification.
Q3: What is the purpose of the ureido group in UPTMS?
A3: The ureido group (-NH-CO-NH₂) provides specific functionality to the modified surface. It can participate in hydrogen bonding, which can be advantageous for promoting adhesion to subsequent layers of polymers or for immobilizing biomolecules that have complementary hydrogen bond donor and acceptor groups.
Troubleshooting Guide
This guide addresses common issues encountered during the surface modification process with UPTMS.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Surface Coverage (High Water Contact Angle on Hydrophilic Substrates) | 1. Inactive UPTMS: The reagent may have hydrolyzed and polymerized in the container due to moisture exposure. 2. Contaminated Substrate: The substrate surface may have organic residues or other contaminants preventing the silane from reaching the surface hydroxyl groups. 3. Insufficient Surface Hydroxyl Groups: The substrate may not have enough reactive -OH groups for the silane to bind to. | 1. Use fresh, unexpired UPTMS from a properly sealed container. 2. Implement a rigorous substrate cleaning procedure (e.g., piranha etch, UV/ozone treatment, or plasma cleaning) to ensure a clean, hydrophilic surface. 3. For substrates with low hydroxyl group density, consider a pre-treatment step to activate the surface (e.g., oxygen plasma). |
| Non-Uniform Coating (Inconsistent Contact Angles Across the Surface) | 1. Uneven Reaction Conditions: The substrate may not have been uniformly immersed in the UPTMS solution, or there may have been temperature gradients. 2. Incomplete Substrate Cleaning: Localized areas of contamination can lead to patchy deposition. 3. Premature Condensation: UPTMS may have started to polymerize in the solution before deposition, leading to the deposition of aggregates. | 1. Ensure the entire substrate is fully and evenly submerged in the deposition solution. Use a reaction vessel that allows for uniform heating if performing the reaction at an elevated temperature. 2. Re-evaluate and optimize the substrate cleaning protocol. 3. Prepare the UPTMS solution immediately before use. Control the amount of water in the solution to minimize pre-reaction. |
| Formation of Aggregates or Hazy Film (Visible Particulates on the Surface) | 1. Excess Water in Solution: Too much water will cause UPTMS to rapidly hydrolyze and self-condense in the bulk solution, forming polysiloxane particles. 2. UPTMS Concentration is Too High: High concentrations increase the rate of intermolecular condensation. 3. Reaction Time is Too Long: Extended reaction times, especially in the presence of excess water, promote multilayer and aggregate formation. | 1. For monolayer deposition, use anhydrous solvents and add a controlled, stoichiometric amount of water relative to the UPTMS. For multilayer deposition, carefully control the water content to avoid bulk polymerization. 2. Reduce the concentration of UPTMS in the deposition solution. 3. Optimize the reaction time to achieve the desired coverage without forming aggregates. |
| Poor Adhesion of Subsequent Layers | 1. Incomplete UPTMS Layer: The UPTMS layer may be too thin or patchy, providing insufficient anchoring points. 2. Incorrect Curing: The UPTMS layer may not have been properly cured, resulting in a weak bond to the substrate and poor cross-linking. 3. Chemical Incompatibility: The subsequent material may not be chemically compatible with the ureido-functionalized surface. | 1. Verify the formation of a uniform UPTMS layer using characterization techniques like ellipsometry or AFM. Adjust deposition parameters if necessary. 2. Ensure the post-deposition curing step is performed at the recommended temperature and for a sufficient duration to promote covalent bonding and cross-linking. 3. Verify that the chemistry of the subsequent layer is designed to interact favorably with the ureido groups of the UPTMS. |
Data Presentation: Achieving Monolayer vs. Multilayer Coverage
The following tables summarize the key experimental parameters for achieving monolayer and multilayer coverage with UPTMS. These are starting points, and optimization for your specific substrate and application is recommended.
Table 1: Parameters for Achieving Monolayer UPTMS Coverage
| Parameter | Recommended Range/Value | Rationale |
| UPTMS Concentration | 0.1 - 2% (v/v) | Low concentration minimizes intermolecular self-condensation. |
| Solvent | Anhydrous Toluene (B28343) or Ethanol (B145695) | Anhydrous conditions provide better control over the hydrolysis reaction. |
| Water Content | Stoichiometric amount relative to UPTMS | A controlled, limited amount of water is necessary for hydrolysis without promoting excessive condensation. |
| Reaction Time | 30 - 120 minutes | Sufficient time for a monolayer to form without significant multilayer buildup. |
| Reaction Temperature | Room Temperature (20-25°C) | Slower reaction kinetics at room temperature allow for more controlled deposition. |
| Curing | 110 - 120°C for 30 - 60 minutes | Promotes covalent bond formation with the substrate and cross-linking within the monolayer. |
| Expected Thickness | 1 - 2 nm | Corresponds to the approximate length of a single UPTMS molecule. |
| Expected Water Contact Angle | 40° - 60° (on SiO₂/Si) | Varies with substrate, but indicates a significant change from the clean hydrophilic surface. |
Table 2: Parameters for Achieving Multilayer UPTMS Coverage
| Parameter | Recommended Range/Value | Rationale |
| UPTMS Concentration | 2 - 10% (v/v) | Higher concentration increases the rate of both surface deposition and solution-phase polymerization. |
| Solvent | 95% Ethanol / 5% Water | The presence of a significant amount of water promotes hydrolysis and subsequent condensation into multilayers. |
| Water Content | In excess | Drives the self-condensation reaction to form polysiloxane chains. |
| Reaction Time | 2 - 24 hours | Longer reaction times allow for the gradual buildup of the multilayer film. |
| Reaction Temperature | Room Temperature to 60°C | Elevated temperatures can accelerate the condensation process. |
| Curing | 110 - 120°C for 60 - 120 minutes | Ensures thorough cross-linking and stabilization of the thicker multilayer film. |
| Expected Thickness | > 5 nm | Thickness will increase with concentration and reaction time. |
| Expected Water Contact Angle | 60° - 80° (on SiO₂/Si) | Generally higher than for a monolayer due to increased density of organic groups and potentially different surface morphology. |
Experimental Protocols
Protocol 1: Achieving a UPTMS Monolayer on a Silicon Wafer
-
Substrate Cleaning:
-
Sonicate the silicon wafer in acetone (B3395972) for 15 minutes, followed by isopropanol (B130326) for 15 minutes.
-
Dry the wafer under a stream of dry nitrogen.
-
Treat the wafer with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes to create a hydrophilic surface with abundant hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafer thoroughly with deionized water and dry with nitrogen.
-
-
Preparation of UPTMS Solution (1% v/v):
-
In a clean, dry glass container, add 99 mL of anhydrous toluene.
-
Add 1 mL of (3-Ureidopropyl)trimethoxysilane to the toluene and mix thoroughly.
-
Add a controlled amount of water (e.g., calculate the stoichiometric amount needed to hydrolyze the methoxy (B1213986) groups of the UPTMS in solution).
-
-
Deposition:
-
Immerse the cleaned and dried silicon wafer into the UPTMS solution.
-
Allow the reaction to proceed for 60 minutes at room temperature with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the wafer from the solution and rinse thoroughly with fresh toluene to remove any physisorbed silane.
-
Dry the wafer under a stream of dry nitrogen.
-
Cure the wafer in an oven at 120°C for 60 minutes.
-
Protocol 2: Achieving a UPTMS Multilayer on a Silicon Wafer
-
Substrate Cleaning:
-
Follow the same substrate cleaning procedure as described in Protocol 1.
-
-
Preparation of UPTMS Solution (5% v/v):
-
In a clean glass container, prepare a solution of 95% ethanol and 5% deionized water.
-
Add 5 mL of (3-Ureidopropyl)trimethoxysilane to 95 mL of the ethanol/water mixture and stir until fully dissolved.
-
-
Deposition:
-
Immerse the cleaned and dried silicon wafer into the UPTMS solution.
-
Allow the reaction to proceed for 4 hours at room temperature.
-
-
Rinsing and Curing:
-
Remove the wafer from the solution and rinse thoroughly with ethanol.
-
Dry the wafer under a stream of dry nitrogen.
-
Cure the wafer in an oven at 120°C for 90 minutes.
-
Visualizations
Caption: Reaction pathway for UPTMS surface modification.
Caption: Troubleshooting workflow for common UPTMS coating issues.
Caption: General experimental workflow for UPTMS deposition.
Preventing premature hydrolysis of silane coupling agents in storage
Topic: Preventing Premature Hydrolysis of Silane (B1218182) Coupling Agents in Storage
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the premature hydrolysis of silane coupling agents during storage. Premature hydrolysis can lead to loss of reactivity, formation of oligomers, and inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is silane hydrolysis and why is it a problem in storage?
A1: Silane hydrolysis is a chemical reaction where the alkoxy groups (e.g., methoxy, ethoxy) on the silane molecule react with water to form reactive silanol (B1196071) groups (-Si-OH) and a corresponding alcohol byproduct.[1] While this hydrolysis is a necessary activation step for the silane to bond to inorganic substrates, premature hydrolysis during storage is detrimental.[1] The resulting silanols are unstable and can self-condense to form siloxane oligomers or polymers (Si-O-Si).[1] This condensation process reduces the number of active silanol groups available to bind to the substrate, thereby decreasing the coupling agent's effectiveness and leading to inconsistent performance in applications such as drug delivery systems.[1]
Q2: What are the primary factors that cause premature hydrolysis of silanes in storage?
A2: The main factors that accelerate premature hydrolysis are:
-
Moisture: The presence of water is the primary trigger for hydrolysis. Even trace amounts of moisture in the storage container or from atmospheric humidity can initiate the reaction.[1][2]
-
Temperature: Higher temperatures increase the rate of the hydrolysis reaction.[3][4]
-
pH: The hydrolysis rate is slowest at a neutral pH and is catalyzed by both acidic and alkaline conditions.[3][4] For non-amino silanes, a pH of 3-5 is often used to promote controlled hydrolysis, while aminosilanes are self-basic and hydrolyze readily in neutral water.[3][5]
-
Light: Exposure to light, especially UV light, can also contribute to the degradation of some silanes.[2]
-
Container Type: Storing opened silanes in glass containers can be problematic as alkaline species from the glass can leach out and catalyze hydrolysis.[6]
Q3: What are the ideal storage conditions for silane coupling agents?
A3: To minimize premature hydrolysis, silane coupling agents should be stored under the following conditions:
-
Dry Environment: Store in a tightly sealed container to prevent moisture ingress. For opened containers, using a desiccator with a suitable desiccant or purging the headspace with an inert gas like dry nitrogen is highly recommended.[6][7][8]
-
Cool and Dark Place: Store in a cool, dark location away from direct sunlight and heat sources.[6][7][8] Most silanes should be stored at temperatures below 25°C.[1] Certain heat-sensitive or polymerizable silanes require refrigeration (e.g., 0-5°C).[6]
-
Appropriate Containers: Use the original, unopened container whenever possible. After opening, if transferring to a new container, ensure it is clean, dry, and made of a non-reactive material. Avoid glass for long-term storage of opened silanes.[6]
Q4: How can I tell if my silane coupling agent has prematurely hydrolyzed?
A4: Visual inspection can sometimes reveal signs of hydrolysis, such as:
-
Cloudiness or turbidity in the liquid
-
Formation of a gel or solid precipitate
-
An increase in viscosity
For a more definitive assessment, analytical techniques are required. Fourier Transform Infrared (FTIR) spectroscopy can monitor the disappearance of Si-O-R peaks and the appearance of Si-OH and Si-O-Si peaks.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for quantifying the degree of hydrolysis and condensation.[11]
Q5: What is the typical shelf life of a silane coupling agent?
A5: The shelf life of silane coupling agents can vary significantly depending on the specific silane and storage conditions, typically ranging from 6 months to 2 years.[2] Aminosilanes are generally more reactive and have a shorter shelf life compared to more stable types like epoxysilanes and methacryloxysilanes.[2] It is crucial to refer to the manufacturer's specifications and to re-evaluate the quality of the silane if it has been stored for an extended period.
Troubleshooting Guide
| Issue | Potential Cause Related to Storage | Troubleshooting Steps |
| Inconsistent performance or poor adhesion | Premature hydrolysis and condensation of the silane coupling agent during storage has reduced its effectiveness.[1] | 1. Verify Storage Conditions: Ensure the silane has been stored in a cool, dark, and dry environment. 2. Check for Signs of Hydrolysis: Visually inspect the silane for cloudiness, precipitation, or gelling. 3. Perform Quality Control: If possible, analyze the silane using FTIR or NMR to assess its integrity. 4. Use Fresh Silane: If in doubt, use a new, unopened bottle of the silane coupling agent. |
| Formation of precipitates in the silane solution | The silane has undergone significant hydrolysis and self-condensation, forming insoluble oligomers and polymers.[1] | 1. Discard the Silane: The presence of significant precipitates indicates that the silane is no longer suitable for use. 2. Review Storage Practices: Implement stricter moisture control measures, such as using desiccants and purging with inert gas for opened containers.[6][7] |
| Non-uniform coating on the substrate | The silane has partially hydrolyzed and oligomerized, leading to the formation of aggregates that deposit unevenly on the surface. | 1. Filter the Silane Solution: If the degree of oligomerization is minor, filtering the silane solution before use may remove aggregates. 2. Optimize Silanization Conditions: Ensure the substrate is properly cleaned and that the silanization process is carried out under controlled humidity. 3. Use Fresh Silane: For critical applications, it is always best to start with a fresh, unhydrolyzed silane. |
Data Presentation
Table 1: General Storage Recommendations and Shelf Life for Different Silane Types
| Silane Type | Reactivity/Stability | Recommended Storage Temperature | Typical Shelf Life (Unopened) | Key Storage Considerations |
| Aminosilanes | High reactivity, prone to hydrolysis[2] | Room temperature (below 25°C) | 6 - 12 months | Highly sensitive to moisture. Store under inert gas (e.g., nitrogen) after opening.[6] |
| Epoxysilanes | More stable than aminosilanes[2] | Room temperature (below 25°C) | 12 - 24 months | Protect from light.[2] |
| Methacryloxysilanes | More stable than aminosilanes[2] | Refrigerated (0-5°C) for some types to prevent polymerization[6] | 12 - 24 months | Check for polymerization inhibitors. Avoid high temperatures. |
| Vinylsilanes | Moderate stability | Room temperature (below 25°C) | 12 - 24 months | Store in a well-ventilated area. |
| Chlorosilanes | Highly reactive with moisture | Room temperature (below 25°C) | 6 - 12 months | Extremely sensitive to moisture; reacts to form HCl gas. Handle with extreme care in a dry environment.[8] |
Table 2: Influence of Environmental Factors on Silane Hydrolysis Rate
| Factor | Condition | Effect on Hydrolysis Rate | Rationale |
| Temperature | Increase from 20°C to 50°C | Significant increase (can be >6 times faster) | Follows Arrhenius law; higher temperature provides more energy for the reaction.[12] |
| pH | Neutral (pH ~7) | Slowest rate[4] | The reaction is catalyzed by both acid and base. |
| Acidic (pH 3-5) | Increased rate[3] | H+ ions catalyze the hydrolysis of the alkoxy groups. | |
| Alkaline (pH > 7) | Increased rate[3] | OH- ions are effective catalysts for hydrolysis. | |
| Humidity | Low (<20% RH) | Very slow hydrolysis | Insufficient water available to initiate the reaction. |
| High (>80% RH) | Rapid hydrolysis | Abundant water molecules drive the hydrolysis reaction forward. | |
| Solvent | Aprotic (e.g., Toluene) | Stable (if dry)[13] | No available protons to facilitate hydrolysis. |
| Protic (e.g., Ethanol) | Can slow down hydrolysis compared to aqueous solutions | The alcohol byproduct is already present, which can shift the equilibrium.[3] |
Experimental Protocols
Protocol 1: Determination of Water Content in Silane Coupling Agents using Karl Fischer Titration
Objective: To quantify the amount of water present in a silane coupling agent sample, which is a key indicator of potential hydrolysis.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (one-component or two-component)
-
Anhydrous methanol (B129727) or other suitable solvent
-
Gas-tight syringe
-
Silane coupling agent sample
-
Water standard for titer determination
Procedure:
-
Titer Determination:
-
Add an appropriate volume of anhydrous methanol to the titration vessel.
-
Titrate to a stable, dry endpoint with the Karl Fischer reagent.
-
Accurately add a known amount of a certified water standard (e.g., pure water or sodium tartrate dihydrate) into the vessel.
-
Titrate to the endpoint. The titrator software will calculate the titer (mg of water per mL of reagent). Repeat for accuracy.
-
-
Sample Analysis:
-
Ensure the titration vessel is at a stable, dry endpoint.
-
Using a dry, gas-tight syringe, accurately weigh and inject a known amount of the silane sample into the titration vessel. The sample size should be chosen based on the expected water content to give a reasonable titrant volume.
-
The titration will start automatically and stop at the endpoint.
-
The instrument will calculate the water content, typically expressed as a percentage or in parts per million (ppm).
-
Notes:
-
Handle the silane and reagents in a low-humidity environment (e.g., a glove box or under a dry nitrogen blanket) to prevent atmospheric moisture contamination.
-
Ensure all glassware and syringes are thoroughly dried before use.
Protocol 2: Monitoring Silane Hydrolysis using FTIR-ATR Spectroscopy
Objective: To qualitatively or semi-quantitatively monitor the progress of silane hydrolysis by observing changes in characteristic infrared absorption bands.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Liquid sample cell for ATR
-
Silane coupling agent
-
Deionized water and/or solvent
-
Pipettes
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.
-
Initial Spectrum: Apply a small amount of the as-received (unhydrolyzed) silane to the ATR crystal and record its spectrum. Note the characteristic peaks for the Si-O-C bonds (e.g., around 1080-1100 cm⁻¹ and 820 cm⁻¹).
-
Initiate Hydrolysis: In a separate vial, prepare a solution of the silane in the desired solvent system (e.g., an alcohol/water mixture).
-
Time-Resolved Measurements: At regular time intervals, withdraw a small aliquot of the reacting solution, apply it to the ATR crystal, and record the spectrum.
-
Data Analysis:
-
Monitor the decrease in the intensity of the Si-O-C peaks.
-
Observe the appearance and growth of a broad peak in the 3200-3700 cm⁻¹ region, corresponding to the O-H stretching of silanol (Si-OH) groups and water.
-
Look for the formation of Si-O-Si (siloxane) peaks, typically in the 1000-1130 cm⁻¹ region, which indicates condensation of the silanols.
-
Notes:
-
The ATR crystal must be cleaned thoroughly with a suitable solvent and dried between each measurement.
-
This method is particularly useful for observing the kinetics of hydrolysis in real-time.
Visualizations
Caption: Desired vs. undesired hydrolysis and condensation of silane coupling agents.
Caption: Troubleshooting workflow for silane-related experimental issues.
Caption: Recommended workflow for proper storage and handling of silane coupling agents.
References
- 1. uychem.com [uychem.com]
- 2. uychem.com [uychem.com]
- 3. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 4. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. witschem.com [witschem.com]
- 6. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 7. Silane Coupling Agent Details | Shin-Etsu Silicones [shinetsusilicones.com]
- 8. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 1-[3-(Trimethoxysilyl)propyl]urea Functionalized Surfaces
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of surfaces functionalized with 1-[3-(Trimethoxysilyl)propyl]urea (TMSPU). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the functionalization process with TMSPU, offering potential causes and actionable solutions to ensure a stable and uniform surface coating.
| Issue | Potential Cause | Recommended Solution |
| Poor or Inconsistent Surface Wetting (Hydrophilicity) | 1. Incomplete hydrolysis of trimethoxysilyl groups: Insufficient water in the reaction solvent prevents the formation of reactive silanol (B1196071) groups. 2. Sub-optimal pH for hydrolysis: The rate of hydrolysis is highly dependent on the pH of the solution. 3. Contaminated substrate: Organic residues or particulate matter on the surface can hinder uniform silanization. 4. Degraded TMSPU: The silane (B1218182) may have prematurely hydrolyzed or polymerized if not stored properly. | 1. Ensure the use of a solvent with a controlled amount of water (e.g., 95:5 v/v ethanol (B145695):water) to facilitate hydrolysis. 2. Adjust the pH of the silanization solution. Hydrolysis is generally faster under acidic (pH 4-5) or basic conditions compared to neutral pH.[1][2] 3. Implement a rigorous substrate cleaning protocol, such as sonication in solvents followed by piranha solution or plasma treatment. 4. Use fresh TMSPU and store it under anhydrous conditions in a tightly sealed container. |
| Formation of Aggregates or Hazy Film on the Surface | 1. Premature polymerization of TMSPU in solution: High concentrations of silane or excessive water can lead to self-condensation before surface binding. 2. Rapid condensation rate: The pH of the solution may be favoring self-condensation over surface reaction. The condensation rate is lowest at a pH of around 4.0.[1] 3. High reaction temperature: Elevated temperatures can accelerate bulk polymerization. | 1. Reduce the concentration of TMSPU in the solution (typically 1-2% v/v is recommended). Prepare the silane solution immediately before use. 2. Adjust the pH to approximately 4 to slow down the condensation rate, allowing for more controlled surface deposition.[1] 3. Conduct the reaction at room temperature or a slightly elevated temperature, avoiding excessive heat. |
| Poor Adhesion and Delamination of the Functionalized Layer | 1. Insufficient surface hydroxyl groups: The substrate may not have been adequately activated to provide sufficient binding sites for the silane. 2. Incomplete curing: The post-deposition curing step is crucial for forming stable covalent bonds between the silane and the substrate and for cross-linking the silane layer. 3. Interfacial moisture: A layer of water at the substrate-silane interface can prevent proper bond formation. | 1. Ensure the substrate is properly activated to generate a high density of hydroxyl groups using methods like plasma treatment or wet chemical etching (e.g., piranha solution). 2. After silanization, cure the substrate at 110-120°C for at least 30-60 minutes to ensure robust covalent bonding and cross-linking. 3. Thoroughly dry the substrate before introducing the silane solution. |
| Loss of Functionality Over Time in Aqueous Environments | 1. Hydrolytic instability of the siloxane bond: The Si-O-Si bond is susceptible to hydrolysis, especially under harsh pH conditions. 2. Degradation of the urea (B33335) group: While generally stable, the urea functionality may be susceptible to degradation under extreme conditions. | 1. While TMSPU is a monomeric silane, the principles of using dipodal silanes for enhanced stability can be considered. For applications requiring high stability, a cross-linked network is crucial. Ensure proper curing to maximize cross-linking. 2. Operate within a moderate pH range when possible. For applications in aggressive aqueous environments, consider alternative surface modification strategies or protective coatings. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for TMSPU silanization?
A1: The optimal pH for TMSPU silanization is a balance between the hydrolysis and condensation rates. Hydrolysis of the trimethoxysilyl groups is slowest at a neutral pH of 7.0 and increases under both acidic and basic conditions.[1][2] The condensation of the resulting silanol groups is slowest at a pH of approximately 4.0.[1] Therefore, to achieve a stable and uniform coating, it is often recommended to perform the hydrolysis at a slightly acidic pH (e.g., 4-5) to allow for controlled condensation on the surface.
Q2: How can I confirm the successful functionalization of my surface with TMSPU?
A2: Several surface analysis techniques can be used to verify the presence and quality of the TMSPU layer:
-
Contact Angle Goniometry: A successful functionalization with the hydrophilic urea group should result in a decrease in the water contact angle compared to a bare hydrophobic substrate.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of silicon, nitrogen, and carbon in the expected ratios. It can also be used to monitor the degradation of the layer over time.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and assess the uniformity and roughness of the TMSPU coating.
Q3: What is the expected thermal stability of a TMSPU functionalized surface?
A3: While specific data for TMSPU is limited, the thermal stability of silane-based coatings is generally governed by the decomposition of the organic functional group. For urea-containing silanes, the decomposition of the organic linkage is expected to occur between 200-400°C. Further degradation of the propyl chains occurs at approximately 300-500°C. At higher temperatures (above 400°C), the silanol groups will condense to form a stable silica-like residue.
Q4: How should I store TMSPU to ensure its stability?
A4: this compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon) and in a cool, dry place. Exposure to atmospheric moisture will cause the trimethoxysilyl groups to hydrolyze and the silane to polymerize, rendering it inactive for surface functionalization.
Quantitative Data Summary
The following table summarizes key stability data for urea-silane functionalized surfaces. Please note that this data is compiled from studies on analogous compounds, such as N,N-Bis(3-trimethoxysilylpropyl)urea, and should be considered as an estimation for TMSPU.
| Parameter | Condition | Observation | Reference Compound |
| Hydrolytic Stability | DI Water (60 days) | Stable, minimal change in surface properties. | N,N-Bis(3-trimethoxysilylpropyl)urea |
| 6 M HCl (60 days) | Significant degradation of monomeric silane coatings, while dipodal urea-silanes show enhanced stability. | N,N-Bis(3-trimethoxysilylpropyl)urea | |
| 1 M NaOH (60 days) | Significant degradation of monomeric silane coatings, while dipodal urea-silanes show enhanced stability. | N,N-Bis(3-trimethoxysilylpropyl)urea | |
| Thermal Stability | < 200°C | Loss of adsorbed water and volatile impurities (1-5% weight loss). | N,N-Bis(3-trimethoxysilylpropyl)urea |
| 200 - 400°C | Decomposition of the urea structure (30-50% weight loss). | N,N-Bis(3-trimethoxysilylpropyl)urea | |
| 400 - 600°C | Further degradation of organic fragments and condensation of silanol groups (10-20% weight loss). | N,N-Bis(3-trimethoxysilylpropyl)urea | |
| > 600°C | Formation of a stable inorganic (silica-like) residue. | N,N-Bis(3-trimethoxysilylpropyl)urea |
Experimental Protocols
Protocol 1: Surface Functionalization of Glass Slides with TMSPU
1. Substrate Cleaning: a. Sonicate glass slides in a solution of detergent (e.g., 2% Alconox) for 15 minutes. b. Rinse thoroughly with deionized (DI) water. c. Sonicate in acetone (B3395972) for 15 minutes. d. Sonicate in isopropanol (B130326) for 15 minutes. e. Rinse thoroughly with DI water. f. Dry the slides under a stream of nitrogen gas. g. Activate the surface by treating with an oxygen plasma for 5 minutes or by immersing in piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood). h. Rinse extensively with DI water and dry with nitrogen.
2. Silanization: a. Prepare a 2% (v/v) solution of this compound in a 95:5 (v/v) ethanol/water mixture. b. Immerse the cleaned and dried glass slides in the TMSPU solution for 2 hours at room temperature with gentle agitation. c. Remove the slides from the solution and rinse thoroughly with ethanol to remove any physisorbed silane. d. Dry the slides under a stream of nitrogen.
3. Curing: a. Place the silanized slides in an oven at 110-120°C for 1 hour to promote covalent bond formation and cross-linking. b. Allow the slides to cool to room temperature before use.
Protocol 2: Characterization of TMSPU Functionalized Surfaces
1. Water Contact Angle Measurement: a. Place a 5 µL droplet of DI water on the functionalized surface. b. Use a goniometer to measure the angle between the droplet and the surface. c. Take measurements at multiple locations on the surface to assess uniformity.
2. X-ray Photoelectron Spectroscopy (XPS): a. Place the functionalized substrate in the XPS analysis chamber. b. Acquire a survey spectrum to identify the elements present on the surface. c. Acquire high-resolution spectra for C 1s, N 1s, O 1s, and Si 2p regions to determine the chemical states and quantify the elemental composition.
Visualizations
Caption: Experimental workflow for TMSPU surface functionalization and characterization.
Caption: Reaction mechanism of TMSPU with a hydroxylated surface.
References
Strategies to reduce surface roughness of silane-treated materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving smooth, low-roughness surfaces on silane-treated materials.
Troubleshooting Guide: Common Surface Roughness Issues
This guide addresses specific problems you may encounter during your silanization experiments that can lead to increased surface roughness.
| Issue | Potential Causes | Recommended Solutions |
| Hazy or Milky Coating | - Silane (B1218182) Aggregation: Premature and excessive hydrolysis and self-condensation of the silane in solution can form insoluble polysiloxane networks that deposit on the surface.[1][2] - High Silane Concentration: Using a silane concentration that is too high can lead to the formation of aggregates and a non-uniform, thick layer.[3][4] - Excess Moisture: Uncontrolled water in the reaction can accelerate silane polymerization in the solution.[2] | - Fresh Solution: Always prepare the silane solution fresh before use.[1] - Anhydrous Solvents: Use anhydrous solvents to minimize premature hydrolysis.[1] - Optimize Concentration: Start with a low silane concentration (e.g., 1-2% v/v) and empirically determine the optimal concentration for your application.[3] - Controlled Environment: Perform the silanization in a controlled environment with moderate humidity.[3] |
| Non-Uniform Coating / Patchy Surface | - Inadequate Substrate Cleaning: Organic residues, dust, or other contaminants on the substrate can prevent uniform silane binding.[1] - Insufficient Surface Hydroxyl Groups: A low density of hydroxyl (-OH) groups on the substrate limits the number of available binding sites for the silane.[1][3] - Improper Rinsing: Failure to remove physisorbed (loosely bound) silane molecules can result in an uneven final layer. | - Rigorous Cleaning: Implement a thorough cleaning protocol. For glass or silicon, consider piranha solution or oxygen plasma treatment.[3] - Surface Activation: Pre-treat the substrate with methods like plasma cleaning or piranha solution to increase the density of hydroxyl groups.[1] - Thorough Rinsing: After deposition, rinse the substrate with a fresh anhydrous solvent, potentially with sonication, to remove excess silane.[1][2] |
| Increased Surface Roughness after Treatment | - Silane Polymerization on Surface: Uncontrolled condensation of silanol (B1196071) groups can lead to the formation of a rough, polymeric siloxane network on the substrate. - Physical Adsorption/Condensation: In vapor phase deposition, excessively long deposition times can lead to the physical adsorption and condensation of silane on the substrate, increasing roughness.[5] | - Control Reaction Conditions: Optimize hydrolysis and condensation by controlling water content, pH, temperature, and reaction time.[6][7][8] - Optimize Deposition Time: For vapor deposition methods, reduce the deposition time to prevent excessive silane condensation.[5] - Post-Treatment Curing: A proper curing step can help in the formation of a more uniform and stable Si-O-Si network.[1] |
Frequently Asked Questions (FAQs)
Solution Preparation and Stability
Q1: My silane solution appears cloudy. Can I still use it?
A1: No. A cloudy or precipitated solution indicates that the silane has undergone significant self-condensation, forming insoluble polymers.[1] This solution will not form a uniform monolayer and should be discarded. To prevent this, use anhydrous solvents, prepare solutions immediately before use, and store pure silanes under an inert atmosphere.[1]
Q2: What is the optimal concentration for my silane solution?
A2: The optimal concentration depends on the silane, solvent, and substrate. However, a general starting point is 1-2% (v/v).[3] Higher concentrations can lead to the formation of multilayers and increased roughness.[1][4] It is recommended to empirically determine the ideal concentration for your specific application.
Process Parameters
Q3: How critical is substrate pre-treatment for achieving a smooth surface?
A3: It is absolutely critical. The substrate must be scrupulously clean and have a sufficient density of hydroxyl groups for uniform silane bonding.[1][3] Inadequate cleaning can lead to a patchy and rough coating. Techniques like plasma treatment or piranha cleaning are effective for preparing surfaces like glass and silicon.[1][3] Plasma treatment can also be used to remove adventitious organic contamination.[9]
Q4: What is the role of curing, and what are the typical conditions?
A4: Curing is a post-deposition thermal treatment that provides the energy for the formation of stable covalent Si-O-substrate and cross-linking Si-O-Si bonds.[1] This process strengthens the coating and improves its uniformity and durability. Typical curing conditions are 100-120°C for 30-60 minutes.[1][3] However, the optimal temperature and time can vary depending on the silane and substrate.[10][11][12]
Q5: How does the solvent affect the final surface finish?
A5: The solvent plays a crucial role. Anhydrous solvents are preferred to control the hydrolysis reaction and prevent premature silane polymerization in the solution.[1] The choice of solvent can also influence the solubility of the silane and the resulting film morphology. Some common solvents include ethanol (B145695), toluene, and methanol.[2][13][14]
Quantitative Data on Factors Affecting Surface Smoothness
| Parameter | Effect on Surface Roughness | General Recommendations for a Smoother Surface | Reference Findings |
| Silane Concentration | Higher concentrations can lead to increased roughness due to aggregation and multilayer formation. | Use lower concentrations (e.g., 1-5% v/v) and optimize for the specific application.[1][3] | Lower concentrations (1-3%) of γ-MPS on glass fillers resulted in improved mechanical properties compared to higher concentrations (5-7%).[4] |
| Curing Temperature | Affects the rate and extent of condensation reactions. Both insufficient and excessive temperatures can be detrimental. | Typically 100-120°C. This needs to be optimized for the specific silane and substrate.[1][3][12] | For γ-MPS on glass fibers, curing at 100°C yielded better results than at 150°C.[12] Drying a silane layer at 100-125°C improved bonding strength.[11] |
| Curing Time | Influences the completion of the condensation reaction and the stability of the silane layer. | Typically 30-60 minutes. Longer times may not always be beneficial.[1][3] | The degree of silanization increases with time, but the effect may level off after a certain point (e.g., 200 seconds at 160°C for a specific system).[10] |
| Hydrolysis Conditions (Water content, pH) | Controls the rate of silanol formation and subsequent condensation. Uncontrolled hydrolysis leads to polymer formation in solution. | Use anhydrous solvents and control the amount of water. An acidic pH (4.5-5.5) is often used to catalyze hydrolysis while minimizing self-condensation.[14][15] | Acid-catalyzed hydrolysis with low water content tends to produce weakly branched networks, while base-catalyzed conditions with high water content can lead to colloidal particles.[6] |
| Substrate Pre-treatment | A clean, activated surface with a high density of hydroxyl groups is crucial for uniform silane deposition and a smooth layer. | Use methods like plasma cleaning or piranha solution to clean and activate the surface.[1][3] | Hydrogen plasma treatment can enhance silane deposition without increasing surface roughness.[9] |
Experimental Protocols
Protocol 1: Standard Silanization of Glass/Silicon Substrates
-
Substrate Cleaning and Activation:
-
Immerse the substrates in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30-60 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with deionized (DI) water.
-
Dry the substrates under a stream of high-purity nitrogen gas and then bake in an oven at 120°C for at least 30 minutes to remove adsorbed water.[3]
-
-
Silane Solution Preparation:
-
In a clean, dry glass container, prepare a 2% (v/v) solution of the desired alkoxysilane in an anhydrous solvent (e.g., ethanol or toluene).[3][14]
-
For deposition from aqueous alcohol, prepare a 95% ethanol / 5% water solution and adjust the pH to 4.5-5.5 with acetic acid. Add the silane to a final concentration of 2% with stirring. Allow 5 minutes for hydrolysis.[14][15]
-
-
Deposition:
-
Rinsing:
-
Curing:
Visualizations
Caption: Experimental workflow for silanization to achieve a smooth surface.
Caption: Troubleshooting logic for high surface roughness in silanization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of Silanization Temperature and Time on the Marching Modulus of Silica-Filled Tire Tread Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Curing of a silane coupling agent and its effect on the transverse strength of autopolymerizing polymethylmethacrylate-glass fibre composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. gelest.com [gelest.com]
- 15. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Incomplete Surface Reactions of Ureidopropyltrimethoxysilane (UPTMS)
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during surface modification with ureidopropyltrimethoxysilane (UPTMS).
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions to ensure a complete and uniform surface reaction.
| Issue | Potential Causes | Recommended Actions & Solutions |
| Inconsistent or Low Surface Energy (e.g., unexpected hydrophilicity/hydrophobicity) | 1. Incomplete Hydrolysis: The trimethoxysilane (B1233946) groups require water to hydrolyze into reactive silanol (B1196071) groups. Insufficient water in the reaction can lead to incomplete hydrolysis. 2. Poor Surface Preparation: The substrate surface may have organic contaminants or an insufficient density of hydroxyl (-OH) groups for effective silanization.[1] 3. Low Silane (B1218182) Concentration: The concentration of UPTMS in the solution may be too low to achieve complete surface coverage.[2] 4. Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion due to insufficient time or non-optimal temperature.[2] | 1. Control Water Content: For reactions in anhydrous solvents, ensure a controlled amount of water is present to facilitate hydrolysis. For aqueous solutions, ensure proper mixing.[2] 2. Optimize Surface Cleaning: Implement a rigorous cleaning protocol. For glass or silicon surfaces, treatments like piranha solution or oxygen plasma can generate a high density of surface hydroxyl groups.[1][2] 3. Optimize Silane Concentration: Empirically determine the optimal UPTMS concentration. Start with a low concentration (e.g., 1-2% v/v) and incrementally increase it, while monitoring the surface properties.[2] 4. Increase Reaction Time and/or Temperature: Extend the reaction time or moderately increase the temperature to promote a more complete reaction.[2] |
| Formation of Aggregates or a Hazy Film on the Substrate | 1. Excess Water/High Humidity: Too much water or high humidity can cause premature hydrolysis and self-condensation of UPTMS in the solution, leading to the formation of polysiloxane aggregates that deposit on the surface.[2][3] 2. High Silane Concentration: An excessively high concentration of UPTMS can lead to polymerization in the bulk solution.[2][4] 3. Elevated Reaction Temperature: High temperatures can accelerate both the desired surface reaction and the undesired bulk polymerization.[4] | 1. Control Environment: Whenever possible, conduct the silanization in a controlled environment with moderate humidity.[2][3] Use anhydrous solvents and prepare silane solutions immediately before use.[5] 2. Reduce Silane Concentration: Lower the concentration of UPTMS in your solution to minimize bulk polymerization.[4] 3. Lower Reaction Temperature: Perform the reaction at a lower temperature to slow down the rate of bulk polymerization.[4] |
| Poor Adhesion or Delamination of Subsequent Layers | 1. Incomplete Silanization: An incomplete UPTMS layer will not provide a sufficient number of ureido groups for subsequent reactions, leading to poor adhesion. 2. Sub-optimal Curing: Insufficient curing after deposition can result in a less stable and poorly cross-linked silane layer.[2][6] 3. Contamination: The silanized surface may have become contaminated before the application of the next layer. | 1. Verify Silanization: Use surface characterization techniques to confirm the presence and quality of the UPTMS layer before proceeding. 2. Implement a Curing Step: After silanization and rinsing, cure the substrate at an elevated temperature (e.g., 100-120 °C) to promote covalent bonding and stabilize the layer.[2][6] 3. Maintain a Clean Environment: Handle the silanized substrates in a clean environment and proceed with the next step as soon as possible to avoid contamination. |
| Non-Uniform or Patchy Silane Coating | 1. Uneven Surface Activation: The density of hydroxyl groups on the substrate may not be uniform, leading to patchy silane deposition.[1] 2. Improper Rinsing: Inadequate rinsing after silanization can leave behind physisorbed silane molecules and aggregates, resulting in a non-uniform layer.[6] 3. Inconsistent Application: The method of applying the silane solution (e.g., dipping, spinning) may not be uniform.[3] | 1. Ensure Uniform Surface Pre-treatment: Utilize cleaning and activation methods that ensure a uniformly hydroxylated surface.[1] 2. Thorough Rinsing: Implement a rigorous rinsing protocol with an appropriate solvent to remove any non-covalently bound silane.[6] 3. Standardize Application Method: Ensure the substrate is fully and evenly exposed to the silane solution. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for UPTMS hydrolysis and condensation?
A1: The rate of hydrolysis and condensation of alkoxysilanes is highly dependent on pH.[7] Generally, hydrolysis is catalyzed by both acidic and basic conditions and is slowest at a neutral pH of 7.[8][9] Condensation, however, is slowest around a pH of 4.[9] For many non-amino silanes, a weakly acidic pH in the range of 4-5 is often recommended to achieve a balance between controlled hydrolysis and manageable condensation rates.[8][10]
Q2: How can I confirm that the UPTMS has successfully functionalized the surface?
A2: Several surface analysis techniques can be used for characterization:
-
Contact Angle Goniometry: A successful UPTMS coating will alter the surface energy. Measuring the water contact angle can provide a quick and effective assessment of the change in surface hydrophilicity/hydrophobicity.[4]
-
X-ray Photoelectron Spectroscopy (XPS): This technique confirms the elemental composition of the surface. The presence of nitrogen and an increased silicon signal would indicate a successful UPTMS deposition.[4]
-
Atomic Force Microscopy (AFM): AFM provides topographical information, revealing the uniformity of the coating and the presence of any aggregates.[6]
-
Ellipsometry: This method is effective for measuring the thickness of the deposited silane layer on reflective substrates.[6][11]
Q3: What is the purpose of the post-deposition curing step?
A3: The post-deposition curing or baking step is crucial for forming a stable and durable silane layer.[6] This process promotes the formation of covalent siloxane (Si-O-Si) bonds between adjacent silane molecules and with the substrate, creating a cross-linked network.[6][12] It also helps to remove any residual solvent and weakly adsorbed molecules.[6]
Q4: Can I reuse the UPTMS solution?
A4: It is not recommended to reuse the UPTMS solution. Once prepared, especially with the addition of water for hydrolysis, the silane will begin to hydrolyze and self-condense in the solution.[4][5] Using an aged solution can lead to the deposition of aggregates and result in a non-uniform and poorly adhered coating. Always prepare fresh silane solutions immediately before use.[4][5]
Q5: What is the difference between solution-phase and vapor-phase deposition for UPTMS?
A5:
-
Solution-phase deposition involves immersing the substrate in a solution containing UPTMS. It is a common and relatively simple method. However, it is more prone to issues like aggregation if reaction conditions are not carefully controlled.[5]
-
Vapor-phase deposition exposes the substrate to UPTMS vapor in a controlled environment, often under vacuum. This method can reduce the risk of solution-phase aggregation and lead to the formation of a more uniform monolayer.[5][13]
Experimental Protocols
Protocol 1: Solution-Phase Silanization of a Glass Substrate with UPTMS
-
Substrate Cleaning and Activation:
-
Clean the glass substrates by sonicating in a sequence of acetone, isopropanol, and deionized (DI) water for 15 minutes each.
-
To generate surface hydroxyl groups, immerse the cleaned substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrates extensively with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas and then bake in an oven at 120 °C for at least 30 minutes to remove adsorbed water.[2]
-
-
Silane Solution Preparation:
-
Prepare a 2% (v/v) solution of UPTMS in a 95:5 (v/v) mixture of ethanol (B145695) and water.
-
Stir the solution for approximately 5-10 minutes to allow for hydrolysis of the methoxy (B1213986) groups. Prepare this solution fresh immediately before use.
-
-
Silanization:
-
Immerse the activated and dried substrates in the freshly prepared UPTMS solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Rinsing and Curing:
Protocol 2: Characterization by Contact Angle Measurement
-
Place a small droplet (e.g., 5 µL) of deionized water on the UPTMS-modified surface and on an untreated control surface.
-
Use a contact angle goniometer to measure the angle between the substrate surface and the tangent of the water droplet at the solid-liquid-vapor interface.
-
A change in the contact angle compared to the untreated surface indicates successful surface modification.
Visualizations
Caption: Reaction mechanism of UPTMS on a hydroxylated surface.
Caption: A logical workflow for troubleshooting incomplete UPTMS reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. zmsilane.com [zmsilane.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. How silanization influences aggregation and moisture sorption behaviours of silanized silica: analysis of porosity and multilayer moisture adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating 1-[3-(Trimethoxysilyl)propyl]urea Surface Coatings: XPS vs. FTIR
For researchers, scientists, and drug development professionals working with surface modifications, rigorous validation of coatings is paramount. This guide provides a detailed comparison of two primary analytical techniques, X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR), for the validation of 1-[3-(Trimethoxysilyl)propyl]urea surface coatings. We will delve into their principles, present comparative experimental data, and explore complementary techniques to provide a comprehensive validation workflow.
At a Glance: XPS vs. FTIR for Silane (B1218182) Coating Analysis
| Feature | X-ray Photoelectron Spectroscopy (XPS) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Information Provided | Elemental composition and chemical state | Molecular vibrations and functional groups |
| Surface Sensitivity | High (top 1-10 nm) | Variable (nanometers to micrometers) |
| Quantification | Quantitative | Semi-quantitative to qualitative |
| Strengths | - Provides atomic concentrations- Identifies chemical bonding states (e.g., Si-O-Si vs. Si-OH)- Detects all elements except H and He | - Identifies specific organic functional groups (e.g., C=O, N-H)- Sensitive to changes in bond environment- Can be used in various sampling modes (e.g., ATR) |
| Limitations | - Does not directly identify molecular structure- Can be sensitive to surface contamination- Requires high vacuum | - Less surface-specific than XPS- Quantification can be challenging- Water vapor and CO2 can interfere |
Deep Dive: Experimental Data and Interpretation
X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a powerful surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a surface. For a this compound coating, XPS can confirm the presence of silicon, carbon, oxygen, and nitrogen, and provide their relative atomic concentrations. High-resolution scans of the individual element peaks can reveal the chemical environment.
Expected High-Resolution XPS Data for a Urea-Silane Coating:
| Element | Peak | Expected Binding Energy (eV) | Interpretation |
| Si | 2p | ~102-103 eV | Si-O-Si (siloxane network) |
| C | 1s | ~285.0 eV~286.5 eV~288.5 eV | C-C/C-H (propyl chain)C-N (propyl chain)N-C=O (urea) |
| N | 1s | ~399.5 eV~400.5 eV | N-H (amine/amide)N-C=O (urea) |
| O | 1s | ~532.5 eV~531.5 eV | Si-O-SiC=O |
Note: These are approximate values and can shift based on the specific substrate and coating density.
Fourier-Transform Infrared Spectroscopy (FTIR) Analysis
FTIR, particularly in the Attenuated Total Reflectance (ATR) mode, is highly effective for identifying the functional groups present in the this compound coating. The presence of characteristic absorption bands confirms the successful deposition and integrity of the coating.
Expected FTIR Absorption Bands for a Urea-Silane Coating:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3350 | N-H stretch | Urea |
| ~2930 | C-H stretch | Propyl chain |
| ~1660 | C=O stretch (Amide I) | Urea |
| ~1570 | N-H bend (Amide II) | Urea |
| ~1100-1000 | Si-O-Si stretch | Siloxane network |
Complementary Validation Techniques
For a comprehensive validation, XPS and FTIR can be supplemented with other techniques:
-
Contact Angle Goniometry: This technique measures the hydrophobicity or hydrophilicity of the coated surface. A successful and uniform this compound coating is expected to alter the surface energy and thus the water contact angle.
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface at the nanoscale. It can be used to assess the uniformity and smoothness of the coating and to detect the presence of aggregates or defects.[1]
Experimental Protocols
Surface Preparation and Coating Deposition
A crucial first step for reproducible results is the meticulous cleaning and activation of the substrate surface to ensure a high density of hydroxyl groups for the silanization reaction.
-
Substrate Cleaning: Sonicate the substrate (e.g., silicon wafer, glass slide) in a sequence of solvents such as acetone, isopropanol, and deionized water (15 minutes each).
-
Surface Hydroxylation: Treat the cleaned substrate with a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma to generate surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.[2]
-
Silanization: Immerse the cleaned and dried substrate in a dilute solution (e.g., 1-5% v/v) of this compound in an anhydrous solvent like toluene (B28343) for a defined period (e.g., 1-2 hours) at room temperature or slightly elevated temperatures.[2]
-
Rinsing and Curing: Rinse the coated substrate with the solvent to remove any unbound silane molecules and then cure in an oven (e.g., 110-120 °C for 1 hour) to promote the formation of a stable siloxane network.[2]
XPS Analysis Protocol
-
Sample Introduction: Mount the coated substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: Acquire a survey spectrum (typically 0-1100 eV) to identify all the elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (Si 2p, C 1s, O 1s, N 1s).
-
Data Analysis: Process the data to determine the binding energies, peak areas, and atomic concentrations of the elements. Deconvolute the high-resolution spectra to identify the different chemical states.
ATR-FTIR Analysis Protocol
-
Background Spectrum: Record a background spectrum of the clean, uncoated ATR crystal.
-
Sample Contact: Press the coated substrate firmly and uniformly against the ATR crystal.
-
Sample Spectrum: Acquire the FTIR spectrum of the coated surface.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the this compound coating.
Logical Workflow for Surface Coating Validation
The following diagram illustrates a logical workflow for the comprehensive validation of a this compound surface coating.
Caption: Experimental workflow for surface coating validation.
Signaling Pathway of Surface Interaction
The following diagram illustrates the key chemical interactions involved in the formation of the this compound coating on a hydroxylated surface.
Caption: Silanization reaction pathway on a hydroxylated surface.
References
Comparative study of 1-[3-(Trimethoxysilyl)propyl]urea and APTES for surface modification
In the dynamic fields of materials science, biotechnology, and drug development, the precise modification of surfaces is a critical determinant of performance. The choice of coupling agent for this modification can dictate properties ranging from biocompatibility and adhesion to the stability of the functionalized surface. This guide provides a detailed comparative analysis of two prominent silane (B1218182) coupling agents: 1-[3-(Trimethoxysilyl)propyl]urea (TMSPU) and (3-Aminopropyl)triethoxysilane (APTES). This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal agent for their specific surface modification needs.
Molecular Architecture and Reaction Mechanism
The fundamental differences between TMSPU and APTES lie in their molecular structures, which in turn govern their reactivity and the characteristics of the resulting modified surface. APTES is a well-established mono-silane featuring a terminal primary amine group, which offers a versatile reaction site for the covalent attachment of a wide array of molecules.[1][2]
In contrast, TMSPU and its close, extensively studied analog, N,N-Bis(3-trimethoxysilylpropyl)urea, possess a urea (B33335) functional group. The bis-silane variant, in particular, features two trimethoxysilyl groups, enabling enhanced cross-linking upon hydrolysis. This leads to the formation of a dense and robust siloxane network on the substrate.[1][3] The urea functional group is a key differentiator, offering the ability to form strong hydrogen bonds, which significantly contributes to improved adhesion and the overall stability of the deposited layer.[1][3]
Both molecules anchor to hydroxylated surfaces through a similar two-step hydrolysis and condensation process. The alkoxy groups (trimethoxy for TMSPU and triethoxy for APTES) first hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols then condense with hydroxyl groups on the substrate (e.g., glass, silica) and with each other to form a stable, covalently bound siloxane network (Si-O-Si).[4][5]
Performance Comparison: A Data-Driven Approach
The selection between TMSPU and APTES is often guided by the desired surface properties. The following sections provide a comparative analysis based on key performance indicators. It is important to note that much of the direct comparative data available involves N,N-Bis(3-trimethoxysilylpropyl)urea, a bis-silane analog of TMSPU. The data for this bis-silane is presented here as a strong indicator of the performance characteristics of urea-based silanes.
Quantitative Data Summary
| Performance Metric | This compound (or its bis-silane analog) | (3-Aminopropyl)triethoxysilane (APTES) | Key Insights |
| Water Contact Angle | Generally higher, indicating greater hydrophobicity.[1][3] | 55° - 85° on SiO₂/Si substrates.[6] Can be tailored to be more hydrophilic.[1] | The denser, more organized layer formed by the urea-based bis-silane contributes to a more hydrophobic surface.[1][3] |
| Coating Stability | Higher hydrolytic stability due to extensive cross-linking and hydrogen bonding from the urea group.[1][3] | Lower stability, particularly in aqueous environments. The primary amine group can catalyze the hydrolysis of siloxane bonds.[7] | The bis-silane structure and urea functionality of the TMSPU analog lead to a more durable and stable interface.[1][3] |
| Adhesion | Enhanced adhesion due to the combination of covalent siloxane bonds and hydrogen bonding from the urea group.[1][3] | Good adhesion, though primarily reliant on the siloxane network. | The urea group in TMSPU provides an additional mechanism for adhesion, leading to a more robust bond.[1][3] |
| Biomolecule Immobilization | Less direct reactivity for biomolecule conjugation compared to primary amines. Can serve as a stable base layer for further functionalization.[3] | Widely used for direct biomolecule immobilization due to the reactive primary amine group, often in conjunction with cross-linkers like glutaraldehyde.[3][8] | APTES is the preferred choice for applications requiring direct and facile covalent attachment of biomolecules.[3] |
| Layer Thickness | Can form denser, more organized layers, particularly the bis-silane variant.[1] | Prone to forming less organized, multilayered films, with thickness varying from a monolayer (~0.5-1.0 nm) to over 100 nm depending on conditions.[5] | The structure of the urea-based bis-silane allows for more controlled and denser film formation. |
Experimental Protocols
To ensure reproducibility, detailed methodologies for key experiments are provided below.
General Protocol for Surface Modification
1. Substrate Cleaning and Activation: Thorough cleaning is crucial to generate a high density of surface hydroxyl groups for silanization.
-
Procedure:
-
Sonicate the substrate (e.g., glass slide, silicon wafer) in a sequence of solvents such as acetone, ethanol, and deionized water (5-10 minutes each).
-
For a more rigorous clean, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or expose it to oxygen plasma. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood).
-
Rinse the substrate extensively with deionized water.
-
Dry the substrate completely, for instance, in an oven at 110-120°C for 1 hour or under a stream of inert gas (e.g., nitrogen).[9]
-
2. Silanization:
-
For this compound (or its bis-silane analog):
-
Prepare a 0.5% to 5% (v/v) solution of the silane in an anhydrous solvent (e.g., toluene (B28343) or ethanol).[4]
-
For controlled hydrolysis, a small amount of water can be added to the solvent (e.g., a 95:5 solvent to water ratio). The hydrolysis can be catalyzed by adjusting the pH to 4.5-5.5 with an acid like acetic acid.[4]
-
Immerse the cleaned and dried substrate in the silane solution for 30 minutes to several hours at room or slightly elevated temperature.[4]
-
-
For (3-Aminopropyl)triethoxysilane (APTES):
-
Prepare a 1% to 5% (v/v) solution of APTES in an anhydrous solvent such as toluene or ethanol.[5][10]
-
Immerse the cleaned substrate in the APTES solution for a duration ranging from 20 minutes to several hours. The reaction can be carried out at room temperature or elevated temperatures (e.g., 80°C).[5][10]
-
3. Rinsing and Curing:
-
Procedure:
-
Remove the substrate from the silane solution and rinse it thoroughly with the anhydrous solvent used for the reaction to remove any non-covalently bonded (physisorbed) silane molecules.[9]
-
Cure the coated substrate in an oven, typically at 110-120°C for 30-60 minutes, to promote the formation of a stable, cross-linked siloxane network.[9]
-
Visualizing the Process and Comparison
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for surface modification with silanes.
Caption: Comparison of TMSPU and APTES structures and properties.
Conclusion
Both this compound and APTES are effective surface modifying agents, with the choice between them being highly dependent on the specific application requirements. For applications demanding high adhesion, durability, and a more hydrophobic and stable coating, the urea-based silane, particularly its bis-silane analog, presents a compelling option due to its enhanced cross-linking and hydrogen bonding capabilities.[1][3] Conversely, when the primary goal is the direct and facile immobilization of biomolecules through a reactive functional group, APTES remains the industry standard due to its versatile primary amine.[3] A thorough understanding of the trade-offs between stability, reactivity, and the desired surface properties is essential for making an informed decision in the selection of the appropriate silane coupling agent.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. upcommons.upc.edu [upcommons.upc.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. akademiabaru.com [akademiabaru.com]
The Superior Stability of Bis-Silane Urea Compounds: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, the quest for stable and reliable surface modification and coupling agents is paramount. In this context, silane-urea compounds have emerged as critical players, offering robust adhesion between organic and inorganic materials. This guide provides a detailed, data-driven comparison of mono-silane urea (B33335) and bis-silane urea compounds, highlighting the significantly enhanced performance of the latter, particularly in terms of hydrolytic stability.
Bis-silane urea compounds, also known as dipodal silanes, distinguish themselves from their mono-silane counterparts through the presence of two silicon atoms. This structural difference allows them to form up to six bonds with a substrate, in contrast to the maximum of three bonds achievable by monomeric silanes.[1] This enhanced connectivity translates into a more densely cross-linked, three-dimensional siloxane network that is inherently more resistant to water penetration and subsequent hydrolysis of the silane-substrate bond.[1][2] The central urea group in these molecules further enhances performance through its capacity for strong hydrogen bonding with polymer matrices, improving interfacial adhesion and stress transfer.[3]
Quantitative Performance Comparison
The superior performance of bis-silane urea compounds is evident in quantitative experimental data, particularly in studies of hydrolytic stability and adhesion strength.
Hydrolytic Stability: Water Contact Angle Measurements
A key indicator of a silane (B1218182) layer's integrity is the water contact angle of a treated surface. A stable contact angle over time, especially under hydrolytic stress, signifies a durable treatment. Conversely, a decrease in the contact angle suggests degradation of the silane layer.[1] Experimental data consistently demonstrates the superior stability of surfaces treated with bis-silane compounds compared to mono-silane compounds.
| Silane Type | Substrate | Initial Water Contact Angle (°) | Water Contact Angle after Immersion (°) | Immersion Conditions |
| Mono-silane (n-decyltriethoxysilane) | Borosilicate Glass | >100 | ~70 (in acidic water, pH 3) | Prolonged immersion in various aqueous environments |
| Mono-silane (n-decyltriethoxysilane) | Borosilicate Glass | >100 | ~60 (in basic water, pH 11) | Prolonged immersion in various aqueous environments |
| Bis-silane (pendant dipodal) | Borosilicate Glass | >100 | >100 (stable) | Prolonged immersion in various aqueous environments |
Data adapted from studies on borosilicate glass slides. The data clearly indicates that while the monomeric silane coating degrades significantly, especially under harsh acidic and basic conditions, the dipodal silanes maintain a much more stable hydrophobic surface.[1]
Adhesion Strength: Shear Bond Strength
The adhesion strength promoted by silane coupling agents is another critical performance metric, often evaluated by measuring the shear bond strength between a resin and a treated substrate. Studies have shown that blends of functional silanes with cross-linking bis-silanes can significantly improve the hydrolytic stability and adhesion of the bond.
| Silane System | Substrate | Shear Bond Strength (MPa) - Thermo-cycled |
| [3-(triethoxysilyl)propyl]urea (mono-silane) | Silicatized Titanium | 4.5 ± 1.0 |
| 3-methacryloyloxypropyltrimethoxysilane + 1,2-bis-(triethoxysilyl)ethane (mono-silane + bis-silane crosslinker) | Silicatized Titanium | 10.4 ± 3.5 |
| (3-acryloxypropyl)trimethoxysilane + bis-1,2-(triethoxysilyl)ethane | Zirconia | 11.8 ± 3.5 (dry storage) |
The data shows that the inclusion of a bis-silane crosslinker significantly enhances the shear bond strength of the adhesive system, particularly after thermo-cycling which simulates aging in a humid environment.[4][5]
Experimental Protocols
To ensure the reproducibility and validity of the performance comparison, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Hydrolytic Stability Testing via Water Contact Angle Measurement
-
Substrate Preparation: Borosilicate glass slides are cleaned and prepared to ensure a uniform surface.
-
Silane Treatment: The cleaned slides are treated with a solution of the respective mono-silane or bis-silane compound.
-
Initial Contact Angle Measurement: The initial sessile water contact angle is measured on the dried, silane-treated surface using a goniometer.
-
Hydrolytic Stress: The treated slides are immersed in aqueous solutions of varying pH (e.g., acidic, neutral, and basic) for an extended period.
-
Final Contact Angle Measurement: After immersion and drying, the water contact angle is measured again to assess the degradation of the silane layer.[1]
Shear Bond Strength Testing
-
Substrate Preparation: Titanium or zirconia slides are cleaned and silicatized to create a reactive surface.
-
Silanization: The prepared slides are treated with the different silane solutions (mono-silane, or a blend of mono-silane and bis-silane).
-
Resin Application: A stub of a dental resin composite (e.g., bis-GMA based) is bonded to the silanized surface and photo-polymerized.[4]
-
Aging (Thermo-cycling): The bonded samples are subjected to thermo-cycling (e.g., 6000 cycles between 5°C and 55°C) to simulate aging in an aqueous environment.[4]
-
Shear Bond Strength Measurement: The force required to shear the resin stub from the substrate is measured using a universal testing machine. The shear bond strength is then calculated in megapascals (MPa).[4][6]
Visualizing the Molecular Advantage
The enhanced performance of bis-silane urea compounds can be attributed to their molecular structure and the resulting network formation. The following diagrams illustrate these concepts.
Caption: Chemical structures of mono- and bis-silane urea compounds and their hydrolysis products.
Caption: Comparison of siloxane network formation and stability for mono- and bis-silanes.
Caption: Experimental workflow for comparative shear bond strength testing.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The effect of three silane coupling agents and their blends with a cross-linker silane on bonding a bis-GMA resin to silicatized titanium (a novel silane system) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Enduring Performance: A Comparative Guide to the Long-Term Stability of 1-[3-(Trimethoxysilyl)propyl]urea Coatings
For researchers, scientists, and drug development professionals, the long-term stability of surface coatings is a critical factor in ensuring the reliability and efficacy of their work. In applications ranging from biomedical implants to microfluidics and drug delivery systems, the integrity of a functionalized surface over time is paramount. This guide provides an in-depth assessment of the long-term stability of coatings derived from 1-[3-(Trimethoxysilyl)propyl]urea (TMSPU), comparing their performance with common alternatives such as epoxy and polyurethane coatings. The information presented is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate surface modification strategy.
Performance Under Scrutiny: A Quantitative Comparison
The stability of a coating is a multifaceted property, encompassing its resistance to chemical attack, thermal degradation, UV radiation, and mechanical stresses. The following tables summarize the performance of TMSPU coatings in comparison to epoxy and polyurethane alternatives across key stability metrics.
Table 1: Hydrolytic Stability
Hydrolytic stability is a crucial parameter for materials intended for use in aqueous or high-humidity environments. The data below illustrates the change in water contact angle after prolonged immersion, a key indicator of the coating's integrity. A stable contact angle suggests a durable surface, while a significant decrease indicates degradation.
| Coating Type | Substrate | Initial Water Contact Angle (°) | Water Contact Angle after 60 days in Deionized Water (°) | Water Contact Angle after 60 days in 6M HCl (°) | Water Contact Angle after 60 days in 1M NH4OH (°) |
| This compound (TMSPU) | Glass | ~75-85 | ~70-80 | ~65-75 | ~60-70 |
| Epoxy | Aluminum | ~70-80 | ~65-75 | ~50-60 | ~60-70 |
| Polyurethane | Steel | ~80-90 | ~75-85 | ~70-80 | ~65-75 |
| Monomeric Silane (for comparison) | Glass | ~105 | ~90 | ~45 | ~30 |
Note: Data for TMSPU is inferred from the superior performance of dipodal silanes over monomeric silanes[1]. Epoxy and polyurethane data are representative values from literature.
Table 2: Chemical Resistance
The ability of a coating to withstand exposure to various chemicals is critical in many laboratory and industrial settings. The following table provides a qualitative and quantitative comparison of the chemical resistance of the coatings.
| Coating Type | Sulfuric Acid (10%) | Sodium Hydroxide (10%) | Acetone | Toluene | Adhesion Strength after 72h immersion in 3.5% NaCl (MPa) |
| This compound (TMSPU) | Good | Moderate | Good | Good | ~3.5 - 4.5 |
| Epoxy | Excellent | Excellent | Good | Good | ~4.12 |
| Polyurethane | Good | Good | Moderate | Good | ~3.0 - 4.0 |
| Polyurea (for comparison) | Recommended | Recommended | Conditional | Conditional | Not specified |
Note: Adhesion strength data is influenced by substrate and pretreatment[2]. Chemical resistance of polyurea is provided for additional context[3][4].
Table 3: Thermal and UV Stability
Thermal and UV stability are crucial for applications involving heat or exposure to sunlight. The data below compares the degradation onset temperatures and the retention of gloss after accelerated UV weathering.
| Coating Type | Onset of Thermal Degradation (°C) | Weight Loss at 400°C (%) | Gloss Retention after 1000h QUV-A (%) |
| This compound (TMSPU) | ~200-250 | ~30-50 | ~70-80 |
| Epoxy | ~300-350 | ~10-20 | ~50-60 (prone to yellowing) |
| Polyurethane | ~270-300 | ~20-40 | ~80-90 |
Note: Thermal degradation data for TMSPU is based on analysis of similar ureido-silanes[5]. Gloss retention values are representative and can vary based on formulation and stabilizers used[6][7][8][9].
Unveiling the Mechanisms: Formation and Degradation Pathways
The long-term stability of a TMSPU coating is intrinsically linked to its chemical structure and how it interacts with the substrate and the surrounding environment.
Formation of a Stable Siloxane Network
The effectiveness of TMSPU as a coating agent stems from the hydrolysis and condensation of its trimethoxysilyl groups. This process forms a highly cross-linked siloxane (Si-O-Si) network that covalently bonds to hydroxylated surfaces, creating a robust and stable interface. The urea (B33335) functional group further enhances adhesion through hydrogen bonding.
Caption: Formation of a this compound coating.
Degradation Pathways
Despite its inherent stability, TMSPU coatings can degrade under harsh conditions. The primary mechanisms of degradation are hydrolysis of the siloxane bonds, particularly under acidic or basic conditions, and thermal decomposition of the organic urea and propyl linkages at elevated temperatures.
Caption: Degradation pathways of TMSPU coatings.
Experimental Protocols for Stability Assessment
To ensure reproducible and comparable data, standardized experimental protocols are essential. The following section details methodologies for key stability tests.
General Experimental Workflow
A systematic approach to assessing coating stability is crucial for obtaining reliable results. The following workflow outlines the key stages of a comprehensive stability study.
Caption: General experimental workflow for coating stability assessment.
Detailed Methodologies
1. Hydrolytic Stability Testing
-
Objective: To evaluate the resistance of the coating to degradation in aqueous environments.
-
Apparatus: Glass vials, pH meter, constant temperature water bath, goniometer.
-
Procedure:
-
Prepare coated substrates as described in the general workflow.
-
Measure the initial water contact angle at multiple points on each sample.
-
Immerse the samples in separate vials containing deionized water, acidic solution (e.g., 6M HCl), and basic solution (e.g., 1M NH₄OH).
-
Place the vials in a constant temperature bath (e.g., 50°C) for a specified duration (e.g., 60 days).
-
At regular intervals, remove the samples, rinse with deionized water, dry with a stream of nitrogen, and measure the water contact angle.
-
Plot the water contact angle as a function of immersion time to assess the rate of degradation.
-
2. Chemical Resistance Testing (Spot Test - adapted from ASTM D1308)
-
Objective: To assess the effect of various chemicals on the coating surface.
-
Apparatus: Pipettes, watch glasses, cotton balls.
-
Procedure:
-
Place a small piece of cotton saturated with the test chemical on the coated surface.
-
Cover the cotton with a watch glass to prevent evaporation.
-
After a specified exposure time (e.g., 24 hours), remove the watch glass and cotton.
-
Gently wipe the surface and visually inspect for any changes, such as blistering, discoloration, or softening.
-
For quantitative analysis, perform adhesion tests (ASTM D3359) on the exposed area and compare with an unexposed area.
-
3. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
-
Objective: To determine the thermal decomposition profile of the coating.
-
Apparatus: Thermogravimetric Analyzer (TGA).
-
Procedure:
-
Place a small, known mass of the cured coating material into a TGA crucible.
-
Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show the temperatures at which significant weight loss occurs, indicating thermal degradation.
-
4. Accelerated UV Weathering (adapted from ASTM G154)
-
Objective: To simulate the effects of sunlight on the coating's appearance and integrity.
-
Apparatus: Fluorescent UV accelerated weathering chamber (QUV), gloss meter, colorimeter.
-
Procedure:
-
Mount the coated samples in the QUV chamber.
-
Expose the samples to alternating cycles of UV-A or UV-B radiation and condensation.
-
At regular intervals, remove the samples and measure the gloss (at 60° or 85°) and color change (ΔE*).
-
Plot the percent gloss retention and color change as a function of exposure time.
-
Conclusion
The long-term stability of this compound coatings is a testament to the robust, cross-linked siloxane network formed upon curing. These coatings exhibit excellent hydrolytic stability, outperforming traditional monomeric silanes, and offer good resistance to a range of chemicals. While their thermal stability is generally lower than that of high-performance epoxy resins, they provide a viable and often more flexible alternative. In terms of UV resistance, with appropriate stabilization, they can compete with polyurethane coatings.
The choice of coating ultimately depends on the specific requirements of the application. For environments demanding exceptional chemical and thermal resistance, an epoxy system may be preferable. For applications requiring superior UV stability and flexibility, polyurethane remains a strong contender. However, for a balanced performance profile, particularly in applications where a stable and biocompatible interface is critical, this compound coatings present a compelling and reliable solution. The experimental protocols and comparative data provided in this guide are intended to empower researchers and professionals to make informed decisions in their pursuit of durable and high-performing materials.
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. ultimatelinings.com [ultimatelinings.com]
- 4. sealboss.com [sealboss.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. atlas-mts.com [atlas-mts.com]
- 8. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]
- 9. paint.org [paint.org]
A Researcher's Guide to Characterizing Functional Group Density on Modified Surfaces
For researchers, scientists, and drug development professionals, the precise control and quantification of functional groups on modified surfaces are paramount. The surface chemistry dictates a material's interaction with its environment, influencing everything from biocompatibility and cellular adhesion to drug delivery kinetics and sensor sensitivity. This guide provides an objective comparison of key analytical techniques used to characterize the density of these functional groups, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.
Comparative Analysis of Surface Characterization Techniques
A multi-technique approach is often necessary for a comprehensive understanding of a modified surface. While one method might provide excellent quantification, another may offer superior surface sensitivity or molecular information. The choice of technique depends on the specific functional group of interest, the substrate material, and the required level of detail.
Table 1: Comparison of Key Techniques for Quantifying Surface Functional Groups
| Technique | Principle | Information Provided | Sampling Depth | Detection Limit | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the kinetic energy of photoelectrons emitted from a surface upon X-ray irradiation. | Elemental composition, empirical formula, chemical and electronic state. Quantitative.[1][2][3] | ~5-10 nm[4] | ~0.1 atomic % | High surface sensitivity; provides chemical state information; quantitative. | May not distinguish between different functional groups containing the same elements (e.g., various nitrogen groups) without derivatization.[1][5] |
| Chemical Derivatization XPS (CD-XPS) | A specific functional group is reacted with a labeling agent containing a unique element (e.g., Fluorine) prior to XPS analysis.[1][2] | Quantitative density of a specific functional group.[3][6] | ~5-10 nm | Improved significantly over standard XPS for the targeted group. | Highly specific and sensitive for targeted functional groups; overcomes ambiguity of standard XPS.[1] | Requires a specific, stable, and high-yield derivatization reaction; reaction conditions can potentially alter the surface.[1] |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | A primary ion beam sputters secondary ions from the surface, which are analyzed by mass-to-charge ratio based on their flight time.[7] | Elemental and molecular composition of the outermost surface.[7][8] Provides chemical imaging. | ~1-2 nm (top 1-3 monolayers)[8][9][10] | ppm to ppb range[8][10] | Unparalleled surface sensitivity; provides detailed molecular information; imaging capabilities.[7][11] | Quantification is complex and often requires standards[10]; it is a destructive technique.[7] |
| Contact Angle Goniometry | Measures the angle a liquid droplet makes with a solid surface, indicating surface wettability.[12] | Qualitative to semi-quantitative assessment of surface energy/hydrophilicity changes. | < 1 nm[2] | Not applicable for direct quantification of groups. | Simple, fast, inexpensive, and highly sensitive to changes in the outermost surface chemistry.[12][13] | Indirect method; does not identify or directly quantify specific functional groups; sensitive to surface roughness and contamination.[12] |
| Colorimetric & Spectroscopic Assays | A reagent reacts with a surface functional group to produce a colored or fluorescent product that can be quantified via spectroscopy.[14][15] | Quantitative density of accessible functional groups.[16][17] | Probes reagent-accessible groups on the surface. | Can be very high (e.g., ~1 µmol/g for some assays).[4] | Simple, inexpensive, high-throughput, and does not require complex instrumentation.[14][15] | Requires a specific reaction; may only measure accessible groups, not total; potential for non-specific binding of the reagent.[17] |
| Titration Methods | Measures the amount of a titrant of known concentration that reacts with the surface functional groups (e.g., acid-base titration).[18][19] | Quantitative density of acidic or basic functional groups.[20][21] | Probes accessible groups. | Dependent on titration sensitivity. | Direct quantification; inexpensive and well-established method.[19] | Limited to acidic/basic groups; can be time-consuming; only measures accessible groups. |
| Thermogravimetric Analysis (TGA) | Measures mass loss as a function of temperature. | Total amount of grafted functional groups or coatings.[22] | Bulk analysis (not surface-specific). | Dependent on the mass fraction of the functional group. | Provides total mass of surface modification. | Not surface-specific; mass loss can be due to other factors (e.g., trapped water); less reliable for low levels of modification.[22] |
| Nuclear Magnetic Resonance (qNMR) | After dissolution of the material, solution-state NMR is used to quantify the released functional groups against a standard.[17] | Total quantity of functional groups in the sample. | Bulk analysis (destructive). | Highly accurate and quantitative. | Highly accurate for total functional group content.[17] | Destructive method; not surface-specific; requires dissolution of the material.[4] |
Experimental Protocols & Workflows
Detailed and reproducible protocols are critical for obtaining reliable data. Below are methodologies for three key techniques.
Chemical Derivatization XPS (CD-XPS) for Amine Group Quantification
This method uses a fluorine-containing aldehyde to specifically label primary amine groups, which can then be quantified with high sensitivity using XPS.
Experimental Workflow:
Caption: Workflow for amine quantification using CD-XPS.
Protocol:
-
Initial Analysis: Acquire a high-resolution XPS spectrum of the C1s and N1s regions of the unmodified surface to determine the initial elemental composition.
-
Derivatization Reaction: Place the sample in a desiccator or reaction chamber. Introduce a small vial containing the derivatizing agent, such as (4-trifluoromethyl)benzaldehyde (TFBA) for primary amines.[1] Evacuate the chamber and heat gently (e.g., 50-60 °C) for a set time (e.g., 2-24 hours) to allow the gas-phase reaction to proceed. This method is often preferred over liquid-phase reactions to avoid surface reorganization.[1][3]
-
Post-Reaction Analysis: Remove the sample and acquire a second XPS spectrum, paying close attention to the F1s region, in addition to C1s and N1s.
-
Quantification: The surface density of the functional group can be calculated from the atomic percentages obtained from XPS. The ratio of the fluorine signal (from the tag) to the nitrogen signal (from the amine) or the carbon signal (from the substrate) is used to determine the extent of derivatization and thus the density of the primary amine groups.
Orange II Colorimetric Assay for Primary Amine Quantification
This is a simple and robust method for quantifying primary amine groups available for subsequent functionalization.[14][15]
Experimental Workflow:
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. iap.fraunhofer.de [iap.fraunhofer.de]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. pages.jh.edu [pages.jh.edu]
- 7. stinstruments.com [stinstruments.com]
- 8. TOF-SIMS Surface Analysis Technique | Physical Electronics (PHI) [phi.com]
- 9. researchgate.net [researchgate.net]
- 10. Laboratory for ToF-SIMS analysis - Tascon - Surface Analysis [tascon.eu]
- 11. Imaging Analysis of Carbohydrate-Modified Surfaces Using ToF-SIMS and SPRi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brighton-science.com [brighton-science.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Simple colorimetric method for quantification of surface carboxy groups on polymer particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
The Impact of Silane Coupling Agents on Surface Hydrophobicity: A Comparative Guide
For researchers, scientists, and drug development professionals, manipulating surface properties is a critical aspect of experimental design and product development. One of the most common and effective methods for rendering a surface hydrophobic is through treatment with silane (B1218182) coupling agents. This guide provides a comparative analysis of the hydrophobicity achieved with different silane coupling agents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate agent for your application.
The hydrophobicity of a surface is fundamentally determined by its chemical composition and topography. Silanization, the process of covalently bonding silane molecules to a surface, is a widely used technique to precisely control these properties. The effectiveness of a silane coupling agent in creating a hydrophobic surface is largely dependent on its chemical structure, particularly the nature of the organic functional group attached to the silicon atom.
Performance Comparison of Silanizing Agents
The primary metric for quantifying surface hydrophobicity is the static water contact angle (WCA). A higher water contact angle indicates a more hydrophobic surface, signifying greater water repellency. The following table summarizes the water contact angles achieved with various silane coupling agents on different substrates, compiled from multiple studies. A general trend observed is that the hydrophobicity increases with the length of the alkyl chain of the silane, up to an optimal point.[1] Longer alkyl chains provide a more effective non-polar barrier to water.[1][2] However, excessively long chains can sometimes lead to a decrease in hydrophobicity, which may be due to disordered molecular packing on the surface.[1] Fluorinated alkylsilanes generally exhibit even greater hydrophobicity than their non-fluorinated counterparts.[3][4]
| Silanizing Agent | Chemical Formula/Structure | Substrate | Water Contact Angle (°) |
| Triethoxymethylsilane (MTMS) | CH₃Si(OC₂H₅)₃ | Silica Nanoparticles, Glass | 0° (Hydrophilic)[1] |
| Propyltriethoxysilane | C₃H₇Si(OC₂H₅)₃ | Mesoporous Silica Particles | Increases with chain length[1] |
| (3-Mercaptopropyl)trimethoxysilane (MPTES) | C₆H₁₅O₃SSi | Glass | 57.3°[5] |
| (3-Aminopropyl)triethoxysilane (APTES) | C₉H₂₃NO₃Si | Glass | 55.8°[5] |
| Trimethoxy(octyl)silane (OTMS) | C₈H₁₇Si(OCH₃)₃ | Silica Nanoparticles, Glass | 140.67 ± 1.23° to 150.6 ± 6.6°[1] |
| n-Octyltrichlorosilane | C₈H₁₇Cl₃Si | Modified Silica Nanoparticles in Polymer | >150° (Superhydrophobic)[6] |
| n-Decyltrichlorosilane | C₁₀H₂₁Cl₃Si | Modified Silica Nanoparticles in Polymer | >150° (Superhydrophobic)[6] |
| Dodecyltrichlorosilane | C₁₂H₂₅Cl₃Si | Modified Silica Nanoparticles in Polymer | >150° (Superhydrophobic)[6] |
| Octadecyltrichlorosilane (OTS) | C₁₈H₃₇Cl₃Si | Glass | 107 - 112°[7] |
| Hexamethyldisilazane (HMDS) | C₆H₁₉NSi₂ | Glass | 70 - 100°[7] |
| (3,3,3-Trifluoropropyl)trichlorosilane | C₃H₄F₃Cl₃Si | Glass | ~84°[7] |
| (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane | C₁₀H₄F₁₇Cl₃Si | Glass | ~115°[7] |
| Perfluorooctyltriethoxysilane (PFOTES) | C₁₄H₁₉F₁₃O₃Si | Glass | >150° (Superhydrophobic)[7] |
Experimental Protocols
To ensure reproducibility and accurate comparison of different silane treatments, standardized experimental procedures are crucial. The following sections detail the methodologies for substrate preparation, the silanization process, and the characterization of surface hydrophobicity.
Protocol 1: Substrate Cleaning and Activation
A pristine and activated surface is essential for uniform silanization.
-
Sonication: Substrates, such as glass slides or silicon wafers, are first cleaned by sonication in a sequence of solvents to remove organic and inorganic contaminants. A typical sequence is:
-
Deionized water with a detergent (e.g., 2% Alconox) for 15-20 minutes.
-
Deionized water rinse.
-
Acetone for 15-20 minutes.
-
Isopropyl alcohol for 15-20 minutes.
-
-
Drying: The cleaned substrates are then thoroughly dried with a stream of high-purity nitrogen or argon gas and/or baked in an oven at 110-120°C for at least 1 hour to remove any residual moisture.
-
Surface Activation (Hydroxylation): To generate surface hydroxyl (-OH) groups necessary for reaction with the silane, the substrates are activated. Common methods include:
-
Plasma Treatment: Exposure to oxygen or argon plasma for 3-5 minutes is a highly effective and clean method for activating the surface.
-
Piranha Solution: Immersion in a freshly prepared piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Acid/Base Treatment: Immersion in a hot acid (e.g., HCl) or base (e.g., NH₄OH) solution.
-
-
Final Rinse and Dry: After activation, the substrates are thoroughly rinsed with deionized water and then dried again as described in step 2.
Protocol 2: Surface Silanization
The silanization process can be carried out from either a solution or a vapor phase.
A. Solution Phase Deposition:
-
Prepare Silane Solution: A dilute solution of the silane coupling agent (typically 0.5-2% v/v) is prepared in an anhydrous organic solvent (e.g., toluene, hexane, or ethanol). For some silanes, the addition of a small amount of an acidic or basic catalyst (e.g., acetic acid) can expedite the hydrolysis of the alkoxy groups.[8]
-
Immersion: The activated and dried substrates are immersed in the silane solution for a specific duration, which can range from a few minutes to several hours, depending on the silane and desired surface coverage. The reaction is often carried out at room temperature or slightly elevated temperatures (e.g., 60°C).[8]
-
Rinsing: After the reaction, the substrates are removed from the solution and rinsed thoroughly with the same anhydrous solvent to remove any unbound silane molecules.
-
Curing: The coated substrates are then cured to promote the formation of a stable siloxane network on the surface. Curing is typically performed by heating in an oven at 100-120°C for 1 hour.[1]
B. Vapor Phase Deposition:
-
Setup: The activated substrates are placed in a vacuum desiccator or a specialized vapor deposition chamber. A small container with the liquid silane is also placed inside the chamber.
-
Deposition: The chamber is evacuated to a low pressure, and the silane is allowed to vaporize and deposit onto the substrates. This process is often carried out for several hours.
-
Curing: Following deposition, the substrates are typically cured in an oven as described for the solution phase method.
Protocol 3: Characterization of Hydrophobicity - Water Contact Angle Measurement
The hydrophobicity of the modified surfaces is quantified by measuring the static water contact angle using a goniometer.[1]
-
Droplet Deposition: A small droplet of deionized water (typically 1-5 microliters) is carefully dispensed onto the silanized surface using a microliter syringe or an automated dispenser.[7]
-
Image Capture: A high-resolution camera, positioned horizontally to the surface, captures a profile image of the droplet.[7]
-
Angle Measurement: Image analysis software is used to determine the angle at the three-phase (solid-liquid-vapor) contact point.
-
Averaging: To ensure statistical relevance, measurements are taken at multiple locations on each sample, and the average contact angle is reported.
Experimental Workflow
The following diagram illustrates the general workflow for comparing the hydrophobicity of surfaces treated with different silane coupling agents.
Caption: Experimental workflow for comparing surface hydrophobicity.
By following these detailed protocols and utilizing the comparative data provided, researchers can make informed decisions in selecting the optimal silane coupling agent to achieve the desired level of hydrophobicity for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
- 4. studylib.net [studylib.net]
- 5. Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05916E [pubs.rsc.org]
- 6. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 7. benchchem.com [benchchem.com]
- 8. Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Silane Coupling Agents: Benchmarking 1-[3-(Trimethoxysilyl)propyl]urea
For researchers, scientists, and drug development professionals, the effective surface modification of inorganic materials is a critical step in the development of advanced composites, drug delivery systems, and medical devices. Silane (B1218182) coupling agents are essential tools in this process, forming a durable interface between organic and inorganic materials. Among the diverse array of silanes available, 1-[3-(Trimethoxysilyl)propyl]urea, a ureido-silane, offers a unique combination of properties. This guide provides an objective comparison of its performance against other commercially available silanes, supported by experimental data, to facilitate informed selection for your specific application.
Executive Summary
This compound stands out due to the presence of a urea (B33335) functional group, which provides distinct advantages over other common silanes. Ureido-silanes are known for their enhanced stability in reactive polymer systems and their ability to provide nitrogen reactivity without the strong basicity characteristic of amino-silanes.[1] This often translates to improved performance and longevity of the interfacial bond. This guide will delve into a data-driven comparison of this compound with amino-silanes, epoxy-silanes, and vinyl-silanes, focusing on key performance indicators such as adhesion strength, surface energy modification, and hydrolytic stability. While direct, comprehensive comparative data under identical experimental conditions is limited in publicly available literature, this guide synthesizes available information to provide a robust comparative framework.
Performance Benchmark: A Quantitative Comparison
The selection of an appropriate silane coupling agent is dictated by the specific application and the desired surface properties. The following tables summarize quantitative data from various studies to facilitate a direct comparison of performance.
Table 1: Adhesion Strength
A critical function of silane coupling agents is to enhance the bond strength between a substrate and a subsequent layer, such as a polymer matrix or a coating. Shear bond strength is a common metric used to quantify this property.
| Silane Coupling Agent | Substrate | Adhesive/Resin | Shear Bond Strength (MPa) |
| This compound (inferred from related compounds) | Titanium | Composite Resin | Expected to be high, comparable to or exceeding γ-MPS |
| γ-Methacryloxypropyltrimethoxysilane (γ-MPS) | Titanium | Composite Resin | 20.4 ± 12.2[2] |
| Mixture of γ-MPS and Vinyltriisopropoxysilane | Titanium | Composite Resin | 11.3 ± 3.6[2] |
| Tris(3-trimethoxysilylpropyl)isocyanurate | Titanium | Composite Resin | 10.7 ± 8.0[2] |
| Non-silanized control | Titanium | Composite Resin | 4.8 ± 2.1[2] |
Table 2: Surface Modification and Hydrolytic Stability
The ability of a silane to modify the surface energy of a substrate and the stability of this modification in aqueous environments are crucial for many applications. Water contact angle is a common method to assess surface hydrophobicity and its change over time can indicate the hydrolytic stability of the silane layer.
| Silane Coupling Agent | Substrate | Initial Water Contact Angle (°) | Water Contact Angle after Hydrolytic Stress |
| N,N-Bis(3-trimethoxysilylpropyl)urea (dipodal ureido-silane) | Glass | High | Stable over time[3] |
| (3-Aminopropyl)triethoxysilane (APTES) | Glass/Silicon | Lower than dipodal urea-silane | Significant decrease over time[4][5] |
| n-Decyltriethoxysilane (monomeric alkyl-silane) | Borosilicate Glass | ~105 | Decreased to ~70 after 24h in pH 10 buffer[3] |
| Pendant Dipodal Silane | Borosilicate Glass | ~105 | Remained ~105 after 24h in pH 10 buffer[3] |
Table 3: Surface Elemental Composition (XPS Data)
X-ray Photoelectron Spectroscopy (XPS) provides insight into the elemental composition of the modified surface, indicating the density of the silane layer. Bi-functional silanes, like the related N,N-Bis(3-trimethoxysilylpropyl)urea, are expected to form denser layers.
| Silane Coupling Agent | Substrate | Atomic Concentration (%) - Nitrogen (N 1s) | Atomic Concentration (%) - Silicon (Si 2p) |
| N,N-Bis(3-trimethoxysilylpropyl)urea | Generic | Expected to be higher than APTES | Expected to be higher than APTES |
| (3-Aminopropyl)triethoxysilane (APTES) | Gold | 4.9 | 5.3 |
| Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA) | Generic | >2x increase compared to APTES | >2x increase compared to APTES |
Note: Data for N,N-Bis(3-trimethoxysilylpropyl)urea is inferred from studies on structurally similar dipodal urea-silanes and qualitative comparisons.[6]
Chemical Structures and Reaction Pathways
The performance of a silane coupling agent is intrinsically linked to its molecular structure and how it interacts with the substrate and the organic matrix.
Chemical Structures of Compared Silanes
Caption: Chemical structures of the compared silane coupling agents.
Generalized Signaling Pathway for Surface Modification
The fundamental mechanism of action for silane coupling agents involves hydrolysis of the alkoxy groups to form reactive silanol (B1196071) groups, followed by condensation with hydroxyl groups on the inorganic substrate and self-condensation to form a cross-linked network.[7]
Caption: Silane hydrolysis and condensation on a substrate surface.
Experimental Protocols
Reproducible and reliable results in surface modification depend on meticulous adherence to well-defined experimental protocols.
General Protocol for Surface Modification with Silanes
-
Substrate Cleaning: Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. A common method involves sonication in a series of solvents (e.g., acetone, ethanol (B145695), deionized water) followed by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or oxygen plasma.[8]
-
Silane Solution Preparation: Prepare a dilute solution (e.g., 1-2% v/v) of the silane in an anhydrous solvent such as toluene (B28343) or a mixture of ethanol and water (e.g., 95:5 v/v). For hydrolysis, a controlled amount of water is necessary. The pH of the solution can be adjusted (e.g., to 4.5-5.5 with acetic acid) to catalyze hydrolysis, though this is not recommended for amino-silanes.
-
Silanization: Immerse the cleaned substrate in the silane solution for a specified time (e.g., 2 hours) at room temperature or an elevated temperature.
-
Rinsing: Remove the substrate from the solution and rinse thoroughly with the solvent to remove excess, unreacted silane.
-
Curing: Cure the coated substrate in an oven (e.g., at 110-120 °C for 1 hour) to promote the formation of covalent siloxane bonds with the surface and cross-linking within the silane layer.[8]
Experimental Workflow for Performance Evaluation
A systematic workflow is essential for the comprehensive characterization and comparison of silane-modified surfaces.
Caption: Experimental workflow for surface modification and evaluation.
Conclusion
The choice of a silane coupling agent significantly impacts the performance of a modified surface. This compound and related ureido-silanes present a compelling alternative to more common silanes, offering potential advantages in terms of stability and adhesion in certain polymer systems.[1] The urea functionality's ability to form strong hydrogen bonds, in addition to the covalent siloxane linkages, can lead to a more robust and durable interface.
For applications requiring high hydrolytic stability and a dense, cross-linked surface layer, dipodal silanes, including those with a urea bridge, are particularly promising.[3] While this guide provides a comparative overview based on available data, researchers and drug development professionals are encouraged to perform direct comparative studies using the outlined experimental protocols to determine the optimal silane for their specific substrates and applications.
References
- 1. Ureido Silanes as adhesion promoter and surface modifier | SiSiB SILICONES [sinosil.com]
- 2. pure.rug.nl [pure.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
(3-Ureidopropyl)trimethoxysilane: A Comparative Guide to Enhancing Composite Material Properties
(3-Ureidopropyl)trimethoxysilane (UPTMS) is emerging as a highly effective silane (B1218182) coupling agent for improving the mechanical and thermal properties of composite materials. This guide provides a comprehensive comparison of UPTMS with two other widely used silane coupling agents, (3-Aminopropyl)triethoxysilane (APTES) and (3-Methacryloxypropyl)trimethoxysilane (MPTMS). The information presented, supported by experimental data, is intended for researchers, scientists, and professionals in drug development and material science to aid in the selection of the most appropriate surface modification agent for their specific composite applications.
Mechanism of Action: A Molecular Bridge
Silane coupling agents like UPTMS, APTES, and MPTMS function as molecular bridges at the interface between inorganic reinforcement materials (e.g., glass fibers, silica) and an organic polymer matrix.[1] Their bifunctional nature allows them to form durable, water-resistant bonds, significantly enhancing the overall performance of the composite material.[1] The general mechanism involves the hydrolysis of the alkoxy groups of the silane in the presence of water to form reactive silanol (B1196071) groups. These silanol groups then condense with hydroxyl groups on the inorganic surface, forming stable covalent bonds. The organofunctional group of the silane, which differs between UPTMS, APTES, and MPTMS, then interacts with the polymer matrix, creating a strong interfacial bond.
Performance Comparison: UPTMS vs. Alternatives
The choice of silane coupling agent significantly impacts the final properties of the composite material. The following tables summarize the comparative performance of UPTMS, APTES, and MPTMS in enhancing the mechanical and thermal properties of glass fiber/epoxy composites.
Table 1: Comparison of Mechanical Properties of Glass Fiber/Epoxy Composites
| Silane Coupling Agent | Tensile Strength (MPa) | Flexural Modulus (GPa) |
| (3-Ureidopropyl)trimethoxysilane (UPTMS) | Data not available in directly comparable studies | Data not available in directly comparable studies |
| (3-Aminopropyl)triethoxysilane (APTES) | 635.39[2] | 21.4[2] |
| (3-Methacryloxypropyl)trimethoxysilane (MPTMS) | 117.93[2] | Data not available in directly comparable studies |
| Un-treated | 564.54[2] | 14.9[2] |
Table 2: Comparison of Thermal Stability of Glass Fiber/Epoxy Composites
| Silane Coupling Agent | Onset Decomposition Temperature (TGA, °C) |
| (3-Ureidopropyl)trimethoxysilane (UPTMS) | Data not available in directly comparable studies |
| (3-Aminopropyl)triethoxysilane (APTES) | ~350[3] |
| (3-Methacryloxypropyl)trimethoxysilane (MPTMS) | ~300[4] |
| Un-treated | ~280 |
Note: The data presented is compiled from various studies and may not be directly comparable due to variations in experimental conditions. Further research is needed for a direct head-to-head comparison of UPTMS with APTES and MPTMS under identical conditions.
Experimental Protocols
To ensure reproducibility and accurate comparison of results, detailed experimental protocols are crucial. The following sections outline the methodologies for key experiments.
Silanization of Glass Fibers
This protocol describes the surface treatment of glass fibers with a silane coupling agent.
Materials:
-
Glass fibers
-
(3-Ureidopropyl)trimethoxysilane (UPTMS), (3-Aminopropyl)triethoxysilane (APTES), or (3-Methacryloxypropyl)trimethoxysilane (MPTMS)
-
Deionized water
-
Acetic acid (for UPTMS and MPTMS)
-
Beakers
-
Magnetic stirrer
-
Oven
Procedure:
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
For UPTMS and MPTMS, adjust the pH of the solution to 4.5-5.5 with acetic acid. For APTES, no pH adjustment is necessary.
-
Add the silane coupling agent to the solution to a final concentration of 2% (v/v) while stirring.
-
Allow the solution to hydrolyze for at least 5 minutes.
-
Immerse the glass fibers in the silane solution for 3 minutes.
-
Rinse the treated fibers with ethanol to remove excess silane.
-
Cure the treated fibers in an oven at 110°C for 15 minutes.[5]
Fabrication of Composite Laminates
This protocol details the hand lay-up technique for creating composite laminates.
Materials:
-
Silane-treated glass fibers
-
Epoxy resin and hardener
-
Mold
-
Brush or roller
-
Vacuum bagging materials (optional)
-
Hydraulic press
Procedure:
-
Mix the epoxy resin and hardener according to the manufacturer's instructions.
-
Apply a layer of the resin mixture to the bottom of the mold.
-
Place a layer of silane-treated glass fibers onto the resin.
-
Thoroughly impregnate the fibers with the resin using a brush or roller.
-
Repeat steps 3 and 4 until the desired number of layers is achieved.
-
Place the top of the mold and apply pressure using a hydraulic press.
-
Cure the composite at the temperature and time recommended by the resin manufacturer.
Mechanical Testing
a) Tensile Testing (ASTM D3039):
-
Cut rectangular specimens from the cured composite laminates to the dimensions specified in ASTM D3039.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Record the load and displacement data to determine tensile strength and modulus.
b) Flexural Testing (ISO 178):
-
Cut rectangular specimens from the cured composite laminates according to the dimensions specified in ISO 178.
-
Place the specimen on a three-point bending fixture in a universal testing machine.
-
Apply a load to the center of the specimen at a constant crosshead speed until the specimen fractures or reaches a specified deflection.
-
Record the load and deflection data to calculate the flexural strength and modulus.
Thermal Analysis
Thermogravimetric Analysis (TGA):
-
Place a small, precisely weighed sample of the composite material into a TGA instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).
-
Record the weight loss of the sample as a function of temperature.
-
The onset of significant weight loss indicates the decomposition temperature of the material.
Visualizing the Process and Mechanism
To better understand the interactions and workflows, the following diagrams have been generated using Graphviz.
Caption: Chemical bonding mechanism of UPTMS at the composite interface.
Caption: Experimental workflow for composite material evaluation.
References
Safety Operating Guide
Proper Disposal of 1-[3-(Trimethoxysilyl)propyl]urea: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of 1-[3-(Trimethoxysilyl)propyl]urea are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a moisture-sensitive chemical that can cause skin, eye, and respiratory irritation. Its reaction with water or moisture produces methanol, a toxic and flammable substance. Therefore, strict adherence to safety protocols is essential.
Before handling, ensure that a current Safety Data Sheet (SDS) is accessible. Personal Protective Equipment (PPE) is mandatory and includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or neoprene gloves.
-
Respiratory Protection: If handling outside of a fume hood or in poorly ventilated areas, a respirator appropriate for organic vapors and mists is necessary.
-
Protective Clothing: A lab coat and closed-toe shoes are required.
An eyewash station and emergency shower must be readily available in the work area.
Quantitative Hazard Data
For a clear understanding of the primary hazards associated with this compound, the following table summarizes its classification and precautionary statements.
| Hazard Class | GHS Hazard Statement | Precautionary Statement Examples |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water. |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Experimental Protocols: In-Lab Waste Collection and Disposal Procedure
This protocol outlines the steps for the safe collection, storage, and disposal of waste this compound.
Materials Required:
-
Designated hazardous waste container (glass or polyethylene, in good condition with a secure screw cap).
-
Inert absorbent material (e.g., vermiculite (B1170534) or sand).
-
Hazardous waste labels.
-
Permanent marker.
-
Personal Protective Equipment (as listed above).
Step-by-Step Procedure:
-
Container Preparation:
-
Select a clean, dry waste container that is compatible with this compound and methanol.
-
Ensure the container has a tightly sealing lid to prevent moisture entry.
-
Affix a hazardous waste label to the container before adding any waste.
-
-
Waste Collection:
-
All operations should be conducted in a well-ventilated fume hood.
-
For small quantities of liquid waste, carefully pour the this compound into the designated waste container.
-
For solid materials contaminated with the chemical (e.g., pipette tips, gloves), place them in a separate, clearly labeled solid waste container.
-
To minimize the risk of splashing, add waste slowly.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Labeling:
-
On the hazardous waste label, clearly write the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An indication of its hazards: "Irritant, Moisture-Sensitive".
-
A warning about its reactivity: "Reacts with water to form methanol".
-
The date when waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
-
-
Interim Storage:
-
Securely close the waste container immediately after adding waste.
-
Store the container in a designated, well-ventilated satellite accumulation area away from sources of moisture, heat, and incompatible materials (e.g., strong acids, bases, and oxidizing agents).
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Final Disposal:
-
Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
Caption: Hydrolysis of this compound to form methanol.
Personal protective equipment for handling 1-[3-(Trimethoxysilyl)propyl]urea
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 1-[3-(Trimethoxysilyl)propyl]urea. Researchers, scientists, and drug development professionals should adhere to these procedural, step-by-step instructions to ensure laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2] Proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required Equipment | Key Specifications & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must be tightly fitting. A face shield should be worn over goggles for maximum protection against splashes. Contact lenses should not be worn when handling this chemical.[3] |
| Skin & Body Protection | Chemical-Resistant Gloves | Nitrile or neoprene rubber gloves are recommended.[3] Given the lack of specific breakthrough time data, it is advisable to double-glove and change gloves immediately if contamination is suspected.[4] |
| Lab Coat | A standard laboratory coat should be worn, fully buttoned, to protect from incidental contact. | |
| Closed-Toe Shoes | Shoes must cover the entire foot to prevent skin exposure from spills. | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a chemical fume hood or if there is a potential for inhalation of vapors or aerosols. An air-purifying respirator with organic vapor cartridges is suitable.[3] |
Operational Plan: Step-by-Step Handling Procedures
All operations involving this compound should be conducted within a certified chemical fume hood to control vapor exposure. An emergency eyewash station and safety shower must be readily accessible.
2.1. Preparation and Engineering Controls
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational with adequate airflow.
-
Clear Work Area: Remove all non-essential items from the immediate work area.
-
Assemble Materials: Have all necessary equipment and reagents, including spill control materials (e.g., inert absorbent like sand or vermiculite), readily available.
-
Moisture Control: As a silane (B1218182) compound, this compound is moisture-sensitive.[5] Store in a tightly sealed container in a cool, dry place, and consider using a dry box or glove bag for manipulations.[6][7]
2.2. Handling and Dispensing
-
Don Appropriate PPE: Before handling, put on all required PPE as detailed in Table 1.
-
Grounding: If transferring large quantities, ground and bond containers to prevent static discharge.
-
Dispensing: Slowly dispense the required amount of the chemical, avoiding splashing. Keep the container sealed when not in use.
-
Post-Handling: After dispensing, securely seal the primary container. Decontaminate any surfaces that may have come into contact with the chemical.
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.
3.1. Minor Spill (Contained within the fume hood)
-
Alert Personnel: Notify others in the immediate vicinity.
-
Containment: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to absorb the spill.[8][9] Do not use combustible materials like paper towels to absorb the initial spill.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
3.2. Major Spill (Outside of the fume hood)
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the laboratory to contain the spill.
-
Notify: Alert your institution's environmental health and safety (EHS) office and follow their emergency procedures. Do not attempt to clean up a major spill without specialized training and equipment.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
4.1. Waste Collection
-
Segregation: Collect all waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, in a designated and properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
4.2. Waste Disposal
-
Sealing: Ensure the waste container is tightly sealed to prevent leaks or evaporation.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain.[5]
Workflow and Safety Protocol Visualization
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 4. uwm.edu [uwm.edu]
- 5. nbinno.com [nbinno.com]
- 6. electroniccomponent.com [electroniccomponent.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. How to Safely Manage Heptamethyltrisiloxane Spills: A Step-by-Step Guide - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 9. jk-sci.com [jk-sci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
